2-(4-Phenylpiperidin-1-yl)acetic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenylpiperidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)10-14-8-6-12(7-9-14)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMRZYKCPQKDBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360195 | |
| Record name | (4-Phenylpiperidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799266-57-2 | |
| Record name | 4-Phenyl-1-piperidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=799266-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Phenylpiperidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Phenylpiperidin-1-yl)acetic acid
Introduction: The Significance of the 4-Phenylpiperidine Scaffold
The 4-phenylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realm of analgesics and psychoactive drugs. Its rigid structure allows for precise orientation of functional groups, facilitating targeted interactions with biological receptors. The compound 2-(4-Phenylpiperidin-1-yl)acetic acid is a key intermediate, providing a carboxylic acid handle for further molecular elaboration, such as amide or ester formation, to generate libraries of potential drug candidates. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable building block, grounded in mechanistic principles and supported by practical, field-proven insights for researchers and drug development professionals.
Primary Synthetic Pathway: N-Alkylation of 4-Phenylpiperidine
The most direct and industrially scalable route to this compound is the N-alkylation of 4-phenylpiperidine. This pathway is conceptually straightforward, involving the formation of a carbon-nitrogen bond between the secondary amine of the piperidine ring and a two-carbon acetic acid synthon.
Reaction Mechanism and Rationale
The core of this synthesis is a nucleophilic aliphatic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of 4-phenylpiperidine acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Two main variations of this approach exist:
-
Direct Alkylation with a Haloacetic Acid: This involves the reaction of 4-phenylpiperidine with a haloacetic acid, such as 2-bromoacetic acid or 2-chloroacetic acid.
-
Alkylation with a Haloacetate Ester followed by Hydrolysis: This two-step sequence begins with the alkylation of 4-phenylpiperidine with an ester of a haloacetic acid (e.g., ethyl bromoacetate), followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid. This is often the preferred method as esters are generally more reactive and less corrosive than their corresponding carboxylic acids, and the intermediate ester is often easier to purify.
Visualizing the N-Alkylation Pathway
Novel Synthetic Routes for 2-(4-Phenylpiperidin-1-yl)acetic acid: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of both established and novel synthetic methodologies for the preparation of 2-(4-phenylpiperidin-1-yl)acetic acid, a key building block in the development of various pharmaceutically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of synthetic strategies, including classical N-alkylation, reductive amination, and innovative one-pot procedures. Each method is critically evaluated, with a focus on the underlying chemical principles, experimental design, and practical considerations for laboratory and potential scale-up applications.
Introduction: The Significance of the 4-Phenylpiperidine Scaffold
The 4-phenylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its rigid structure and the ability to present substituents in a well-defined three-dimensional orientation make it an ideal framework for interacting with a variety of biological targets. The N-acetic acid derivative, this compound, serves as a crucial intermediate, allowing for further functionalization and incorporation into more complex drug candidates. The development of efficient and scalable synthetic routes to this compound is therefore of significant interest to the pharmaceutical industry.
This guide will delve into three primary synthetic approaches, providing not only detailed protocols but also the scientific rationale behind the chosen reagents and conditions, empowering researchers to not only replicate but also adapt these methods for their specific needs.
Classical Approach: Two-Step N-Alkylation of 4-Phenylpiperidine
A well-established and reliable method for the synthesis of this compound involves the N-alkylation of 4-phenylpiperidine with an ethyl haloacetate, followed by hydrolysis of the resulting ester. This two-step process offers a straightforward and generally high-yielding route to the target compound.
Mechanistic Rationale and Experimental Design
The core of this method is a nucleophilic substitution reaction (SN2) where the secondary amine of 4-phenylpiperidine acts as the nucleophile, attacking the electrophilic carbon of the ethyl haloacetate. The choice of a weak base, such as potassium carbonate (K₂CO₃), is crucial. It serves to neutralize the hydrohalic acid byproduct formed during the reaction, driving the equilibrium towards the product without significantly deprotonating the piperidine, which could lead to undesired side reactions. The use of an aprotic polar solvent like N,N-dimethylformamide (DMF) is preferred as it effectively solvates the cation of the base, enhancing the nucleophilicity of the amine.
The subsequent hydrolysis of the ethyl ester is typically achieved under basic conditions (saponification). Sodium hydroxide in a mixture of water and a co-solvent like methanol or ethanol is commonly employed to ensure the solubility of the ester. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of the carboxylate salt, which is then protonated in an acidic workup to yield the final carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-phenylpiperidin-1-yl)acetate
-
To a solution of 4-phenylpiperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ethyl 2-(4-phenylpiperidin-1-yl)acetate, which can be purified by column chromatography.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 2-(4-phenylpiperidin-1-yl)acetate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with a dilute solution of hydrochloric acid.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Efficient One-Pot Synthesis via Reductive Amination
Reductive amination offers a more convergent and atom-economical approach to the synthesis of this compound. This one-pot procedure combines the formation of an iminium ion intermediate from 4-phenylpiperidine and glyoxylic acid, followed by its in-situ reduction to the target N-substituted acetic acid.
Mechanistic Insights and Strategic Advantages
This method capitalizes on the reaction between a secondary amine and an aldehyde to form an iminium ion, which is then reduced by a suitable reducing agent. The use of a mild reducing agent that is stable in the reaction conditions and selectively reduces the iminium ion in the presence of the aldehyde is critical. Sodium triacetoxyborohydride [NaBH(OAc)₃] is an ideal choice for this transformation due to its mildness and tolerance to slightly acidic conditions which can catalyze the iminium ion formation.
The primary advantage of this one-pot approach is the reduction in the number of synthetic steps and workup procedures, leading to a more efficient and environmentally friendly process. By avoiding the isolation of intermediates, time and resources are saved, and potential losses during purification are minimized.
Detailed Experimental Protocol
-
To a stirred suspension of 4-phenylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add glyoxylic acid monohydrate (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Novel and Advanced Synthetic Strategies
The quest for more efficient, sustainable, and scalable synthetic methods has led to the exploration of novel technologies in organic synthesis. While specific examples for the synthesis of this compound might be limited in the literature, the principles of these advanced methods are highly applicable.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the rate of the N-alkylation reaction by efficiently heating the polar solvent and reactants. This can lead to a dramatic reduction in reaction times from hours to minutes. The protocol for the classical N-alkylation can be adapted for microwave synthesis, typically by running the reaction in a sealed vessel designed for microwave chemistry.
Conceptual Protocol:
-
In a microwave-safe vessel, combine 4-phenylpiperidine (1.0 eq), ethyl bromoacetate (1.1 eq), and a base like potassium carbonate (1.5 eq) in a minimal amount of a high-boiling polar solvent such as DMF or NMP.
-
Seal the vessel and irradiate in a microwave reactor at a set temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes).
-
After cooling, the reaction mixture can be worked up as described in the classical method, followed by hydrolysis of the ester.
Flow Chemistry
Continuous flow chemistry offers several advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automated, continuous production. For the synthesis of this compound, a flow reactor could be set up where a stream of 4-phenylpiperidine and a base is mixed with a stream of ethyl bromoacetate in a heated reactor coil. The output stream containing the ester can then be directed to a second reactor for in-line hydrolysis. This approach allows for precise control over reaction parameters and can facilitate rapid optimization and scale-up.[1][2]
Biocatalysis
Biocatalytic methods, employing enzymes to carry out chemical transformations, are gaining traction as a green and highly selective alternative to traditional chemical synthesis. For the synthesis of chiral derivatives of this compound, enzymes such as imine reductases (IREDs) could be employed in a reductive amination pathway.[3][4] This approach offers the potential for high enantioselectivity under mild reaction conditions.
Comparative Analysis of Synthetic Routes
| Parameter | Classical N-Alkylation | Reductive Amination (One-Pot) | Novel Methods (e.g., Microwave, Flow) |
| Number of Steps | 2 | 1 | 1-2 |
| Typical Yield | High (80-95%) | Good to High (70-90%) | Potentially High (Yields are process-dependent) |
| Reaction Time | Hours to days | Several hours to overnight | Minutes to hours |
| Atom Economy | Moderate | Good | Good to Excellent |
| Scalability | Well-established | Good | Excellent (especially for flow chemistry) |
| Reagent Toxicity/Cost | Ethyl bromoacetate is a lachrymator. | Glyoxylic acid is corrosive. NaBH(OAc)₃ is relatively expensive. | Can vary; often aims for greener reagents. |
| Process Complexity | Moderate | Low | Can be high (requires specialized equipment) |
Conclusion
The synthesis of this compound can be achieved through several effective methods. The classical two-step N-alkylation remains a robust and reliable choice for laboratory-scale synthesis. For a more streamlined and efficient process, one-pot reductive amination presents a compelling alternative. Looking towards the future of pharmaceutical manufacturing, novel technologies such as microwave-assisted synthesis and continuous flow chemistry offer significant advantages in terms of speed, safety, and scalability. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale, available equipment, and cost considerations.
References
A Guide to the Synthesis of 2-(4-Phenylpiperidin-1-yl)acetic Acid: Starting Materials and Core Synthetic Strategies
This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-(4-Phenylpiperidin-1-yl)acetic acid, a crucial building block in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of the requisite starting materials and the underlying chemical principles governing its synthesis.
Introduction: The Significance of the 4-Phenylpiperidine Scaffold
The 4-phenylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents. Its rigid framework and the potential for substitution at the nitrogen and phenyl ring allow for the fine-tuning of pharmacological properties. This compound, in particular, serves as a key intermediate for the synthesis of compounds targeting a range of biological receptors and enzymes. A thorough understanding of its synthesis is therefore paramount for the efficient and scalable production of these important molecules.
The synthesis of this compound can be logically dissected into two primary stages: the construction of the 4-phenylpiperidine core and the subsequent N-alkylation to introduce the acetic acid moiety. This guide will delve into the common and effective strategies for each of these critical steps.
Synthesis of the 4-Phenylpiperidine Core: A Key Intermediate
The cornerstone of the synthesis is the efficient preparation of 4-phenylpiperidine. Several synthetic routes have been established, with the catalytic hydrogenation of 4-phenylpyridine being one of the most prevalent and scalable methods.
Catalytic Hydrogenation of 4-Phenylpyridine
The reduction of the aromatic pyridine ring in 4-phenylpyridine to the corresponding piperidine is a robust and widely employed transformation. This method offers high yields and is amenable to large-scale production.
Mechanism: The catalytic hydrogenation proceeds via the adsorption of 4-phenylpyridine onto the surface of a heterogeneous catalyst, typically a noble metal such as palladium or platinum dispersed on a high-surface-area support like activated carbon. Molecular hydrogen is also adsorbed onto the catalyst surface and dissociates into atomic hydrogen. The adsorbed 4-phenylpyridine then undergoes stepwise reduction by the surface-bound hydrogen atoms until the fully saturated piperidine ring is formed. The selectivity of the reaction is crucial to avoid the over-reduction of the phenyl ring.
Experimental Protocol: Hydrogenation of 4-Phenylpyridine using Palladium on Carbon (Pd/C)
-
Materials:
-
4-Phenylpyridine
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Hydrogen gas
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
In a high-pressure reactor (autoclave), a solution of 4-phenylpyridine in ethanol is prepared.
-
The 10% Pd/C catalyst is carefully added to the solution under an inert atmosphere to prevent ignition of the dry catalyst in air.
-
The reactor is sealed and purged several times with nitrogen or argon to remove any residual oxygen.
-
The reactor is then pressurized with hydrogen gas to the desired pressure (typically 30-50 bar).
-
The reaction mixture is stirred vigorously and may be heated (e.g., to 80°C) to increase the reaction rate.[1]
-
The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reactor is cooled to room temperature and carefully depressurized.
-
The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield crude 4-phenylpiperidine.
-
The crude product can be purified by distillation or recrystallization.
-
A study on the continuous-flow hydrogenation of 4-phenylpyridine reported achieving a selectivity of up to 96% for 4-phenylpiperidine at 87% conversion, effectively minimizing the formation of the over-reduced 4-cyclohexylpiperidine.[2][3][4]
Alternative Catalysts: Platinum(IV) oxide (PtO2), also known as Adams' catalyst, is another effective catalyst for this transformation, often used in acetic acid as the solvent.[5]
Logical Workflow for 4-Phenylpiperidine Synthesis
Caption: Catalytic hydrogenation of 4-phenylpyridine.
N-Alkylation of 4-Phenylpiperidine: Introducing the Acetic Acid Moiety
With the 4-phenylpiperidine core in hand, the next critical step is the introduction of the acetic acid side chain onto the piperidine nitrogen. This is typically achieved through an N-alkylation reaction with a suitable two-carbon electrophile, followed by hydrolysis of the resulting ester.
N-Alkylation with Ethyl Chloroacetate
A common and efficient method for this transformation is the reaction of 4-phenylpiperidine with ethyl chloroacetate in the presence of a base.
Mechanism: The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The lone pair of electrons on the nitrogen atom of 4-phenylpiperidine acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate that is bonded to the chlorine atom. The chlorine atom, being a good leaving group, is displaced, forming a new carbon-nitrogen bond. A base is required to neutralize the hydrogen chloride that is formed as a byproduct of the reaction, driving the equilibrium towards the product.
Experimental Protocol: N-Alkylation of 4-Phenylpiperidine with Ethyl Chloroacetate
-
Materials:
-
4-Phenylpiperidine
-
Ethyl chloroacetate
-
Potassium carbonate (K2CO3) or another suitable base (e.g., sodium hydride, triethylamine)
-
Anhydrous acetonitrile or Dimethylformamide (DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
To a stirred solution of 4-phenylpiperidine in anhydrous acetonitrile or DMF, add potassium carbonate.[6]
-
Slowly add ethyl chloroacetate to the reaction mixture at room temperature under an inert atmosphere.
-
The reaction mixture may be heated (e.g., to 70°C) to increase the reaction rate.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude ethyl 2-(4-phenylpiperidin-1-yl)acetate.
-
The crude ester can be purified by column chromatography.
-
Hydrolysis of the Ester to the Carboxylic Acid
The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.
Mechanism (Base-catalyzed): The hydrolysis proceeds via a nucleophilic acyl substitution reaction. A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide ion as a leaving group. The resulting carboxylate is then protonated in a final workup step with acid to yield the carboxylic acid.
Experimental Protocol: Basic Hydrolysis of Ethyl 2-(4-phenylpiperidin-1-yl)acetate
-
Materials:
-
Ethyl 2-(4-phenylpiperidin-1-yl)acetate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol/Water mixture
-
Hydrochloric acid (HCl) for acidification
-
-
Procedure:
-
Dissolve the ethyl ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Carefully acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
-
Overall Synthetic Workflow
Caption: From 4-phenylpyridine to the final product.
Starting Material Properties and Safety Considerations
A thorough understanding of the properties and hazards of the starting materials is crucial for safe and successful synthesis.
| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| 4-Phenylpiperidine | C₁₁H₁₅N | 161.24 | Causes skin and serious eye irritation. May cause respiratory irritation.[7][8][9] |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe eye and skin irritation.[10][11][12][13][14] |
Personal Protective Equipment (PPE): When handling these chemicals, it is imperative to use appropriate personal protective equipment, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Work should be conducted in a well-ventilated fume hood.
Waste Disposal: Chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected separately.
Conclusion
The synthesis of this compound is a well-established process that relies on the efficient construction of the 4-phenylpiperidine core, followed by a robust N-alkylation and hydrolysis sequence. The catalytic hydrogenation of 4-phenylpyridine and the subsequent reaction with ethyl chloroacetate represent a reliable and scalable approach. By understanding the underlying chemical principles, adhering to detailed experimental protocols, and prioritizing safety, researchers can effectively produce this valuable intermediate for the advancement of drug discovery and development programs.
References
- 1. akjournals.com [akjournals.com]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-フェニルピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. carlroth.com [carlroth.com]
- 14. chemos.de [chemos.de]
An In-depth Technical Guide to the Potential Mechanisms of Action of 2-(4-Phenylpiperidin-1-yl)acetic acid
This guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound, 2-(4-Phenylpiperidin-1-yl)acetic acid. Drawing upon the well-established pharmacology of the 4-phenylpiperidine scaffold, this document will delve into the most probable biological targets and signaling pathways. Furthermore, it will furnish detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to elucidate the compound's precise pharmacological profile.
Introduction: The 4-Phenylpiperidine Scaffold - A Privileged Motif in Neuropharmacology
The 4-phenylpiperidine core is a renowned "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets within the central nervous system (CNS).[1] Derivatives of this structure have led to the development of clinically significant drugs with activities ranging from potent analgesia to antipsychotic and antidepressant effects.[1][2][3] The phenyl group at the 4-position of the piperidine ring is a critical pharmacophoric element, contributing to the binding affinity and selectivity for various receptors. The substitution at the piperidine nitrogen, in this case, an acetic acid moiety, will significantly influence the compound's physicochemical properties and its interaction with target proteins.
Given the structural similarities to known pharmacologically active agents, we can hypothesize several potential mechanisms of action for this compound. The following sections will explore these possibilities in detail and provide the necessary experimental frameworks for their validation.
Hypothesized Mechanisms of Action and Experimental Validation
Based on the extensive literature on 4-phenylpiperidine derivatives, the most probable mechanisms of action for this compound involve modulation of opioid receptors, N-methyl-D-aspartate (NMDA) receptors, or monoamine transporters.
Opioid Receptor Modulation
A significant number of 4-phenylpiperidine derivatives exhibit activity as opioid receptor agonists, particularly at the µ (mu)-opioid receptor, which is a key target for analgesics.[2][3][4][5]
Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), leads to a cascade of intracellular events resulting in analgesia.[5] Upon agonist binding, the associated inhibitory G-protein (Gi/o) is activated, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[5] This ultimately results in hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release.
Diagram of the Proposed µ-Opioid Receptor Signaling Pathway
Caption: Proposed µ-opioid receptor signaling cascade.
This experiment aims to determine the binding affinity of this compound for the µ-opioid receptor.
Materials:
-
HEK293 cells stably expressing the human µ-opioid receptor.
-
[³H]-DAMGO (a selective µ-opioid receptor agonist).
-
Naloxone (a non-selective opioid receptor antagonist).
-
Test compound: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare cell membranes from the HEK293 cells.
-
In a 96-well plate, add a fixed concentration of [³H]-DAMGO.
-
Add increasing concentrations of the unlabeled test compound (this compound) or naloxone (for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data to determine the IC₅₀ and Ki values of the test compound.
NMDA Receptor Antagonism
Certain 4-phenylpiperidine derivatives have been shown to act as NMDA receptor antagonists.[1][6] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and excitotoxicity.
Antagonism of the NMDA receptor prevents the influx of Ca²⁺ into the neuron, thereby reducing neuronal excitability. This can have neuroprotective and anticonvulsant effects.[6][7]
Diagram of the Proposed NMDA Receptor Antagonism Workflow
References
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. painphysicianjournal.com [painphysicianjournal.com]
- 6. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-(4-Phenylpiperidin-1-yl)acetic acid: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 2-(4-phenylpiperidin-1-yl)acetic acid, a key building block in medicinal chemistry and drug development. A comprehensive understanding of its spectral characteristics is paramount for researchers and scientists in ensuring structural integrity, purity, and for elucidating its role in complex molecular frameworks. This document will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Its Spectroscopic Implications
This compound possesses a unique combination of a rigid phenyl-substituted piperidine ring and a flexible N-substituted acetic acid side chain. This distinct architecture gives rise to a characteristic spectroscopic fingerprint. The phenyl group introduces aromatic signals in NMR and specific absorption bands in IR, while the piperidine ring offers a complex pattern of aliphatic signals. The carboxylic acid moiety is readily identifiable by its characteristic proton signals in ¹H NMR and strong absorption bands in IR spectroscopy.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, piperidine, and acetic acid protons. The chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the phenyl and carboxyl groups.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 7.20 - 7.40 | Multiplet | 5H | Phenyl group protons |
| -CH₂-COOH | 3.20 - 3.40 | Singlet | 2H | Acetic acid methylene |
| Piperidine H₂ₑ, H₆ₑ | 2.90 - 3.10 | Multiplet | 2H | Equatorial protons adjacent to N |
| Piperidine H₂ₐ, H₆ₐ | 2.20 - 2.40 | Multiplet | 2H | Axial protons adjacent to N |
| Piperidine H₄ | 2.50 - 2.70 | Multiplet | 1H | Methine proton at C4 |
| Piperidine H₃ₑ, H₅ₑ | 1.90 - 2.10 | Multiplet | 2H | Equatorial protons at C3 and C5 |
| Piperidine H₃ₐ, H₅ₐ | 1.70 - 1.90 | Multiplet | 2H | Axial protons at C3 and C5 |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H | Carboxylic acid proton |
Causality behind Experimental Choices: A standard 400 or 500 MHz spectrometer is typically sufficient for resolving the proton signals of this molecule. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents of choice; the latter is particularly useful for observing the exchangeable carboxylic acid proton.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | 170 - 175 | Carboxylic acid carbonyl |
| Ar-C (quaternary) | 140 - 145 | Phenyl C1 |
| Ar-C | 128 - 130 | Phenyl CH |
| Ar-C | 126 - 128 | Phenyl CH |
| Ar-C | 125 - 127 | Phenyl CH |
| -CH₂-COOH | 55 - 60 | Acetic acid methylene |
| Piperidine C₂, C₆ | 50 - 55 | Carbons adjacent to N |
| Piperidine C₄ | 40 - 45 | Methine carbon at C4 |
| Piperidine C₃, C₅ | 30 - 35 | Carbons at C3 and C5 |
Trustworthiness of Protocol: To ensure accurate integration and identification of all carbon signals, a sufficient number of scans and a relaxation delay (e.g., d1 = 2 seconds) should be employed. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer for the chosen solvent.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are required for good signal-to-noise.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal reference.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the C-N and C-H bonds.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500 - 3300 | Broad | O-H stretch of the carboxylic acid |
| 2950 - 2800 | Medium | C-H stretch of aliphatic CH₂ and CH |
| 1700 - 1730 | Strong | C=O stretch of the carboxylic acid |
| 1600, 1495, 1450 | Medium-Weak | C=C stretches of the aromatic ring |
| 1150 - 1250 | Medium | C-N stretch of the tertiary amine |
| 750 - 770, 690 - 710 | Strong | C-H out-of-plane bending of monosubstituted benzene |
Expertise in Interpretation: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The exact position of the C=O stretch can be indicative of the degree of hydrogen bonding in the solid state.
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
Predicted Mass Spectrum Data (Electron Ionization)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 219, corresponding to the molecular weight of the compound (C₁₃H₁₇NO₂).
-
Major Fragmentation Pathways:
-
Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 174.
-
Cleavage of the acetic acid side chain to yield the stable 4-phenylpiperidine cation at m/z 161.
-
Fragmentation of the piperidine ring can lead to a complex pattern of lower mass ions.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry (GC-MS)
For a compound with a carboxylic acid, derivatization may be necessary to increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS). Alternatively, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Liquid Chromatography (LC-MS) can be used.
-
Sample Preparation (for LC-MS): Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
LC Separation: Inject the sample onto a suitable LC column (e.g., C18) and elute with a gradient of water and an organic solvent (both typically containing a small amount of formic acid or ammonium acetate to promote ionization).
-
MS Detection (ESI): The eluent from the LC is introduced into the ESI source. The mass spectrometer is set to scan a relevant mass range (e.g., m/z 50-500) in positive ion mode to observe the [M+H]⁺ ion at m/z 220.
Conclusion
The spectroscopic characterization of this compound is fundamental to its application in scientific research. The predicted NMR, IR, and MS data presented in this guide provide a robust framework for the identification and purity assessment of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data, thereby upholding the principles of scientific integrity in drug discovery and development.
An In-depth Technical Guide to the Crystal Structure of 2-(4-Phenylpiperidin-1-yl)acetic acid
This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and structural features of 2-(4-phenylpiperidin-1-yl)acetic acid. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and detailed procedural insights.
Introduction: The Significance of the 4-Phenylpiperidine Scaffold
The 4-phenylpiperidine motif is a well-recognized "privileged scaffold" in medicinal chemistry. Its rigid structure and specific orientation of the phenyl group allow for potent and selective interactions with a variety of biological targets.[1] Derivatives of 4-phenylpiperidine are foundational to numerous clinically significant drugs, particularly those targeting the central nervous system. This includes a wide range of opioids like pethidine (meperidine) and fentanyl, where this scaffold acts as a key pharmacophore for µ-opioid receptor agonism.[1] The introduction of an acetic acid moiety at the 1-position of the piperidine ring, creating this compound, introduces a polar, ionizable group that can significantly alter the compound's physicochemical properties, such as solubility and its potential for new intermolecular interactions, including hydrogen bonding. A thorough understanding of the three-dimensional structure of this molecule is therefore crucial for elucidating its structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide outlines the methodologies for its synthesis and definitive structural characterization by single-crystal X-ray diffraction.
Part 1: Synthesis and Crystallization
A viable synthetic route to this compound involves the N-alkylation of 4-phenylpiperidine with a haloacetic acid derivative. The following protocol is a standard and efficient method for this transformation.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Phenylpiperidine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Step 1: N-Alkylation
-
To a solution of 4-phenylpiperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(4-phenylpiperidin-1-yl)acetate.
Step 2: Saponification
-
Dissolve the crude ester from Step 1 in a 1:1 mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).
-
Acidify the reaction mixture to a pH of approximately 5-6 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Step 3: Purification and Crystallization
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexanes).
-
For single-crystal growth, dissolve the purified product in a minimal amount of a hot solvent and allow it to cool slowly to room temperature. Slow evaporation of the solvent at room temperature can also be employed to obtain diffraction-quality single crystals.
Part 2: Single-Crystal X-ray Diffraction Analysis
The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, as well as intermolecular interactions within the crystal lattice.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Selection and Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is maintained at a constant temperature (e.g., 100 K) during data collection to minimize thermal vibrations.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Logical Workflow for Crystallographic Analysis
Part 3: Hypothetical Crystal Structure Analysis
As the crystal structure of this compound is not publicly available, this section presents a plausible, hypothetical analysis based on the known structures of related compounds and fundamental crystallographic principles.
Molecular Structure of this compound
Crystallographic Data (Hypothetical)
The following table presents a plausible set of crystallographic data for this compound.
| Parameter | Hypothetical Value |
| Empirical formula | C₁₃H₁₇NO₂ |
| Formula weight | 219.28 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1170 |
| Z | 4 |
| Calculated density (g/cm³) | 1.245 |
Molecular Geometry and Conformation
The piperidine ring is expected to adopt a stable chair conformation. A key conformational question is the orientation of the phenyl group at the C4 position. Computational studies on related 4-phenylpiperidine analgesics have shown that while a phenyl equatorial conformation is often preferred, the energy difference to a phenyl axial conformation can be small. The specific conformation adopted in the crystal will be influenced by the steric and electronic effects of the N-acetic acid substituent and by intermolecular packing forces.
The N-acetic acid side chain will also exhibit conformational flexibility around the N-C and C-C single bonds. The torsion angles will dictate the relative orientation of the carboxylic acid group with respect to the piperidine ring.
Selected Bond Lengths and Angles (Hypothetical)
The following table lists expected bond lengths and angles based on typical values for similar molecular fragments.
| Bond/Angle | Expected Value (Å/°) |
| N1-C(piperidine) | ~1.47 |
| C-C(piperidine) | ~1.53 |
| C4-C(phenyl) | ~1.51 |
| C=O | ~1.21 |
| C-O | ~1.31 |
| C-N1-C | ~112 |
| O=C-O | ~125 |
Intermolecular Interactions and Crystal Packing
The presence of the carboxylic acid group introduces a strong hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl oxygen). This will likely lead to the formation of strong intermolecular hydrogen bonds. A common motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds. This is a highly probable interaction for this compound and would be a dominant feature of its crystal packing.
In addition to hydrogen bonding, weaker C-H···O and C-H···π interactions are also anticipated, contributing to the overall stability of the three-dimensional crystal lattice. The phenyl rings may engage in π-π stacking interactions, further influencing the packing arrangement.
Conclusion
This technical guide has provided a comprehensive, albeit partially hypothetical, overview of the crystal structure of this compound. By detailing a plausible synthetic route, a standard crystallographic workflow, and a reasoned analysis of the expected structural features, this document serves as a valuable resource for researchers in medicinal chemistry and structural biology. The insights into the likely molecular conformation and intermolecular interactions provide a solid foundation for future studies aimed at designing novel therapeutics based on the 4-phenylpiperidine scaffold.
References
An In-depth Technical Guide to the Solubility of 2-(4-Phenylpiperidin-1-yl)acetic acid
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 2-(4-Phenylpiperidin-1-yl)acetic acid, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—from formulation to bioavailability—this document offers a detailed examination of the compound's physicochemical properties and its predicted solubility in a range of common solvents. In the absence of extensive empirical data in public literature, this guide synthesizes information from structurally similar compounds and established analytical principles to provide a robust predictive framework. Furthermore, a detailed, field-proven experimental protocol for determining the thermodynamic solubility of this and similar active pharmaceutical ingredients (APIs) is presented, underscoring our commitment to scientific integrity and reproducible research.
Introduction: The Pivotal Role of Solubility in Pharmaceutical Development
The journey of a drug candidate from a promising molecule to a therapeutic reality is intrinsically linked to its physicochemical properties, with solubility standing as a paramount determinant of its ultimate success. Low aqueous solubility is a major hurdle in the development of new chemical entities, with over 40% of compounds developed in the pharmaceutical industry being practically insoluble in water.[1] This challenge directly impacts a drug's bioavailability, as dissolution is often the rate-limiting step for absorption in the gastrointestinal tract.[1]
This compound is a notable synthetic intermediate, sharing structural motifs with numerous pharmacologically active phenylpiperidine derivatives.[1][2] Understanding its solubility is not merely an academic exercise; it is a critical step in process chemistry, formulation development, and ultimately, in ensuring the efficacy and safety of the final drug product. This guide is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework for understanding the solubility of this compound and a practical, step-by-step methodology for its empirical determination.
Physicochemical Properties of this compound: A Predictive Analysis
Molecular Structure:
Caption: Molecular structure of this compound.
The structure reveals key functional groups that govern its solubility:
-
A Phenyl Group: This large, non-polar moiety contributes to the molecule's hydrophobicity, suggesting limited solubility in aqueous media.
-
A Piperidine Ring: While the hydrocarbon backbone is non-polar, the tertiary amine within the piperidine ring can act as a hydrogen bond acceptor, potentially increasing solubility in polar protic solvents.[3]
-
A Carboxylic Acid Group: This is a highly polar, ionizable functional group. At pH values above its pKa, the carboxylic acid will deprotonate to form a carboxylate anion, significantly increasing its aqueous solubility. Conversely, at pH values below its pKa, it will remain in its less soluble, protonated form.[4]
Predicted Physicochemical Parameters:
While experimental values are absent, computational tools and data from analogous structures provide insightful estimations. For the closely related compound 2-Phenyl-2-(piperidin-1-yl)acetic acid, PubChem lists a molecular weight of 219.28 g/mol .[5] The target compound, this compound, has a molecular formula of C13H17NO2 and a molecular weight of 219.28 g/mol .
| Parameter | Predicted Value/Range | Rationale and Implications for Solubility |
| pKa (acidic) | 3.5 - 4.5 | The carboxylic acid moiety is expected to have a pKa in this range, typical for acetic acid derivatives. This implies that the compound's aqueous solubility will be highly pH-dependent, increasing significantly in neutral to basic conditions. |
| pKa (basic) | 8.5 - 9.5 | The tertiary amine in the piperidine ring is expected to have a pKa in this range. At pH values below this, the amine will be protonated, which could also enhance aqueous solubility. |
| logP | 1.5 - 2.5 | The combination of the hydrophobic phenyl group and the more polar piperidine and carboxylic acid groups suggests a moderate lipophilicity. This logP range indicates a preference for organic solvents over water, but not to an extreme degree. |
Predicted Solubility Profile
Based on the structural analysis and predicted physicochemical parameters, the following table summarizes the expected solubility of this compound in a variety of common pharmaceutical solvents. It is crucial to note that these are predictive statements and should be confirmed by empirical testing as outlined in Section 4.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (pH 7) | Polar Protic | Sparingly to Slightly Soluble | At neutral pH, the carboxylic acid will be partially deprotonated, and the tertiary amine will be partially protonated, leading to some aqueous solubility. However, the hydrophobic phenyl group will limit extensive dissolution. |
| 0.1 N HCl (pH 1) | Aqueous Acidic | Moderately Soluble | The tertiary amine will be fully protonated, forming a more water-soluble salt. The carboxylic acid will be in its less soluble protonated form. |
| 0.1 N NaOH (pH 13) | Aqueous Basic | Freely Soluble | The carboxylic acid will be fully deprotonated to its highly soluble carboxylate form. |
| Ethanol | Polar Protic | Soluble to Freely Soluble | Ethanol can engage in hydrogen bonding with both the carboxylic acid and the tertiary amine, and its alkyl chain can interact with the phenyl and piperidine rings. |
| Methanol | Polar Protic | Soluble to Freely Soluble | Similar to ethanol, methanol is a good solvent for this type of molecule due to its ability to form hydrogen bonds. |
| Acetone | Polar Aprotic | Soluble | Acetone's polarity and ability to act as a hydrogen bond acceptor make it a suitable solvent. |
| Ethyl Acetate | Moderately Polar | Sparingly Soluble | The ester functionality of ethyl acetate can interact with the solute, but its overall lower polarity compared to alcohols may limit solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Hexane | Non-polar | Insoluble to Very Slightly Soluble | The high polarity of the carboxylic acid and the tertiary amine makes the compound incompatible with non-polar solvents like hexane.[3] |
Experimental Protocol for Thermodynamic Solubility Determination
To move from prediction to empirical fact, a robust and validated experimental method is essential. The "gold standard" for determining thermodynamic solubility is the Saturation Shake-Flask Method .[6] This method is based on achieving equilibrium between the dissolved solute and an excess of the solid drug substance.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Analytical balance
-
pH meter
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Assay.
Step-by-Step Procedure
-
Preparation: Add an excess of solid this compound to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.[6]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[5] The time to reach equilibrium should be determined in preliminary studies by measuring the concentration at different time points until it plateaus.[5]
-
Phase Separation: After equilibration, visually confirm the presence of undissolved solid in each vial. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[5]
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.
-
Dilution and Analysis: Prepare a series of dilutions of the clear filtrate with a suitable mobile phase. Analyze these dilutions using a validated HPLC method to determine the concentration of the dissolved compound. The advantage of HPLC over spectrophotometric methods is its ability to detect impurities and any potential degradation of the compound.[5][6]
-
Calculation: Using a pre-established calibration curve, determine the concentration of this compound in the original saturated solution. This concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.
Conclusion
While a definitive, experimentally-derived solubility profile for this compound is not yet a matter of public record, a thorough analysis of its molecular structure and the properties of analogous compounds allows for a robust predictive assessment. This guide has established that the compound is likely to exhibit pH-dependent aqueous solubility and good solubility in polar organic solvents.
For drug development professionals, these predictions serve as a valuable starting point for formulation strategies. However, the ultimate path to a successful formulation lies in empirical data. The detailed Shake-Flask protocol provided herein offers a reliable and scientifically sound methodology for obtaining this critical information. By bridging predictive science with rigorous experimental validation, researchers can confidently navigate the challenges of solubility and unlock the full therapeutic potential of this and other promising pharmaceutical compounds.
References
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. phenyl(piperidin-2-yl)acetic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Biological Activities of 2-(4-Phenylpiperidin-1-yl)acetic Acid Derivatives
Abstract
The piperidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1][2] This guide explores the therapeutic potential of a specific, yet underexplored, class of compounds: 2-(4-Phenylpiperidin-1-yl)acetic acid derivatives. By examining the established biological activities of structurally related analogues, including phenylpiperazine acetamides and other substituted piperidines, we aim to provide a predictive framework for the potential applications of this scaffold. This document synthesizes data on anticonvulsant, antimicrobial, and anticancer activities, delves into structure-activity relationships, and provides detailed protocols for key biological assays. The insights presented herein are intended to guide researchers and drug development professionals in the rational design and evaluation of novel therapeutics based on the this compound core.
Introduction to the 4-Phenylpiperidine Scaffold
The piperidine ring is a privileged scaffold in drug discovery, a six-membered nitrogen-containing heterocycle that is prevalent in both natural alkaloids and synthetic drugs.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions allow it to serve as a versatile pharmacophore. When substituted with a phenyl group at the 4-position, the resulting 4-phenylpiperidine core becomes a key structural motif in a wide range of centrally acting agents, most notably potent analgesics.
The addition of an N-acetic acid side chain to this core creates the this compound scaffold. This modification introduces a carboxylic acid group, which can serve as a handle for further derivatization (e.g., esterification, amidation) or as a key interaction point with biological targets. While direct literature on this specific parent compound is limited[3][4][5], a wealth of data on closely related structures provides a strong basis for predicting its potential biological activities. This guide will focus on extrapolating from these analogues to build a comprehensive profile of the scaffold's potential.
General Synthesis Strategies
The synthesis of N-substituted piperidine derivatives is well-established in organic chemistry.[1] For the this compound derivatives, a common and efficient approach involves the alkylation of 4-phenylpiperidine with a suitable 2-carbon electrophile bearing a protected carboxylic acid group, followed by deprotection. Amide derivatives, which feature prominently in the literature for their biological activity, are typically synthesized by coupling the parent acetic acid with a desired amine or by alkylating the 4-phenylpiperidine core with an appropriate 2-chloro-N-substituted acetamide.
A generalized workflow for synthesizing amide derivatives, based on methodologies for analogous compounds, is presented below.[6][7]
Caption: Generalized workflow for the synthesis of N-Aryl-2-(4-phenylpiperidin-1-yl)acetamide derivatives.
Predicted Spectrum of Biological Activity
By analyzing data from structurally similar compounds, we can forecast a range of potential biological activities for the this compound scaffold.
Anticonvulsant Potential
A significant body of research exists on the anticonvulsant properties of N-phenyl-2-(4-phenylpiperazin -1-yl)acetamide derivatives.[6][7] These compounds are structural analogues where the piperidine ring nitrogen at position 4 is replaced by another nitrogen atom. This research provides compelling, albeit indirect, evidence for the potential of the piperidine scaffold.
Studies on these piperazine analogues show robust activity in the maximal electroshock (MES) seizure model, which is indicative of an ability to prevent the spread of seizures.[7] Some derivatives also show efficacy in the subcutaneous pentylenetetrazole (scPTZ) and 6-Hz psychomotor seizure models, suggesting a broad spectrum of activity that may be useful for treating partial and therapy-resistant epilepsy.[6][8] The primary mechanism of action for the most potent of these analogues is believed to involve modulation of voltage-sensitive sodium channels.[7]
Key Insights:
-
MES Activity: The MES model is a gold standard for preliminary screening. Activity in this model suggests that this compound derivatives could be effective against generalized tonic-clonic seizures.
-
Substituent Effects: For the piperazine analogues, substitution on the N-phenyl ring with groups like trifluoromethyl (CF₃) was found to be particularly effective, whereas 3-chloroanilides were largely inactive.[7] This highlights the critical role of electronic and steric factors on the appended aryl ring.
It is plausible that the this compound core, particularly its amide derivatives, could exhibit similar anticonvulsant properties, potentially acting on neuronal ion channels.
Antimicrobial Activity
Piperidine derivatives are widely investigated for their antimicrobial properties.[9][10][11] Various studies have demonstrated that incorporating the piperidine moiety into larger chemical structures can lead to significant antibacterial and antifungal effects.
For instance, certain 2-[4-(substituted piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives have shown excellent antibacterial activity, with MIC values as low as 6.25 µg/mL against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[11] Other research on cationic β-amino acid derivatives of 2-(4-aminopiperidin-4-yl)acetic acid conjugated with lauric acid demonstrated potent activity against multidrug-resistant (MDR) pathogens, with a mechanism involving bacterial membrane disruption.[12]
Predicted Activity:
-
Gram-Positive Bacteria: Based on existing data for related structures, derivatives of this compound are likely to show promising activity against Gram-positive bacteria like S. aureus.
-
Mechanism: The lipophilic nature of the phenylpiperidine core combined with a polar acetic acid or amide group could facilitate interaction with and disruption of bacterial cell membranes.
Anticancer Potential
The piperidine and piperazine scaffolds are integral to many anticancer agents.[13] Research on quinazolinone derivatives bearing a 2-(4-(2-chloroacetyl)piperazin-1-yl)acetamide side chain has identified compounds with notable in vitro anticancer activity against cell lines such as HCT116.[13][14] While this evidence is from a more complex system and a piperazine analogue, it underscores the utility of this general structural class in oncology. Other studies on 1-(2-aryl-2-adamantyl)piperazine derivatives have also shown selective efficacy against melanoma cell lines.[15]
The mechanism of action for such compounds is often multifactorial, potentially involving the inhibition of protein kinases, which are crucial for cell cycle progression and proliferation.[16] Molecular docking studies on active anticancer quinazolinones suggest that the piperazine-acetamide moiety plays a key role in binding within the active site of target proteins.[13]
Structure-Activity Relationship (SAR) Insights
Extrapolating from studies on related N-(1-benzylpiperidin-4-yl)phenylacetamides and other analogues, we can propose a preliminary SAR model for this compound derivatives.[17] The key is understanding how modifications at different positions on the scaffold influence biological activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Synthesis of (R)-(-)-Phenylpiperidin-1-Yl-Acetic Acid [research.amanote.com]
- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-Phenylpiperidin-1-yl)acetic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically significant therapeutics, particularly those targeting the central nervous system (CNS). Within this vast chemical space, 2-(4-Phenylpiperidin-1-yl)acetic acid and its derivatives have emerged as versatile intermediates and key building blocks in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and pharmacological significance of this compound, offering field-proven insights for researchers and drug development professionals.
The Genesis of a Privileged Scaffold: Discovery and Historical Context
The formal "discovery" of this compound is not marked by a singular, serendipitous event but rather by its emergence as a valuable synthetic intermediate within the broader historical context of phenylpiperidine-based drug development. The therapeutic potential of the phenylpiperidine moiety was first realized with the synthesis of meperidine in the late 1930s, which exhibited potent analgesic properties. This discovery catalyzed extensive research into related structures, leading to the development of a plethora of drugs, including the highly potent opioid analgesic, fentanyl, in 1968.[1][2]
The functionalization of the piperidine ring, particularly at the 1-position with an acetic acid group, provided medicinal chemists with a crucial handle for molecular elaboration. This structural motif allows for the introduction of various functionalities through amide bond formation or esterification, enabling the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The synthesis of the chiral derivative, (R)-(-)-phenylpiperidin-1-yl-acetic acid, in 2003 for the enantiopure synthesis of the antispasmodic and anticholinergic agents bietamiverine and dipiproverine, underscores the importance of this class of compounds as versatile building blocks in asymmetric synthesis.
The continued interest in phenylpiperidine derivatives is evidenced by the thousands of scientific publications in recent years, highlighting their role in the development of treatments for a wide range of conditions.[3] The this compound core, therefore, represents a logical progression in the storied history of this important pharmacophore.
Synthesis and Physicochemical Properties
The synthesis of this compound and its analogues can be achieved through several synthetic routes. A common and straightforward approach involves the N-alkylation of 4-phenylpiperidine with a suitable two-carbon electrophile bearing a carboxylic acid or a precursor group.
General Synthetic Protocol: N-Alkylation
A widely applicable method for the synthesis of this compound involves the reaction of 4-phenylpiperidine with an α-haloacetic acid ester, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester.
Experimental Protocol:
-
N-Alkylation: To a solution of 4-phenylpiperidine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), is added a weak base, typically potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (1.5-2.0 eq.). Ethyl bromoacetate (1.1 eq.) is then added dropwise to the stirring suspension at room temperature. The reaction mixture is stirred for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and a suitable organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 2-(4-phenylpiperidin-1-yl)acetate. The crude ester can be purified by column chromatography on silica gel.
-
Hydrolysis: The purified ester is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and water. An excess of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), is added, and the mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).
-
Acidification and Isolation: The reaction mixture is cooled, and the alcohol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester. The aqueous layer is then acidified to a pH of approximately 4-5 with a suitable acid, such as hydrochloric acid (HCl), leading to the precipitation of the desired product, this compound. The solid is collected by filtration, washed with cold water, and dried under vacuum.
References
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-phenylpiperidine framework is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets, particularly within the central nervous system (CNS) and inflammatory pathways.[1][2] This guide focuses on a specific, synthetically accessible subclass: 2-(4-phenylpiperidin-1-yl)acetic acid and its derivatives. While the parent compound serves as a foundational building block, its analogs have been instrumental in the development of potent and selective modulators of critical therapeutic targets, including chemokine and opioid receptors.[3][4] This whitepaper provides a comprehensive review of the synthesis, characterization, structure-activity relationships (SAR), and pharmacological significance of this chemical class, offering field-proven insights and detailed experimental protocols for drug development professionals.
Introduction: The Significance of the 4-Phenylpiperidine Core
The 4-phenylpiperidine moiety is a recurring structural motif in numerous clinically successful drugs, from the potent opioid analgesic pethidine (meperidine) to the selective serotonin reuptake inhibitor (SSRI) paroxetine and various antipsychotics.[1][5] Its prevalence stems from a combination of favorable properties:
-
Structural Rigidity and Conformational Control: The piperidine ring adopts a stable chair conformation, which reduces conformational flexibility and allows for precise, three-dimensional positioning of key pharmacophoric elements, such as the phenyl group and the N-substituent.
-
Basic Nitrogen Center: The piperidine nitrogen is typically protonated at physiological pH, enabling crucial ionic interactions with acidic residues (e.g., aspartate) in receptor binding pockets.
-
Synthetic Tractability: The scaffold is readily synthesized and functionalized, allowing for systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[2]
The addition of an acetic acid group at the 1-position, creating the this compound core, introduces a carboxylic acid function. This group can act as a key binding element, a handle for further derivatization (e.g., esterification or amidation), or a means to modulate physicochemical properties like solubility and cell permeability. This guide will explore the application of this specific scaffold in targeting two major receptor families: Chemokine (C-C motif) Receptors (CCRs) and Opioid Receptors.
Synthesis and Characterization
The synthesis of this compound and its derivatives is typically achieved through straightforward N-alkylation of the parent 4-phenylpiperidine. The choice of starting materials and reaction conditions allows for the introduction of diverse functionalities.
General Synthetic Workflow
A common and efficient route involves the nucleophilic substitution of an α-haloacetate ester by 4-phenylpiperidine, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.
Detailed Experimental Protocol: Synthesis of this compound
-
Expert Insight: The choice of a non-nucleophilic base like potassium carbonate is critical to prevent competing side reactions with the electrophilic ethyl bromoacetate. Acetonitrile is an excellent solvent due to its polarity and ability to dissolve the reactants. Saponification with lithium hydroxide is often preferred for its high yields and clean reaction profiles.
Step 1: Synthesis of Ethyl 2-(4-phenylpiperidin-1-yl)acetate
-
To a stirred solution of 4-phenylpiperidine (1.0 eq) in dry acetonitrile, add anhydrous potassium carbonate (2.5 eq).
-
Add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel or used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to remove the THF.
-
Acidify the remaining aqueous solution to pH ~4-5 with 1N HCl. A white precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Structural Characterization
Confirmation of the synthesized compounds' identity and purity is paramount. A combination of spectroscopic techniques is employed.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic peaks for the phenyl, piperidine, and acetate moieties.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the compound.[8] Fragmentation patterns can provide further structural information.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[9][10]
Pharmacology and Mechanism of Action
Derivatives of the this compound scaffold have shown significant activity at G-protein coupled receptors (GPCRs), most notably chemokine and opioid receptors.
Chemokine Receptor (CCR2/CCR5) Antagonism
The C-C chemokine receptor type 2 (CCR2) and its primary ligand, CCL2 (also known as MCP-1), are key mediators in the recruitment of monocytes and macrophages to sites of inflammation.[11] This pathway is implicated in a host of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis.[11][12] Several small molecule CCR2 antagonists incorporating the 4-phenylpiperidine scaffold have been developed.[3][13]
-
Mechanism of Action: These compounds act as competitive antagonists, binding to the CCR2 receptor and preventing its activation by the endogenous ligand CCL2. This blockage inhibits the downstream signaling cascade (typically involving Gαi), which prevents calcium mobilization and, ultimately, cell migration.
Opioid Receptor Modulation
The 4-phenylpiperidine scaffold is the foundational structure of meperidine and fentanyl, two potent µ-opioid receptor (MOR) agonists widely used for pain management.[14] Modifications to this core, including the addition of an N-acetic acid group and its derivatives, can modulate activity, producing agonists, antagonists, or ligands with mixed profiles.[4][15][16]
-
Mechanism of Action (Agonism): MOR agonists bind to and activate the receptor, which, like CCR2, is coupled to the Gαi protein. This activation leads to the inhibition of adenylyl cyclase, a decrease in cAMP production, and modulation of ion channels (activation of K+ channels, inhibition of Ca2+ channels). The net effect is a hyperpolarization of the neuron and reduced neurotransmitter release, resulting in analgesia.[14]
Structure-Activity Relationships (SAR)
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent and selective receptor binding.
SAR at the CCR2 Receptor
Research has shown that converting the N-acetic acid into a larger, more complex amide is essential for high-affinity CCR2 antagonism.[3][17]
| Compound/Modification | R Group (at N-acetic acid position) | CCR2 Binding Affinity (IC₅₀, nM) | Reference |
| Lead Scaffold | -OH (Carboxylic Acid) | > 10,000 | (Implied) |
| Derivative 1 | Amide with 1,3-cyclopentylamine linker | 10 - 50 | [3][13] |
| Derivative 2 | Amide with complex benzamide moiety | < 10 | [17] |
| Derivative 3 | Incorporation of carboxyphenyl on piperidine | 29 | [11] |
-
Key Insights:
-
The terminal carboxylic acid of the parent structure is a poor fit for the CCR2 binding pocket.
-
Bulky, hydrophobic amide substituents are required, often incorporating a second ring system, to achieve nanomolar potency.[3]
-
Stereochemistry plays a critical role. For instance, in cyclopentylamine-linked derivatives, the (1S, 3R) configuration exhibits significantly higher affinity for CCR2 than the (1R, 3S) configuration.[13]
-
Modifications to the 4-phenyl ring (e.g., adding a carboxyl group) can dramatically reduce off-target effects like IKr channel binding, a critical safety consideration.[11]
-
SAR at the µ-Opioid Receptor
For opioid receptor activity, modifications across the entire scaffold influence potency and efficacy.[4][18][19]
-
N-Substituent: The group attached to the piperidine nitrogen is critical. While a simple methyl group is present in pethidine, larger groups like phenethyl can enhance potency. The acetic acid moiety and its esters or amides must be evaluated empirically.
-
4-Phenyl Group: Substitution on the phenyl ring can drastically alter activity. A meta-hydroxyl group is a classic feature of potent opioid analgesics (a "phenol" pharmacophore).
-
Piperidine Ring: Alkyl substitution on the piperidine ring itself, such as in 3,4-dimethyl derivatives, can fine-tune receptor affinity and selectivity.[19]
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a versatile and highly fruitful platform for drug discovery. Its synthetic accessibility and the well-defined structure-activity relationships established for key targets like CCR2 and opioid receptors make it an attractive starting point for novel therapeutic development.
Future research should focus on:
-
Developing ligands with dual or poly-pharmacology: For instance, a dual CCR2/CCR5 antagonist could offer broader anti-inflammatory efficacy.[11]
-
Fine-tuning ADME properties: Optimizing derivatives to achieve better oral bioavailability, metabolic stability, and CNS penetration (or exclusion, depending on the target).
-
Exploring novel targets: Given the scaffold's promiscuity, screening against other CNS and inflammatory targets could uncover new therapeutic applications.
This guide has provided a technical framework for understanding and utilizing this important chemical class, from fundamental synthesis to advanced pharmacological applications, empowering researchers to build upon this privileged scaffold in their drug discovery programs.
References
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. seer.ufrgs.br [seer.ufrgs.br]
- 11. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. painphysicianjournal.com [painphysicianjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Mastering Cell Culture with 2-(4-Phenylpiperidin-1-yl)acetic acid: An In-Depth Guide
Welcome to a comprehensive guide on the effective utilization of 2-(4-Phenylpiperidin-1-yl)acetic acid in cell culture applications. This document is crafted for researchers, scientists, and drug development professionals seeking to explore the biological activities of this intriguing piperidine derivative. Our focus extends beyond a mere recitation of steps; we delve into the rationale behind experimental design, ensuring a robust and reproducible protocol.
The piperidine moiety is a cornerstone in medicinal chemistry, present in a multitude of pharmaceuticals and bioactive compounds.[1] Derivatives of piperidine have demonstrated a wide array of pharmacological activities, including neuroprotective, antipsychotic, analgesic, and antimicrobial effects.[2][3][4][5][6][7] Understanding the nuances of handling and applying this compound is paramount to unlocking its therapeutic potential.
Understanding the Compound: Properties and Putative Mechanisms
This compound belongs to the broad class of piperidine derivatives. While specific data on this exact molecule is limited, the collective knowledge on related structures provides a strong foundation for predicting its biological behavior.
Structural Analogs and Their Activities:
-
Neuroprotection: Many piperidine and piperazine derivatives exhibit neuroprotective properties.[6][8][9] For instance, the sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has been shown to be neuroprotective in experimental stroke models, a mechanism linked to the reduction of neuronal nitric oxide production.[10]
-
Sigma Receptor Modulation: The sigma receptor is a key target for many piperidine-based compounds.[11] These receptors are involved in a variety of cellular functions and are implicated in neurological and psychiatric disorders.[11][12]
-
Acetylcholinesterase Inhibition: Some phenylpiperazine derivatives have been designed and synthesized as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[8][13]
Given these precedents, it is plausible that this compound may exert its effects through one or more of these pathways. Experimental validation is, therefore, a critical step.
Table 1: Physicochemical Properties of a Structurally Related Compound
For illustrative purposes, the properties of a close structural analog, 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride, are presented below. Researchers should obtain a certificate of analysis for the specific batch of this compound being used.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈ClNO₂ | |
| Molecular Weight | 255.74 g/mol | |
| Form | Powder | |
| Storage Temperature | 2-8°C |
Experimental Design: A Step-by-Step Protocol
This section outlines a comprehensive protocol for preparing and using this compound in a cell culture setting. The causality behind each step is explained to empower the researcher to make informed decisions and troubleshoot effectively.
Reagent Preparation: Ensuring Purity and Stability
The quality of your starting material is the bedrock of reproducible research.
Protocol 1: Preparation of a Stock Solution
-
Obtain High-Purity Compound: Source this compound from a reputable chemical supplier. Ensure a certificate of analysis is provided, detailing purity and any potential impurities.
-
Solvent Selection: The choice of solvent is critical. Due to the carboxylic acid moiety, the compound's solubility will be pH-dependent.
-
Initial Attempt: Start with a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO). DMSO is a versatile solvent for many organic compounds and is generally well-tolerated by cells at low concentrations (<0.5%).
-
Alternative Solvents: If solubility in DMSO is limited, consider sterile phosphate-buffered saline (PBS) with pH adjustment. A slightly basic pH may be required to deprotonate the carboxylic acid and enhance aqueous solubility. However, be mindful of the pH tolerance of your target cell line.
-
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM). This minimizes the volume of solvent added to the cell culture medium, thereby reducing potential solvent-induced artifacts.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., an amber vial).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Cell Line Selection and Culture
The choice of cell line should be guided by the hypothesized mechanism of action.
-
Neuronal Cell Lines: For investigating neuroprotective effects, consider using cell lines such as SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), or primary neuronal cultures.[14]
-
Other Relevant Cell Lines: If exploring other activities such as anticancer or anti-inflammatory effects, select appropriate cell lines (e.g., cancer cell lines for cytotoxicity assays, immune cells for inflammation studies).
Maintain cell cultures according to standard protocols, ensuring they are in the logarithmic growth phase and free from contamination before initiating any experiment.
Determining the Optimal Working Concentration
A dose-response experiment is essential to identify the effective and non-toxic concentration range of the compound.
Protocol 2: Dose-Response and Cytotoxicity Assay
-
Cell Seeding: Seed your chosen cell line in a 96-well plate at a predetermined density to ensure they are approximately 70-80% confluent at the time of treatment.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range for novel compounds is from low nanomolar to high micromolar (e.g., 1 nM to 100 µM).[15]
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Untreated Control: Cells in fresh medium without any additions.
-
Positive Control (Optional): A known compound with a similar expected activity.
-
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours), depending on the expected biological endpoint.
-
Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or PrestoBlue assay. These assays measure metabolic activity, which is a proxy for cell viability.[14]
-
Data Analysis: Plot the cell viability against the compound concentration to generate a dose-response curve. Calculate the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity. The optimal working concentration for subsequent experiments should be below the cytotoxic range.
Diagram 1: Experimental Workflow for Dose-Response Analysis
Caption: Workflow for determining the optimal working concentration.
Application: Investigating Biological Activity
Once the non-toxic working concentration range is established, you can proceed to investigate the specific biological effects of this compound.
Assay for Neuroprotective Effects
Protocol 3: Neuroprotection Assay Against Oxidative Stress
-
Induce Stress: Seed neuronal cells (e.g., SH-SY5Y) and pre-treat them with various non-toxic concentrations of this compound for a specified duration (e.g., 2-4 hours).
-
Introduce Toxin: Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the culture medium.
-
Incubate: Co-incubate the cells with the compound and the toxin for an appropriate time (e.g., 24 hours).
-
Assess Viability: Measure cell viability using an MTT or similar assay. An increase in viability in the compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.
Diagram 2: Putative Neuroprotective Signaling Pathway
Caption: Hypothetical pathway of neuroprotection.
Conclusion and Future Directions
This guide provides a foundational protocol for the use of this compound in cell culture. The key to success lies in meticulous experimental design, starting with the determination of the optimal working concentration and followed by well-controlled functional assays. Based on the literature of related compounds, promising avenues for investigation include its potential neuroprotective, sigma receptor modulatory, and acetylcholinesterase inhibitory activities. Further studies could involve more complex cellular models, such as co-cultures or 3D organoids, and in vivo experiments to validate the in vitro findings.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 2. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unict.it [iris.unict.it]
- 12. MS-377, a selective sigma receptor ligand, indirectly blocks the action of PCP in the N-methyl-D-aspartate receptor ion-channel complex in primary cultured rat neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for 2-(4-Phenylpiperidin-1-yl)acetic acid in Neuropharmacology Research
Foreword: A Logic-Driven Approach to a Novel Scaffold
The following document provides a detailed guide for the investigation of 2-(4-Phenylpiperidin-1-yl)acetic acid in neuropharmacology. It is important to note that, as of the date of this publication, the specific neuropharmacological profile of this parent compound is not extensively characterized in publicly available literature. However, the 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents with diverse mechanisms of action, including opioid receptor modulation, NMDA receptor antagonism, and sigma receptor binding.[1][2][3][4]
This guide, therefore, adopts a hypothesis-driven approach. By synthesizing the known structure-activity relationships (SAR) of closely related 4-phenylpiperidine and 4-phenylpiperazine derivatives, we can logically infer potential neuropharmacological targets and design a robust screening cascade to elucidate the activity of this compound. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind them.
Hypothesized Neuropharmacological Profile
Based on the recurring activities of its chemical neighbors, we can postulate that this compound may interact with one or more of the following key CNS targets:
-
NMDA Receptor Complex: The piperidine moiety is a common feature in many NMDA receptor antagonists.[5][6][7] The substitution at the 4-position of the piperidine ring is critical for affinity and selectivity.
-
Sigma Receptors (σ1 and σ2): Phenylpiperidine and phenylpiperazine derivatives are well-represented classes of high-affinity sigma receptor ligands.[8][9][10][11] These receptors are implicated in a wide range of neurological and psychiatric conditions.
-
Dopamine and Serotonin Transporters: While perhaps less likely to be a primary target given the acetic acid substitution, some phenylpiperidine derivatives exhibit monoamine reuptake inhibition.[1]
The initial experimental approach should therefore be a broad-based screening to identify the primary target(s), followed by more focused in vitro and in vivo characterization.
Section 1: In Vitro Characterization - Target Identification and Affinity
The first critical step is to determine the binding affinity of this compound at our hypothesized targets. This is achieved through competitive radioligand binding assays.
Protocol 1.1: Radioligand Binding Assays for NMDA and Sigma Receptors
This protocol outlines the procedure for determining the binding affinity (Ki) of the test compound at NMDA and sigma receptors.
Scientific Rationale: Competitive binding assays are a fundamental technique in pharmacology to quantify the affinity of an unlabeled ligand (our test compound) for a receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
Materials:
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).
-
Radioligands:
-
Membrane Preparations:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known ligand for each receptor (e.g., unlabeled MK-801 for NMDA, haloperidol for sigma receptors).
-
96-well microplates, scintillation vials, scintillation fluid, liquid scintillation counter, cell harvester.
Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Procedure:
-
Preparation: Prepare serial dilutions of this compound. A typical concentration range would be from 0.1 nM to 10 µM.
-
Incubation: In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound. Include wells for total binding (vehicle control) and non-specific binding.
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours for [³H]-(+)-pentazocine).[15]
-
Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation:
| Target Receptor | Radioligand | Test Compound Ki (nM) |
| NMDA (channel) | [³H]-MK-801 | TBD |
| Sigma-1 | [³H]-(+)-pentazocine | TBD |
| Sigma-2 | [³H]-DTG | TBD |
| Dopamine Transporter | [³H]-WIN 35,428 | TBD |
| Serotonin Transporter | [³H]-Citalopram | TBD |
(TBD: To Be Determined)
Section 2: In Vitro Functional Assays
Once binding affinity is established, the next step is to determine the functional activity of the compound at its target(s).
Protocol 2.1: Calcium Flux Assay for NMDA Receptor Antagonism
Scientific Rationale: NMDA receptors are ligand-gated ion channels that are permeable to Ca²⁺. Antagonists of the NMDA receptor will block the influx of calcium upon agonist stimulation. This change in intracellular calcium can be measured using fluorescent calcium indicators.[19][20]
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2B).[20]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
NMDA receptor agonists: Glutamate and Glycine.
-
Assay buffer (e.g., HBSS).
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader.
Experimental Workflow:
Caption: Workflow for NMDA Receptor Calcium Flux Assay.
Step-by-Step Procedure:
-
Cell Plating: Plate the NMDA receptor-expressing cells in 384-well plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate.
-
Assay: Place the plate in a FLIPR instrument. Measure baseline fluorescence, then add a solution containing glutamate and glycine to stimulate the receptors. Continue to measure fluorescence to record the calcium influx.
-
Data Analysis: The agonist-induced increase in fluorescence is quantified. The ability of the test compound to inhibit this response is calculated, and an IC50 value is determined.
Protocol 2.2: Functional Assay for Sigma-2 Receptor Ligands
Scientific Rationale: Many sigma-2 receptor ligands have been shown to induce apoptosis in cancer cell lines. Therefore, a cell viability assay can be used as a functional readout to distinguish between sigma-2 agonists (which typically induce cell death) and antagonists (which would block the effect of a known agonist).[17]
Materials:
-
A cancer cell line known to express sigma-2 receptors (e.g., SK-OV-3).
-
A known sigma-2 receptor agonist (e.g., siramesine).
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo).
-
96-well cell culture plates.
Step-by-Step Procedure:
-
Cell Plating: Plate the cancer cells in 96-well plates.
-
Treatment: Treat the cells with:
-
Vehicle control.
-
This compound alone (to test for agonist activity).
-
A known sigma-2 agonist alone.
-
The test compound in combination with the sigma-2 agonist (to test for antagonist activity).
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Compare the cell viability across the different treatment groups. A decrease in viability with the test compound alone suggests agonist activity. A rescue of cell viability in the presence of the known agonist suggests antagonist activity.
Section 3: In Vivo Pharmacological Evaluation
Based on the in vitro profile, a targeted in vivo study can be designed. The following are example protocols for potential activities.
Protocol 3.1: Maximal Electroshock (MES) Seizure Model
Scientific Rationale: The MES test is a well-validated model for generalized tonic-clonic seizures and is effective at identifying compounds that prevent seizure spread.[21][22][23][24][25] This would be a primary screen if the compound shows NMDA receptor antagonist activity.
Materials:
-
Electroconvulsive shock apparatus.
-
Corneal electrodes.
-
Male mice (e.g., ICR strain).[22]
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).[23][24]
Step-by-Step Procedure:
-
Compound Administration: Administer this compound (e.g., orally or intraperitoneally) to groups of mice at various doses. Include a vehicle control group.
-
Anesthesia and Electrode Placement: At the time of peak effect of the compound, apply a drop of topical anesthetic to the corneas of each mouse, followed by saline to ensure good electrical contact.[23][24]
-
Stimulation: Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via the corneal electrodes.[22][23]
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: A mouse is considered protected if the tonic hindlimb extension is absent. Calculate the percentage of protected mice at each dose and determine the ED50 (the dose that protects 50% of the animals).
Protocol 3.2: Models of Neuropathic Pain
Scientific Rationale: Both NMDA and sigma receptors are implicated in the pathophysiology of neuropathic pain.[26][27][28][29][30] If the in vitro data suggests activity at these targets, a neuropathic pain model is warranted.
Models:
-
Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve.[26][28]
-
Spared Nerve Injury (SNI): Involves ligation and transection of two of the three branches of the sciatic nerve.[26][28]
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. A decrease in the paw withdrawal threshold indicates allodynia.
-
Thermal Hyperalgesia: Assessed using a radiant heat source (Hargreaves test). A decrease in the paw withdrawal latency indicates hyperalgesia.
Step-by-Step Procedure:
-
Surgery: Induce neuropathy in rats or mice using the chosen surgical model.
-
Baseline Testing: Before drug administration, establish baseline pain thresholds.
-
Compound Administration: Administer the test compound to the neuropathic animals.
-
Post-Dosing Testing: At various time points after administration, re-assess the pain thresholds.
-
Data Analysis: Compare the post-dosing pain thresholds to the baseline and vehicle control group to determine if the compound has an anti-allodynic or anti-hyperalgesic effect.
Protocol 3.3: Phencyclidine (PCP)-Induced Hyperlocomotion Model
Scientific Rationale: PCP is an NMDA receptor antagonist that induces a psychotic-like state in humans and hyperlocomotion in rodents, which is used as a model for psychosis.[31][32][33][34][35] If this compound is an NMDA receptor antagonist or a sigma receptor ligand, it may modulate the effects of PCP.
Materials:
-
Open-field activity chambers equipped with photobeam detectors.
-
Phencyclidine (PCP).
-
Male rats or mice.
Step-by-Step Procedure:
-
Habituation: Place the animals in the activity chambers for a period to allow them to habituate to the novel environment.
-
Compound Administration: Administer the test compound or vehicle.
-
PCP Administration: After an appropriate pre-treatment time, administer PCP to induce hyperlocomotion.
-
Activity Monitoring: Record the locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-90 minutes).
-
Data Analysis: Compare the locomotor activity of the group treated with the test compound and PCP to the group treated with vehicle and PCP. A significant reduction in PCP-induced hyperlocomotion suggests a potential antipsychotic-like effect.
Conclusion and Future Directions
This guide provides a comprehensive, albeit hypothesized, framework for the initial neuropharmacological characterization of this compound. The proposed workflow, from in vitro binding and functional assays to in vivo models of CNS disorders, is designed to efficiently identify the primary mechanism of action and potential therapeutic applications of this novel compound. The results from these studies will be crucial in guiding further optimization and development.
References
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One moment, please... [painphysicianjournal.com]
- 4. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HRP20040178A2 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]
- 7. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.2. NMDA receptor binding studies [bio-protocol.org]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assay in Summary_ki [bindingdb.org]
- 21. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 23. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. scispace.com [scispace.com]
- 26. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 27. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 29. ANIMAL MODELS OF NEUROPATHIC PAIN [jstage.jst.go.jp]
- 30. An animal model of neuropathic pain: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. A rat model of phencyclidine psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 34. Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Phencyclidine in the social interaction test: an animal model of schizophrenia with face and predictive validity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Quantification of 2-(4-Phenylpiperidin-1-yl)acetic acid in Pharmaceutical Matrices
Abstract
This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Phenylpiperidin-1-yl)acetic acid. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical agents. The method is designed for researchers, scientists, and drug development professionals engaged in process development, quality control, and stability testing. The described method utilizes a reversed-phase C18 column with UV detection, providing excellent selectivity and sensitivity. The scientific rationale behind the selection of chromatographic parameters is discussed in detail. Furthermore, this document provides a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose.
Introduction
This compound is a heterocyclic compound incorporating a phenylpiperidine moiety linked to an acetic acid group. The presence of both acidic (carboxylic acid) and basic (piperidine nitrogen) functional groups, along with a hydrophobic phenyl ring, presents a unique challenge for chromatographic separation. Accurate and precise quantification of this compound is critical in pharmaceutical development to ensure the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for such applications, offering high resolution, sensitivity, and reproducibility.[1][2] This application note provides a comprehensive guide to a developed HPLC method, from the foundational principles of its design to its practical implementation and validation.
Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior
The ionization state of the analyte is a critical factor influencing its retention in reversed-phase chromatography.[3] At a low pH (e.g., below the pKa of the carboxylic acid), the carboxyl group will be protonated and less polar, leading to increased retention on a nonpolar stationary phase. Conversely, at a high pH (e.g., above the pKa of the piperidine nitrogen), the amine will be deprotonated and less polar, also favoring retention. To achieve a balance and ensure good peak shape, controlling the mobile phase pH is essential. By maintaining the pH at a level where the molecule is in a single, stable ionic form, peak tailing due to interactions with residual silanols on the stationary phase can be minimized.[3] The presence of the phenyl group provides a chromophore, making UV detection a suitable and straightforward choice.
HPLC Method Development and Optimization
The development of a robust HPLC method involves a systematic approach to selecting and optimizing chromatographic conditions to achieve the desired separation.[1]
Selection of Chromatographic Conditions
-
Chromatography Mode: Reversed-phase HPLC is the most suitable technique for separating moderately polar to nonpolar compounds like this compound.[2][4]
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention capabilities, which are ideal for analytes containing a phenyl group. A column with high-purity silica and end-capping is recommended to minimize peak tailing from the basic piperidine nitrogen.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used.
-
Organic Solvent: Acetonitrile is chosen over methanol as it typically provides better peak shape and lower backpressure.
-
Aqueous Buffer: A phosphate buffer is selected for its excellent buffering capacity in the low to mid-pH range. Adjusting the pH of the mobile phase is crucial for controlling the retention and peak shape of the analyte.[1] An acidic pH (around 3.0) is proposed to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention. This also ensures the piperidine nitrogen is protonated, which can improve peak shape by minimizing secondary interactions with the stationary phase.[1][3]
-
-
Detection: The phenyl group in the analyte is expected to have a UV absorbance maximum around 210-220 nm. Detection at 215 nm is proposed to provide good sensitivity.
Method Development Workflow
The following diagram illustrates the logical workflow for the development of the HPLC method.
Caption: Workflow for HPLC Method Development.
Detailed Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, and DAD/UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 25 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12.1-15 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 215 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase A (25 mM Phosphate Buffer, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1 L of Milli-Q water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Mobile Phase A:Mobile Phase B (70:30, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and prepare a solution with a theoretical concentration within the calibration range using the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed HPLC method must be validated according to the ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is evaluated by analyzing a placebo and a spiked sample to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations across the desired range. The calibration curve is generated by plotting the peak area versus the concentration, and the correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is determined by analyzing at least six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, and/or different equipment. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min). The system suitability parameters should remain within acceptable limits.
Method Validation Workflow
The following diagram outlines the key stages of the HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
System Suitability
Before sample analysis, the chromatographic system must be equilibrated by pumping the mobile phase through the column until a stable baseline is achieved. A system suitability test should be performed by making five replicate injections of a working standard solution. The acceptance criteria are:
-
Tailing factor (Asymmetry factor): ≤ 2.0
-
Theoretical plates (N): ≥ 2000
-
Relative standard deviation (RSD) of peak areas: ≤ 2.0%
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The use of a reversed-phase C18 column with a phosphate-buffered mobile phase at an acidic pH ensures excellent peak shape and resolution. The method is suitable for use in quality control and research environments. Adherence to the outlined validation protocol will ensure that the method is compliant with regulatory expectations and provides accurate and reproducible results.
References
- 1. biotage.com [biotage.com]
- 2. ionsource.com [ionsource.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Versatile Scaffold: Application Notes for 2-(4-Phenylpiperidin-1-yl)acetic acid in Modern Organic Synthesis
Introduction: The Privileged Nature of the 4-Phenylpiperidine Motif
The 4-phenylpiperidine skeleton is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds.[1] Its rigid, three-dimensional framework allows for precise orientation of substituents, facilitating optimal interactions with biological targets. The incorporation of an acetic acid moiety at the 1-position, yielding 2-(4-phenylpiperidin-1-yl)acetic acid, provides a versatile handle for synthetic elaboration. This building block offers a unique combination of a lipophilic phenylpiperidine core, which can enhance membrane permeability and target engagement, and a carboxylic acid functional group, which serves as a key anchor for diversification through amide bond formation, esterification, and reduction.
This guide provides an in-depth exploration of this compound as a strategic building block. We will detail its synthesis and present validated protocols for its key transformations, supported by mechanistic insights and practical considerations. Furthermore, we will delve into its application in the synthesis of high-value compounds, particularly in the realm of drug discovery, to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this valuable synthetic tool.
I. Synthesis of the Building Block: this compound
The synthesis of this compound can be approached through several reliable methods. The most common strategy involves the N-alkylation of 4-phenylpiperidine with a two-carbon electrophile bearing a latent or protected carboxylic acid.
Protocol 1: N-Alkylation with Ethyl Bromoacetate and Subsequent Hydrolysis
This two-step procedure is a robust and widely applicable method for the preparation of racemic this compound. The initial N-alkylation is followed by saponification of the resulting ester.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
N-Alkylation:
-
To a stirred solution of 4-phenylpiperidine (1.0 eq) in anhydrous acetonitrile (0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.
-
Add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-phenylpiperidin-1-yl)acetate, which can be used in the next step without further purification or purified by column chromatography on silica gel.
-
-
Saponification (Hydrolysis):
-
Dissolve the crude ethyl 2-(4-phenylpiperidin-1-yl)acetate in a mixture of tetrahydrofuran (THF) and water (3:1 v/v, 0.1 M).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting ester is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH ~5-6 with 1 M HCl. The product will precipitate out of solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound as a white solid.
-
II. Key Transformations and Protocols
The carboxylic acid functionality of this compound is a gateway to a multitude of derivatives. The following section details protocols for the most critical transformations.
A. Amide Bond Formation: A Gateway to Bioactive Molecules
Amide coupling is arguably the most important reaction for this building block, enabling its incorporation into a vast range of chemical entities. The choice of coupling agent is crucial and depends on the nature of the amine and the desired reaction conditions.[2]
Caption: Key components for the amide coupling of this compound.
Protocol 2: HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for less reactive amines and for minimizing racemization in chiral substrates.[3]
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) under an inert atmosphere (e.g., nitrogen), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 3: EDC/HOBt-Mediated Amide Coupling
The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[4]
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous dichloromethane (DCM) or DMF (0.1 M).
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, dilute the mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the pure amide.
| Amine Substrate | Coupling Agent | Base | Solvent | Yield (%) |
| Benzylamine | HATU | DIPEA | DMF | ~85-95% |
| Aniline | HATU | DIPEA | DMF | ~70-85% |
| Morpholine | EDC/HOBt | N/A | DCM | ~80-90% |
| Glycine methyl ester | EDC/HOBt | DIPEA | DMF/DCM | ~75-85% |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
B. Esterification
Esterification of the carboxylic acid can be used to modulate the pharmacokinetic properties of a molecule, for instance, to create a prodrug.[5]
Protocol 4: DCC/DMAP-Mediated Esterification
N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP) is a highly effective method for forming esters from carboxylic acids and alcohols.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (30 mL) at 0°C under a nitrogen atmosphere, add the desired alcohol (1.0 mmol) and DMAP (0.10 mmol).
-
Add a solution of DCC (1.1 mmol) in DCM (5 mL) dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU and wash the solid with DCM.
-
Wash the combined filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C. Reduction to the Corresponding Alcohol
Reduction of the carboxylic acid to 2-(4-phenylpiperidin-1-yl)ethanol opens up further synthetic possibilities, such as ether formation or use as a nucleophile.
Protocol 5: Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols.[5][6] Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.
Step-by-Step Methodology:
-
To a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF (0.2 M).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF (0.5 M) and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams. This is known as the Fieser workup.[7]
-
A granular precipitate will form. Stir the resulting slurry at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(4-phenylpiperidin-1-yl)ethanol, which can be purified by column chromatography or distillation under reduced pressure.
III. Applications in Drug Discovery: Case Studies
The this compound scaffold is a key component in the design of ligands for various G-protein coupled receptors (GPCRs), including opioid and neurokinin receptors.
Case Study 1: Opioid Receptor Modulators
The 4-phenylpiperidine core is a classic pharmacophore for opioid receptor agonists, with the prototypical example being meperidine (pethidine).[8] Structure-activity relationship (SAR) studies have shown that the N-substituent on the piperidine ring plays a critical role in modulating potency and receptor selectivity (μ, δ, κ).[9] The acetic acid moiety provides a convenient point for introducing diverse N-substituents through amide bond formation, allowing for the exploration of the chemical space around this key position. The phenyl group and the N-acyl group are thought to mimic key interactions of endogenous opioid peptides with the receptor.
Caption: Role of the building block in developing opioid receptor modulators.
Case Study 2: Neurokinin-1 (NK₁) Receptor Antagonists
NK₁ receptor antagonists are used in the treatment of chemotherapy-induced nausea and vomiting.[5] Many potent, non-peptidic NK₁ antagonists feature a 4-phenylpiperidine or a related heterocyclic core. This rigid scaffold correctly positions the aromatic ring and other substituents to occupy a hydrophobic pocket in the NK₁ receptor. The acetic acid side chain of our building block can be functionalized to introduce additional binding elements or to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability. The 1,1-diphenylmethane moiety, which is structurally related to the 4-phenylpiperidine core, is a known privileged substructure for targeting GPCRs.
IV. Conclusion
This compound is a high-value, versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its carboxylic acid handle allow for the efficient generation of diverse molecular architectures. The inherent "privileged" nature of the 4-phenylpiperidine scaffold makes this compound an excellent starting point for the development of novel therapeutics targeting a range of biological systems. The protocols and applications detailed in this guide are intended to provide a solid foundation for researchers to harness the full potential of this powerful synthetic tool.
V. References
-
EvitaChem. (n.d.). 2-(4-Phenylpiperidin-1-yl)ethanol. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from --INVALID-LINK--
-
Wang, X., Tang, Y., Xie, Q., & Qiu, Z. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-232.
-
Cheminform. (2011). Non-peptide NK1 receptor ligands based on the 4-phenylpyridine moiety. Bioorganic & Medicinal Chemistry Letters, 21(7), 2044-2048.
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from --INVALID-LINK--
-
Ojima, I., et al. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry Letters, 21(17), 5035-5038.
-
University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. Retrieved from --INVALID-LINK--
-
MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from --INVALID-LINK--
-
Merck Millipore. (2012). Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. Retrieved from --INVALID-LINK--
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemistry, 10(4), 133-144.
-
University of Rochester Chemistry Department. (n.d.). Workup for Aluminum Hydride Reductions. Retrieved from --INVALID-LINK--
-
ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. Retrieved from --INVALID-LINK--
-
PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11875.
-
Usiena AIR. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Retrieved from --INVALID-LINK--
-
Quora. (2021). What happens when acetic acid is treated with LiAlH4?. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Retrieved from --INVALID-LINK--
-
ACS Publications. (2021). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from --INVALID-LINK--
-
ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from --INVALID-LINK--
-
Redalyc. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Retrieved from --INVALID-LINK--
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from --INVALID-LINK--
-
PubMed. (1956). Analgesic Action in a Series of N-substituted Ethyl 4-phenylpiperidine-4-carboxylates. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. Retrieved from --INVALID-LINK--
-
PubMed Central. (2018). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Retrieved from --INVALID-LINK--
-
MDPI. (2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. Retrieved from --INVALID-LINK--
-
Amanote Research. (2003). (PDF) Synthesis of (R)-(-)-Phenylpiperidin-1-Yl-Acetic Acid. Retrieved from --INVALID-LINK--
-
PubMed. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Workup [chem.rochester.edu]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. Buy 2-(4-Phenylpiperidin-1-yl)ethanol (EVT-3190982) | 56953-33-4 [evitachem.com]
- 9. mdpi.com [mdpi.com]
Application Note & Protocol: A Step-by-Step Guide to Derivatizing 2-(4-Phenylpiperidin-1-yl)acetic Acid
Abstract
The 2-(4-phenylpiperidin-1-yl)acetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatization is a key strategy in drug discovery for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a detailed, experience-driven framework for the synthesis of amide and ester derivatives of this compound. We delve into the causality behind experimental choices, offering step-by-step protocols for robust and reproducible derivatization, complete with visualizations of the chemical workflows.
Introduction: The Strategic Value of the Phenylpiperidine Scaffold
The piperidine ring is one of the most prevalent nitrogen-containing heterocycles found in pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable component for designing ligands that interact with biological targets. The this compound moiety, in particular, combines this versatile piperidine core with a phenyl group for potential π-stacking interactions and a carboxylic acid handle that serves as a prime attachment point for diversification.
Derivatization of the carboxylic acid is a fundamental tactic to explore the Structure-Activity Relationship (SAR) of a lead compound. By converting the acid into a library of amides and esters, researchers can systematically alter properties such as:
-
Target Binding: Introducing new functional groups can create additional hydrogen bonds, hydrophobic, or ionic interactions with the target protein.
-
Lipophilicity & Solubility: Modifying the polar carboxylic acid can significantly impact the molecule's logP value, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Cell Permeability: Esterification is a classic prodrug strategy to mask the polar acid group, often increasing lipid solubility and allowing the compound to cross cell membranes before being hydrolyzed back to the active acid form by intracellular esterases.[3]
-
Metabolic Stability: Amide bonds are generally more resistant to hydrolysis than esters, potentially leading to a longer biological half-life.
This document provides validated protocols for the two most common and impactful derivatization pathways for this scaffold: amide bond formation and esterification.
Core Principle: Activation of the Carboxylic Acid
Direct condensation of a carboxylic acid with an amine or alcohol is generally inefficient due to the acid-base reaction that forms a non-reactive carboxylate salt.[4] The core principle of both amide and ester synthesis from a carboxylic acid is therefore activation . The carboxyl group is converted into a more electrophilic intermediate, making it highly susceptible to nucleophilic attack by an amine or alcohol.
Caption: General workflow for carboxylic acid derivatization.
Pathway I: Amide Bond Formation via Coupling Reagents
Amide coupling has become the most frequently performed reaction in medicinal chemistry, largely due to the stability of the resulting amide bond and the vast commercial availability of primary and secondary amines for diversification.[5] The choice of coupling reagent is critical and depends on factors like substrate sensitivity, desired reaction time, and cost.
Method A: Carbodiimide-Mediated Coupling (EDC/HOBt)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are workhorse reagents for amide synthesis. They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] However, this intermediate can rearrange to a stable N-acylurea byproduct and cause racemization if the acid has a chiral alpha-carbon. To mitigate these side reactions and improve yields, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form an active ester, which is less prone to side reactions and reacts cleanly with the amine.[6]
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)). Stir the solution at room temperature for 10 minutes.
-
Causality: Pre-mixing ensures the HOBt is available to immediately trap the O-acylisourea intermediate as it forms, minimizing side reactions. Anhydrous conditions are crucial as water can hydrolyze the active intermediates.
-
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise, ensuring the temperature remains low.
-
Causality: The reaction is exothermic. Slow, cooled addition of EDC controls the reaction rate and prevents potential degradation of sensitive substrates.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with the solvent (e.g., DCM).
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove excess amine and EDC byproducts), 5% aqueous NaHCO₃ (to remove excess carboxylic acid and HOBt), and finally with brine.
-
Causality: This aqueous work-up purifies the crude product by removing water-soluble reagents and byproducts. The urea byproduct from EDC is largely water-soluble.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Method B: Phosphonium/Uronium Salt Coupling (HATU)
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available.[6] They offer faster reaction times and higher yields, especially for sterically hindered substrates. HATU operates similarly to the EDC/HOBt system, but the HOAt moiety is incorporated into the reagent itself, leading to a highly reactive and efficient active ester intermediate.
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF).
-
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 5 minutes.
-
Causality: The base deprotonates the carboxylic acid to form the carboxylate anion, which is the active nucleophile in the initial activation step. It also neutralizes the acid formed during the reaction.
-
-
Activation & Amine Addition: Add HATU (1.1 eq) and the desired amine (1.1 eq) to the mixture.
-
Causality: Unlike the two-step EDC/HOBt procedure, all components can often be added together, simplifying the process. The activation with HATU is extremely rapid.
-
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate. Wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.
| Reagent Class | Example(s) | Key Advantages | Key Considerations |
| Carbodiimide | EDC, DCC, DIC | Cost-effective, widely used | Requires additive (HOBt, HOAt) to suppress side reactions; DCC produces insoluble urea byproduct.[4] |
| Phosphonium | PyBOP, PyAOP | High efficiency, low racemization | Byproducts can sometimes complicate purification.[6] |
| Aminium/Uronium | HATU, HBTU | Very fast, high yields, suitable for difficult couplings | More expensive; can cause guanidinylation of the amine if used in excess.[6] |
Pathway II: Ester Synthesis (Esterification)
Esterification is a powerful method for modifying the physicochemical properties of a parent drug.[3] The resulting esters can act as prodrugs, improving bioavailability or enabling depot injections for sustained release.
Method A: Fischer-Speier Esterification
This is the classic acid-catalyzed condensation of a carboxylic acid with an alcohol. The reaction is reversible, and to drive it towards the product, the alcohol is typically used in large excess as the solvent, and/or water is removed as it is formed.[7]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pioneerpublisher.com [pioneerpublisher.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. hepatochem.com [hepatochem.com]
- 6. bachem.com [bachem.com]
- 7. jocpr.com [jocpr.com]
How to prepare a stock solution of 2-(4-Phenylpiperidin-1-yl)acetic acid
Application Note & Protocol
Topic: Preparation, Validation, and Storage of High-Purity Stock Solutions of 2-(4-Phenylpiperidin-1-yl)acetic acid
Abstract
This document provides a comprehensive, field-proven guide for the preparation of high-purity, concentration-verified stock solutions of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals who require accurate and reproducible compound concentrations for downstream applications. We detail two primary methodologies: dissolution in an organic solvent (DMSO) for broad compatibility and an alternative aqueous-based method leveraging pH modification for specific experimental needs. The causality behind critical steps, such as solvent selection, handling procedures, and quality control, is explained to ensure scientific integrity. This guide establishes a self-validating system for generating reliable stock solutions, a foundational requirement for data integrity in any research or development setting.
Introduction and Physicochemical Properties
This compound is a carboxylic acid derivative featuring a phenylpiperidine moiety. Compounds of this structural class are prevalent in medicinal chemistry and drug discovery. The accuracy of in vitro and in vivo experimental results is fundamentally dependent on the precise concentration and stability of the compound solutions used. Improperly prepared stock solutions can lead to significant errors in dose-response curves, inconsistent bioassay results, and a lack of reproducibility.
This guide explains the critical parameters for preparing stock solutions of this compound, grounded in its physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₂ | PubChem[1] |
| Molecular Weight | 219.28 g/mol | PubChem[1] |
| Appearance | White to off-white solid | General Observation |
| CAS Number | 19395-41-6 | PubChem[1] |
| Primary Functional Groups | Carboxylic Acid, Tertiary Amine | Chemical Structure |
| General Solubility | Soluble in DMSO, DMF, Methanol. Sparingly soluble in water. | Inferred from Structure & Similar Compounds |
Core Principles: Solvent Selection and Causality
The choice of solvent is the most critical decision in stock solution preparation.[2] It dictates the compound's solubility, stability, and applicability in downstream assays.
-
Expertise-Driven Rationale for Solvent Choice:
-
Dimethyl Sulfoxide (DMSO): DMSO is the recommended primary solvent for this compound. Its high polarity and aprotic nature make it an excellent solubilizing agent for a wide range of organic molecules. For cell-based assays, DMSO facilitates the penetration of compounds across cell membranes.[2]
-
Trustworthiness Caveat: While effective, DMSO can exhibit cytotoxicity. It is imperative to ensure the final concentration of DMSO in the experimental medium is low and consistent across all samples (typically ≤0.5%, ideally ≤0.1%) to avoid confounding effects.[2]
-
Aqueous Solvents (pH-Dependent): As a carboxylic acid, the aqueous solubility of this compound is highly dependent on pH. In neutral or acidic water, the carboxylic acid group remains protonated (–COOH), rendering the molecule less polar and thus less soluble. By increasing the pH with a base (e.g., NaOH), the compound is deprotonated to its carboxylate salt (–COO⁻ Na⁺), which is significantly more polar and water-soluble. This principle is leveraged in the alternative aqueous protocol. The addition of small amounts of acid can also dramatically increase the solubility of weakly basic drugs, though this compound is acidic.[3]
-
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water (for aqueous protocol)
-
1 M Sodium Hydroxide (NaOH) solution (for aqueous protocol)
-
Analytical balance (readable to at least 0.1 mg)
-
Spatula and weighing paper/boat
-
Class A volumetric flasks (e.g., 5 mL, 10 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath (optional, for gentle warming)
-
Sterile 0.22 µm syringe filters (PTFE for DMSO, PES or PVDF for aqueous)
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat
Experimental Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol is the standard and most recommended method for achieving a stable, high-concentration stock solution suitable for most biological assays.
Step 1: Pre-Calculation of Required Mass
The foundation of an accurate stock solution is a precise calculation.[4] The mass required is determined using the target concentration, final volume, and molecular weight (MW).
Formula: Mass (mg) = [Target Concentration (mM)] × [Final Volume (mL)] × [MW (g/mol) / 1000]
Example Calculation for 10 mL of a 10 mM Stock: Mass (mg) = 10 mM × 10 mL × (219.28 g/mol / 1000) = 21.93 mg
Step 2: Accurate Weighing of the Compound
-
Place a clean, new weighing boat on the analytical balance and tare to zero.
-
Carefully weigh out the calculated mass (e.g., 21.93 mg) of this compound powder.
-
Causality Note: Using an analytical balance is non-negotiable for accuracy. Minor errors in mass will propagate through all subsequent dilutions and experiments.
-
Step 3: Dissolution
-
Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Ensure all powder is transferred.
-
Add approximately 8 mL (80% of the final volume) of anhydrous DMSO to the flask.
-
Cap the flask securely and vortex the solution for 1-2 minutes or until all solid material is completely dissolved.
-
Expert Tip: If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be employed.[2] Avoid excessive heat, which could degrade the compound. Visually inspect the solution against a light source to confirm the absence of any particulate matter.
-
Step 4: Bringing to Final Volume and Sterilization
-
Once fully dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus aligns precisely with the calibration mark.
-
Cap and invert the flask 10-15 times to ensure a homogenous solution. This step is critical for concentration uniformity.[4]
-
If sterility is required for cell culture applications, draw the solution into a sterile syringe and pass it through a 0.22 µm PTFE syringe filter into a sterile container.
-
Causality Note: A PTFE (polytetrafluoroethylene) filter is chosen for its chemical compatibility with DMSO. Using an incompatible filter could lead to filter degradation and contamination of the stock solution.
-
Step 5: Aliquoting and Storage
-
Dispense the final stock solution into small, single-use aliquots (e.g., 20-100 µL) in sterile, light-protecting (amber) cryovials.
-
Label each vial clearly with the compound name, concentration (10 mM), solvent (DMSO), date, and your initials.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
Self-Validating Rationale: Aliquoting is crucial to the trustworthiness of the stock. It prevents repeated freeze-thaw cycles, which can degrade the compound and introduce water condensation, thereby altering the concentration over time.[2]
-
Workflow Visualization: DMSO Stock Preparation
The following diagram outlines the logical flow of the primary protocol.
Caption: Workflow for preparing a 10 mM DMSO stock solution.
Alternative Protocol 2: Preparation of an Aqueous Stock Solution via pH Adjustment
This method is useful when DMSO is incompatible with an experimental system. It relies on converting the carboxylic acid to its more soluble salt form.
-
Calculate and Weigh: Perform the same mass calculation as in Protocol 1 (e.g., 21.93 mg for a 10 mL final volume). This corresponds to 0.1 millimoles (mmol) of the compound.
-
Suspend: Transfer the powder to a 10 mL volumetric flask. Add approximately 7 mL of sterile, nuclease-free water. The compound will likely not dissolve and will form a suspension.
-
Adjust pH: To dissolve the compound, a stoichiometric equivalent of a base is required. For 0.1 mmol of the acid, add 100 µL of a 1 M NaOH solution (0.1 mmol).
-
Volume of 1 M NaOH (µL) = (moles of compound) × 1,000,000
-
-
Dissolve: Cap and vortex the flask. The suspension should clarify as the sodium salt of the compound forms. If it does not, small, incremental additions of 1 M NaOH (e.g., 5-10 µL) can be made until the solution is clear.
-
Final Volume & Storage: Once dissolved, bring the solution to the 10 mL mark with sterile water. Mix by inversion. Filter, aliquot, and store as described in Protocol 1, Steps 4 & 5. Use a PES or PVDF filter for aqueous solutions.
Quality Control, Stability, and Handling
A prepared stock solution is not trustworthy until it is validated.
-
Concentration Verification (Optional but Recommended): For GMP or other high-stakes applications, the concentration can be verified using HPLC with a standard curve or by UV-Vis spectroscopy if the molar extinction coefficient (ε) is known.
-
Stability: Assume a shelf-life of 6 months to 1 year at -80°C unless otherwise determined by stability studies. Always protect solutions from light. Before use, thaw an aliquot completely at room temperature and vortex gently to re-solubilize any potential precipitates.
-
Safe Handling: Always handle this compound and its solutions in a well-ventilated area or a chemical fume hood. Wear appropriate PPE to avoid contact with skin and eyes.[5]
References
- 1. phenyl(piperidin-2-yl)acetic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
Application Notes & Protocols: In Vitro Profiling of 2-(4-Phenylpiperidin-1-yl)acetic acid
Introduction: Unveiling the Potential of a Phenylpiperidine Scaffold
The compound 2-(4-Phenylpiperidin-1-yl)acetic acid belongs to a chemical class renowned for its interaction with a variety of central nervous system (CNS) targets. The phenylpiperidine motif is a privileged scaffold found in numerous pharmacologically active agents. While the specific biological profile of this compound is not extensively documented in public literature, its structural features suggest a high probability of interaction with key neuronal receptors, particularly sigma receptors and N-methyl-D-aspartate (NMDA) receptors.[1][2]
These application notes serve as a comprehensive guide for researchers and drug development professionals to conduct a systematic in vitro characterization of this compound. We will proceed from initial binding affinity determination at high-probability targets to functional, cell-based assays designed to elucidate its pharmacological nature as a potential agonist, antagonist, or allosteric modulator. The protocols herein are designed to be self-validating, incorporating established standards and controls to ensure data integrity and reproducibility.
Proposed Screening Cascade: A Strategy for Target Identification
Given the structural alerts within this compound, a logical first step is to assess its binding affinity for sigma receptors (σ1 and σ2), which are known to bind a wide array of phenylpiperidine-containing ligands.[1][3] Concurrently or subsequently, functional screening at NMDA receptors is warranted, as these receptors are also modulated by similar chemical structures and are critical targets in CNS drug discovery.[4]
References
Application Notes & Protocols: A Comprehensive Guide to In Vivo Evaluation of 2-(4-Phenylpiperidin-1-yl)acetic acid
These application notes provide a strategic framework and detailed protocols for researchers, scientists, and drug development professionals investigating the pharmacological effects of 2-(4-Phenylpiperidin-1-yl)acetic acid. The piperidine moiety is a privileged scaffold in medicinal chemistry, present in numerous classes of pharmaceuticals.[1][2] Derivatives have shown a wide spectrum of biological activities, including anticonvulsant, analgesic, and neuroprotective effects.[3][4][5] This guide offers a multi-tiered approach to elucidating the therapeutic potential of this compound by exploring its most probable mechanisms of action based on structurally related compounds.
Our approach is grounded in the principle of a cascading series of experiments, from broad initial screens to more specific, mechanism-based assays. This ensures a logical and resource-efficient progression of your research.
Part 1: Understanding the Therapeutic Landscape
The core structure of this compound suggests several potential biological targets. Structurally analogous compounds have been reported to interact with:
-
Voltage-Gated Sodium Channels: N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share a similar pharmacophore, have demonstrated anticonvulsant properties by modulating neuronal voltage-sensitive sodium channels.[3]
-
NMDA Receptors: Piperidine-based compounds have been developed as potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists, offering neuroprotective effects.[5][6]
-
Fatty Acid Amide Hydrolase (FAAH): Inhibition of FAAH by structurally related piperazine compounds leads to increased levels of endogenous cannabinoids, resulting in analgesic and anti-inflammatory effects.[4]
Given these potential mechanisms, a logical investigational workflow would be to first screen for anticonvulsant and analgesic activity, followed by more targeted studies to elucidate the specific molecular targets.
Part 2: Preclinical Investigational Workflow
This section outlines a recommended workflow for the in vivo evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
Part 3: Foundational In Vivo Protocols
Prior to efficacy studies, it is critical to establish the pharmacokinetic profile and acute toxicity of the compound.
Protocol: Preliminary Pharmacokinetic (PK) Study in Rodents
Rationale: This protocol establishes the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is essential for designing meaningful efficacy studies.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).
-
Compound Formulation: Prepare the compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer a single dose via intravenous (IV) and oral (PO) routes. A typical starting dose is 5 mg/kg for IV and 20 mg/kg for PO.
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Table 1: Key Pharmacokinetic Parameters to Determine
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC (0-t) | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| F% | Bioavailability (comparison of PO to IV AUC) |
Protocol: Acute Toxicity and Dose-Range Finding
Rationale: To determine the maximum tolerated dose (MTD) and identify a range of safe and effective doses for subsequent efficacy studies.
Methodology:
-
Animal Model: Male and female Swiss Webster mice (n=5 per dose group).
-
Dosing: Administer single escalating doses of the compound (e.g., 10, 30, 100, 300 mg/kg, PO). Include a vehicle control group.
-
Observation: Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) and mortality for at least 72 hours.
-
Neurological Assessment: Perform a simple neurological assessment, such as the rotarod test, to detect any motor impairment.
-
Data Analysis: Determine the MTD as the highest dose that does not cause mortality or significant signs of toxicity.
Part 4: Efficacy Screening Protocols
Based on the foundational studies, proceed with efficacy screening in validated animal models.
Protocol: Anticonvulsant Activity Screening
Rationale: To evaluate the potential of this compound to prevent or reduce the severity of seizures. The use of multiple models helps to profile the compound's spectrum of activity.
Methodology:
-
Animal Model: Male Swiss Webster mice (n=8-10 per group).
-
Dosing: Administer the compound or vehicle at various doses (e.g., 10, 30, 100 mg/kg, PO) at the time of peak plasma concentration (Tmax) determined from the PK study.
-
Seizure Induction Models:
-
Maximal Electroshock (MES) Test: Induces a generalized tonic-clonic seizure. The endpoint is the abolition of the tonic hindlimb extension.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: Induces clonic seizures. The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds.
-
6-Hz Psychomotor Seizure Test: A model of therapy-resistant partial seizures. The endpoint is the abolition of seizure activity.[3]
-
-
Data Analysis: Calculate the percentage of animals protected from seizures in each group and determine the ED50 (the dose effective in 50% of animals).
Protocol: Analgesic Activity Screening
Rationale: To assess the compound's ability to alleviate inflammatory and neuropathic pain.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=8-10 per group).
-
Dosing: Administer the compound or vehicle at various doses (e.g., 10, 30, 100 mg/kg, PO).
-
Pain Models:
-
Carrageenan-Induced Paw Edema (Inflammatory Pain): Inject carrageenan into the plantar surface of the rat's hind paw. Measure paw volume (plethysmometry) and thermal hyperalgesia (Hargreaves test) at baseline and various time points post-carrageenan.
-
Spinal Nerve Ligation (Chung Model of Neuropathic Pain): Surgically ligate the L5 spinal nerve. After a 7-10 day recovery period, assess mechanical allodynia using von Frey filaments.[4]
-
-
Data Analysis: Compare the paw volume, thermal latency, or mechanical withdrawal threshold between the compound-treated and vehicle-treated groups.
Part 5: Investigating the Mechanism of Action
If efficacy is observed in the screening models, the following protocols can help to elucidate the underlying mechanism.
Caption: Investigating the mechanism of action of this compound.
Protocol: In Vivo Assessment of NMDA Receptor Antagonism
Rationale: To determine if the compound's anticonvulsant or neuroprotective effects are mediated through the NMDA receptor.
Methodology:
-
Animal Model: Male Swiss Webster mice (n=8-10 per group).
-
Dosing: Pre-treat animals with the test compound or vehicle.
-
NMDA Challenge: Administer a convulsant dose of NMDA (e.g., 100 mg/kg, IP).
-
Observation: Record the latency to and incidence of clonic-tonic seizures and lethality.
-
Data Analysis: Compare the protective effects of the compound against a known NMDA antagonist like dizocilpine (MK-801).[5][6]
Protocol: Assessment of FAAH Inhibition
Rationale: To determine if the compound's analgesic effects are due to the inhibition of FAAH, leading to an increase in endogenous fatty acid amides.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Dosing: Administer the test compound or vehicle.
-
Tissue Collection: At the Tmax, euthanize the animals and rapidly collect brain tissue.
-
Biochemical Analysis: Homogenize the brain tissue and quantify the levels of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA) using LC-MS/MS.[4]
-
Data Analysis: Compare the levels of these endocannabinoids in the brains of compound-treated versus vehicle-treated animals.
Part 6: Concluding Remarks
The protocols outlined in these application notes provide a robust and scientifically rigorous framework for the preclinical evaluation of this compound. By systematically progressing from foundational pharmacokinetic and toxicological studies to broad efficacy screening and finally to mechanism-of-action studies, researchers can efficiently and effectively characterize the therapeutic potential of this promising compound. The key to a successful investigation lies in careful experimental design, adherence to validated protocols, and a clear understanding of the potential biological targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 2-(4-Phenylpiperidin-1-yl)acetic acid
Abstract
This document provides a comprehensive guide with detailed protocols for the purification of 2-(4-Phenylpiperidin-1-yl)acetic acid, a key building block in pharmaceutical synthesis. Recognizing the compound's amphoteric nature, this note emphasizes techniques that leverage its zwitterionic properties. We will explore purification strategies ranging from fundamental acid-base extraction and recrystallization to high-resolution chromatography. The causality behind experimental choices is explained to empower researchers to adapt these methods for analogous compounds. All protocols are designed as self-validating systems, incorporating in-process purity checks.
Introduction: The Importance of Purity
This compound is a heterocyclic compound incorporating both a basic tertiary amine (the piperidine nitrogen) and a carboxylic acid. This structure makes it a valuable intermediate in the development of various active pharmaceutical ingredients (APIs). As with any component intended for drug development, achieving high purity is critical. Trace impurities, such as unreacted starting materials, by-products, or residual solvents, can lead to undesirable side effects, reduced efficacy, and complications in downstream processing and regulatory approval.
The unique amphoteric, and likely zwitterionic, character of this molecule dictates the most effective purification strategies. By understanding and manipulating its acid-base properties, one can achieve exceptional purity efficiently.
Understanding the Molecule: Physicochemical Properties
The purification strategy is fundamentally guided by the molecule's structure, which contains a tertiary amine within the piperidine ring and a carboxylic acid group.
-
Amphoteric Nature: The presence of both an acidic group (-COOH) and a basic group (tertiary amine) allows the molecule to react as either an acid or a base.[1] This dual reactivity is the cornerstone of the primary purification technique, acid-base extraction.
-
Zwitterionic Potential: In a specific pH range, near its isoelectric point, the molecule can exist as a zwitterion, with a protonated amine (R₃NH⁺) and a deprotonated carboxylate (R-COO⁻). This form often exhibits minimum solubility in water, a property that can be exploited for precipitation or crystallization.
-
pKa Estimation:
-
The pKa of the carboxylic acid group is estimated to be around 4.5 - 5.0, similar to other acetic acid derivatives.
-
The pKa of the conjugate acid of the piperidine nitrogen is estimated to be around 9.0 - 10.0.
-
These pH values are critical thresholds for converting the molecule between its neutral, positively charged (cationic), and negatively charged (anionic) forms.
Common Synthetic Impurities
A common synthetic route to this compound is the N-alkylation of 4-phenylpiperidine with a haloacetic acid derivative (e.g., sodium 2-bromoacetate). Potential impurities from this process include:
-
Unreacted 4-phenylpiperidine: A basic, non-acidic impurity.
-
Unreacted haloacetic acid/ester: An acidic or neutral impurity.
-
By-products from over-alkylation or side reactions.
-
Residual solvents from the reaction and initial workup.
Purification Strategy Overview
The purification of this compound is best approached with a multi-step strategy. The choice of techniques depends on the initial purity of the crude material and the final purity required.
Caption: Overall purification workflow decision tree.
Core Purification Techniques
Technique 1: Acid-Base Extraction
This method is the most powerful initial step for removing neutral and purely basic or acidic impurities. It relies on the principle that ionic salts are highly soluble in water, while neutral organic molecules are more soluble in organic solvents.[1][2]
Mechanism: The strategy involves a series of pH adjustments to selectively partition the target compound and impurities between an aqueous layer and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidification (Protonation of Amine): The crude mixture is dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The basic piperidine nitrogen is protonated, forming a water-soluble hydrochloride salt. The target compound moves to the aqueous layer, while neutral impurities remain in the organic layer.
-
Basification (Deprotonation of Carboxylic Acid): Alternatively, the crude mixture can be washed with a dilute aqueous base (e.g., 1M NaOH). The acidic carboxylic proton is removed, forming a water-soluble sodium carboxylate salt. The target compound again moves to the aqueous layer.
-
Isolation at Isoelectric Point: After separating the aqueous layer containing the target compound, the pH is carefully adjusted to the isoelectric point. At this pH, the molecule is in its zwitterionic form and has minimal water solubility, causing it to precipitate. The pure solid can then be collected by filtration.
Caption: Workflow for purification via acid-base extraction.
Technique 2: Recrystallization
Recrystallization is a classic technique used to purify solid compounds to a high degree, especially after an initial cleanup by extraction.[3] The principle is to dissolve the crude solid in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility decreases, and the pure compound forms crystals, leaving impurities dissolved in the mother liquor.
Solvent Selection is Key:
-
Ideal Properties: The compound should have high solubility in the chosen solvent at high temperatures and low solubility at low temperatures.
-
Common Solvents: For a molecule with the polarity of this compound, suitable solvents might include ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or acetone/water.
-
Screening: Small-scale trials with various solvents are necessary to identify the optimal system.
Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude material (e.g., 10.0 g) in a suitable organic solvent like ethyl acetate (200 mL). If there are insoluble materials, filter them off.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add 100 mL of 1 M HCl (aq) and shake vigorously for 1-2 minutes, venting frequently to release any pressure.[4]
-
Layer Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask.
-
Back-Extraction: To ensure complete recovery, extract the organic layer again with a fresh 50 mL portion of 1 M HCl (aq). Combine this aqueous layer with the first one. The organic layer, containing neutral impurities, can now be discarded.
-
Precipitation: Place the combined aqueous extracts in an ice bath and stir. Slowly add 2 M NaOH (aq) dropwise to adjust the pH. Monitor the pH with a meter or pH paper. The product will begin to precipitate as a white solid as the pH approaches its isoelectric point (~pH 6-8).
-
Isolation: Continue adding base until precipitation is complete. Stir the resulting slurry in the ice bath for 30 minutes to maximize yield.
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold deionized water (2 x 25 mL) and then with a small amount of cold acetone to aid drying. Dry the purified solid under vacuum to a constant weight.
-
Purity Check: Analyze the dried solid by HPLC or LC-MS to confirm purity.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on preliminary screening, select an appropriate solvent system (e.g., 95% Ethanol).
-
Dissolution: Place the semi-purified solid (from Protocol 1) in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (Optional): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to induce maximum crystallization.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum.
-
Purity Check: Assess the purity of the crystals and the mother liquor by HPLC to evaluate the efficiency of the purification.
Data Summary & Comparison
| Technique | Principle | Impurities Removed | Pros | Cons | Expected Purity |
| Acid-Base Extraction | Differential solubility based on pH-dependent ionization[1][2] | Neutral compounds, non-amphoteric acids/bases | High capacity, rapid, cost-effective for initial cleanup | May not remove structurally similar impurities; potential for emulsions | 90-98% |
| Recrystallization | Differential solubility in a solvent at different temperatures[3] | Impurities with different solubility profiles | Can yield very high purity; removes occluded impurities | Requires careful solvent selection; potential for product loss in mother liquor | >99.5% |
| Column Chromatography | Differential partitioning between stationary and mobile phases | Structurally similar impurities, isomers | Highest resolution; adaptable to various polarities | Lower capacity, solvent-intensive, more time-consuming | >99.8% |
Purity Determination Methods
Final purity assessment is crucial. A combination of methods provides the most comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a modifier like formic acid or TFA is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main peak and helps in identifying the mass of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the purified compound and can detect impurities if they are present at levels >1%.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
These analytical techniques are essential for validating the success of the chosen purification protocol.[5]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Phenylpiperidin-1-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-Phenylpiperidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important compound. Here, we will address common challenges encountered during its synthesis and provide practical, experience-driven solutions.
Overview of the Primary Synthetic Route
The most common and direct method for synthesizing this compound involves a two-step process. The first step is the N-alkylation of 4-phenylpiperidine with a haloacetate ester, typically ethyl chloroacetate or ethyl bromoacetate. This is followed by the hydrolysis of the resulting ester intermediate, ethyl 2-(4-phenylpiperidin-1-yl)acetate, to yield the final carboxylic acid product.
Reaction Scheme:
-
Step 1: N-Alkylation 4-Phenylpiperidine + Ethyl Chloroacetate → Ethyl 2-(4-phenylpiperidin-1-yl)acetate
-
Step 2: Hydrolysis Ethyl 2-(4-phenylpiperidin-1-yl)acetate → this compound
While the overall scheme is straightforward, several factors can significantly impact the yield and purity of the final product. This guide will provide a deep dive into troubleshooting and optimizing each of these steps.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
N-Alkylation Step
Q1: My N-alkylation reaction is slow or incomplete. How can I improve the reaction rate and conversion?
A1: Several factors can lead to a sluggish or incomplete N-alkylation. Let's break down the key parameters to investigate:
-
Base Selection: The choice of base is critical for deprotonating the secondary amine of 4-phenylpiperidine, thereby activating it for nucleophilic attack.
-
Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used and are effective. Ensure the base is anhydrous, as water can interfere with the reaction.
-
Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be used. These are particularly useful in aprotic solvents.
-
-
Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction kinetics.
-
Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are excellent choices as they can dissolve the piperidine salt that forms and promote the Sₙ2 reaction.
-
Less polar solvents like toluene can also be used, sometimes at higher temperatures to drive the reaction.
-
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, excessive heat can lead to side reactions. A good starting point is to run the reaction at room temperature and gradually increase the temperature to 50-80°C while monitoring the progress by Thin Layer Chromatography (TLC).
-
Reagent Purity: Ensure that your 4-phenylpiperidine and ethyl haloacetate are of high purity. Impurities can inhibit the reaction.
Q2: I am observing a significant amount of a byproduct that I suspect is a quaternary ammonium salt. How can I minimize this?
A2: The formation of a quaternary ammonium salt is a common side reaction resulting from the over-alkylation of the desired tertiary amine product.[1] To suppress this, consider the following strategies:
-
Stoichiometry Control: Use a slight excess of 4-phenylpiperidine relative to the ethyl haloacetate. This ensures that the alkylating agent is the limiting reagent, reducing the likelihood of it reacting with the product. A molar ratio of 1.1:1 (4-phenylpiperidine : ethyl haloacetate) is a good starting point.
-
Slow Addition of Alkylating Agent: Instead of adding the ethyl haloacetate all at once, add it dropwise to the reaction mixture over a period of time.[1][2] This helps to maintain a low concentration of the alkylating agent, favoring the desired mono-alkylation.[2]
Q3: What is the best work-up procedure for the N-alkylation step to isolate the intermediate ester?
A3: A clean work-up is essential for obtaining a pure intermediate ester, which will, in turn, affect the final product's purity.
-
Quenching: After the reaction is complete (as determined by TLC), cool the mixture to room temperature and quench it by adding water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. The ester product will be in the organic phase.
-
Washing: Wash the combined organic layers with brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and then remove the solvent under reduced pressure to obtain the crude ethyl 2-(4-phenylpiperidin-1-yl)acetate.
Hydrolysis Step
Q4: My hydrolysis reaction is not going to completion, or I am seeing degradation of my product. What are the optimal conditions?
A4: The hydrolysis of the ester to the carboxylic acid can be performed under either acidic or basic conditions.[3] The choice depends on the stability of your compound and potential side reactions.
-
Basic Hydrolysis (Saponification): This is the most common method.
-
Reagents: Use a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and an alcohol (e.g., ethanol or methanol). The alcohol helps to solubilize the ester.
-
Temperature: The reaction can often be run at room temperature, but gentle heating (40-60°C) may be required to drive it to completion.
-
Monitoring: Monitor the disappearance of the starting ester by TLC.
-
-
Acidic Hydrolysis:
-
Reagents: Use a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in water.
-
Caution: Acidic conditions can sometimes lead to unwanted side reactions or degradation, so this should be evaluated on a small scale first.
-
Q5: How do I properly work up the hydrolysis reaction to isolate the final this compound?
A5: The work-up for the hydrolysis is critical for isolating the final product in its desired form.
-
Solvent Removal: If you used an organic co-solvent like ethanol, it's often best to remove it under reduced pressure after the reaction is complete.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add a strong acid (e.g., concentrated HCl) to adjust the pH to the isoelectric point of the amino acid, which is typically around pH 5-6. This will protonate the carboxylate and cause the product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the product thoroughly under vacuum.
Purification
Q6: My final product is not pure enough. What are the best methods for purification?
A6: If your final product requires further purification, recrystallization is often the most effective method.
-
Solvent Selection: The key is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for this type of compound include:
-
Ethanol/Water
-
Isopropanol/Water
-
Ethyl Acetate/Hexane
-
-
Procedure:
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
If necessary, cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Experimental Protocols
Protocol 1: N-Alkylation of 4-Phenylpiperidine
Materials:
-
4-Phenylpiperidine
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (ACN)
Procedure:
-
To a stirred solution of 4-phenylpiperidine (1.0 eq) in anhydrous ACN, add anhydrous potassium carbonate (2.0 eq).
-
Slowly add ethyl chloroacetate (1.05 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-phenylpiperidin-1-yl)acetate.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 4-Phenylpiperidine | 1.0 | 161.26 |
| Ethyl chloroacetate | 1.05 | 122.55 |
| Potassium Carbonate | 2.0 | 138.21 |
Protocol 2: Hydrolysis of Ethyl 2-(4-phenylpiperidin-1-yl)acetate
Materials:
-
Ethyl 2-(4-phenylpiperidin-1-yl)acetate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the crude ethyl 2-(4-phenylpiperidin-1-yl)acetate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the disappearance of the ester by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 5-6 with concentrated HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
| Reagent | Molar Eq. |
| Ethyl 2-(4-phenylpiperidin-1-yl)acetate | 1.0 |
| Sodium Hydroxide | 2.0 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for N-alkylation optimization.
References
Common side reactions in the synthesis of 2-(4-Phenylpiperidin-1-yl)acetic acid
Welcome to the technical support guide for the synthesis of 2-(4-phenylpiperidin-1-yl)acetic acid. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during this synthesis.
I. Troubleshooting Guide: Common Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the N-alkylation of 4-phenylpiperidine with a haloacetic acid derivative, followed by hydrolysis.
Question 1: My reaction shows low conversion of 4-phenylpiperidine. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the N-alkylation of 4-phenylpiperidine is a common hurdle. The primary factors to investigate are the reactivity of your alkylating agent, the choice of base and solvent, and the reaction conditions.
Causality and Optimization Strategies:
-
Reactivity of the Electrophile: The choice of the haloacetic acid derivative is critical. Bromo- and iodoacetic esters are generally more reactive than their chloro- counterparts due to the better leaving group ability of bromide and iodide ions. If you are using ethyl chloroacetate and observing low conversion, consider switching to ethyl bromoacetate.
-
Base Selection: An appropriate base is required to neutralize the hydrohalic acid byproduct of the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), and organic bases like triethylamine (TEA).
-
Insight: Stronger, bulkier bases can favor elimination (E2) side reactions, especially with more sterically hindered substrates, though this is less of a concern with the primary halide in haloacetates.[1] Using a milder base like NaHCO₃ can sometimes improve yields by minimizing side reactions and preventing rapid hydrolysis of the alkylating agent under harsh basic conditions.[2]
-
-
Solvent Effects: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or acetone are generally preferred as they can solvate the cation of the base while leaving the anion (the nucleophile) more reactive.
-
Reaction Temperature and Time: N-alkylation reactions can be slow at room temperature.[2] Increasing the temperature (e.g., to 50-80 °C) can significantly accelerate the reaction rate. However, excessive heat can also promote side reactions. It is advisable to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure your 4-phenylpiperidine and alkylating agent are pure and dry.
-
Optimize Base and Solvent: If using K₂CO₃ in acetone, ensure the base is finely powdered and the acetone is anhydrous. If conversion is still low, consider switching to DMF as the solvent, which can better solubilize the reagents.
-
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring for byproduct formation.
-
Consider a More Reactive Electrophile: If feasible, switch from a chloroacetate to a bromoacetate ester.
Question 2: I am observing a significant amount of a dialkylated byproduct, the quaternary ammonium salt. How can I prevent this?
Answer:
The formation of a quaternary ammonium salt is a classic side reaction in the N-alkylation of secondary amines.[3][4][5] This occurs when the desired product, this compound ester, which is a tertiary amine, acts as a nucleophile and reacts with another molecule of the alkylating agent.
Mechanistic Insight & Control Strategies:
The desired tertiary amine product is often more nucleophilic than the starting secondary amine, leading to this "runaway" reaction.[5] To minimize this, several strategies can be employed:
-
Control Stoichiometry: Use a slight excess of the starting amine (4-phenylpiperidine) relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent and is consumed before significant dialkylation can occur. A 1.1:1 to 1.5:1 ratio of amine to haloacetate is a good starting point.
-
Slow Addition of Alkylating Agent: Adding the haloacetic acid ester dropwise to the reaction mixture containing the 4-phenylpiperidine and base can help maintain a low concentration of the alkylating agent, thus favoring mono-alkylation.
-
Reaction Monitoring: Closely monitor the reaction progress. As soon as the starting material is consumed, the reaction should be quenched to prevent further reaction of the product.
Workflow for Minimizing Dialkylation
Caption: Controlled addition and monitoring workflow.
Question 3: The hydrolysis of the ester to the final carboxylic acid is incomplete or results in decomposition. What should I do?
Answer:
Incomplete hydrolysis or decomposition during the final step can be frustrating. The stability of the ester and the final acid product under the chosen hydrolysis conditions are key.
Hydrolysis Conditions and Troubleshooting:
| Condition | Advantages | Potential Issues & Solutions |
| Acidic Hydrolysis (e.g., HCl, H₂SO₄) | Effective for robust esters. | Issue: Potential for side reactions or degradation of the phenylpiperidine moiety under harsh acidic conditions and high temperatures. Solution: Use milder conditions (e.g., lower acid concentration, lower temperature) and monitor the reaction closely. |
| Basic Hydrolysis (Saponification) (e.g., NaOH, KOH in H₂O/MeOH) | Generally cleaner and more common. | Issue: Incomplete hydrolysis if the ester is sterically hindered or if reaction time/temperature is insufficient. Solution: Increase the reaction temperature (reflux), extend the reaction time, or use a co-solvent like THF to improve solubility. After saponification, careful acidification is required to precipitate the product. Adding acid too quickly can cause localized heating and potential degradation. |
Recommended Protocol for Saponification:
-
Dissolve the crude ester in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add an excess of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and monitor the disappearance of the ester spot by TLC.
-
Once complete, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with cold, dilute HCl (e.g., 1M) to a pH of ~6-7 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the N-alkylation of 4-phenylpiperidine with an α-haloacetic acid ester (like ethyl chloroacetate or ethyl bromoacetate), followed by the hydrolysis of the resulting ester to the carboxylic acid. This is a standard nucleophilic substitution (SN2) reaction.[3]
Q2: Can I use reductive amination to synthesize this compound?
Yes, reductive amination is a viable alternative that can avoid the over-alkylation issues sometimes seen with direct alkylation.[6][7] The process would involve reacting 4-phenylpiperidine with glyoxylic acid in the presence of a reducing agent.
Reductive Amination Pathway
Caption: Reductive amination synthetic route.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is mild and selective for reducing the in-situ formed iminium ion in the presence of the carbonyl group.[6][8]
Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?
Common Impurities and Purification Strategies:
| Impurity | Origin | Removal Strategy |
| Unreacted 4-Phenylpiperidine | Incomplete alkylation reaction. | Acid-Base Extraction: During workup after hydrolysis, wash the basic aqueous solution (before acidification) with an organic solvent like ethyl acetate. The basic starting material will partition into the organic layer, while the carboxylate salt of your product remains in the aqueous layer. |
| Quaternary Ammonium Salt | Dialkylation side reaction. | Recrystallization: This impurity is often more polar and may have different solubility characteristics. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can effectively remove it. |
| Un-hydrolyzed Ester | Incomplete saponification. | Acid-Base Extraction: The neutral ester will be removed into the organic layer during the basic wash described above. Ensure hydrolysis goes to completion by monitoring with TLC. |
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes. Standard laboratory safety practices should always be followed. Specifically:
-
Haloacetic acid esters are lachrymators and alkylating agents. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Organic solvents like DMF and acetonitrile are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
The acidification step can be exothermic. Perform it slowly and with cooling to control the temperature.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
How to resolve solubility issues with 2-(4-Phenylpiperidin-1-yl)acetic acid
From the desk of the Senior Application Scientist
Welcome to the technical support guide for 2-(4-Phenylpiperidin-1-yl)acetic acid. As researchers and drug development professionals, we understand that encountering solubility challenges with a promising compound can be a significant roadblock. This guide is designed to provide you with not just solutions, but also the underlying scientific principles to help you overcome these hurdles effectively. We will explore the physicochemical properties of this molecule and provide a logical, step-by-step framework for resolving solubility issues, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common issues encountered with this compound.
Q1: Why is this compound not dissolving in my neutral buffer (e.g., PBS pH 7.4) or water?
A: The molecular structure contains a carboxylic acid group, making it a weak acid. In neutral or acidic solutions, this group remains largely in its protonated, neutral form (-COOH). This form is less polar and, due to the bulky phenyl and piperidine rings, has very low aqueous solubility. Solubility is a common challenge for many drug-like molecules, with over 40% of new chemical entities being poorly water-soluble[1].
Q2: What is the fastest way to get the compound into solution for a preliminary screening experiment?
A: For rapid, small-scale tests where an organic solvent is permissible, creating a concentrated stock solution in Dimethyl Sulfoxide (DMSO) is the most common and effective method. However, be mindful of the final DMSO concentration in your assay, as it can affect cell viability and enzyme activity.
Q3: My compound dissolved in a basic solution, but it crashed out when I diluted it into my cell culture medium. What went wrong?
A: This is a classic precipitation issue caused by a pH shift. Your basic stock solution kept the compound in its soluble, deprotonated (ionized) state. When you introduced it to the buffered medium (e.g., pH 7.4), the pH of the local environment dropped, causing the compound to revert to its less soluble, protonated form and precipitate. To avoid this, dilute the stock solution slowly with vigorous stirring or consider using a co-solvent system.
Q4: Can I use sonication or heat to improve solubility?
A: While sonication can help break up aggregates and speed up the dissolution process, it will not increase the compound's intrinsic equilibrium solubility[1]. Heating can temporarily increase solubility but may lead to precipitation upon cooling to room or physiological temperatures. More critically, heating risks thermal degradation of the compound. These methods should be used with caution and are not substitutes for proper formulation.
In-Depth Troubleshooting Guides
Guide 1: The Primary Approach – pH-Dependent Solubility
The solubility of ionizable drugs is fundamentally linked to pH.[2] For a weak acid like this compound, solubility dramatically increases as the pH rises above its acid dissociation constant (pKa). At a pH above the pKa, the carboxylic acid group deprotonates to form a carboxylate anion (-COO⁻). This charged species is significantly more polar and thus more soluble in aqueous media.[3][4]
The relationship is governed by the Henderson-Hasselbalch equation, which dictates the ratio of the ionized (soluble) to the unionized (insoluble) form at a given pH.[5]
Caption: Ionization equilibrium of a carboxylic acid.
Strategy: The most reliable method to solubilize this compound in an aqueous system is to prepare a stock solution at a pH at least 1-2 units above its predicted pKa by adding a base.
Guide 2: Co-Solvent Systems
If pH adjustment alone is insufficient or undesirable for your experimental system, a co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of lipophilic or poorly soluble compounds.[1][6] This technique is simple to implement and widely used for injectable and oral formulations.[7][8]
Commonly Used Co-solvents:
| Co-Solvent | Typical Concentration Range | Notes |
| DMSO | < 1% (in vitro), variable | Excellent solubilizer, but can have biological effects. |
| Ethanol | 1-20% | Generally well-tolerated but can be volatile. |
| Polyethylene Glycol 400 (PEG 400) | 10-60% | Low toxicity, commonly used in preclinical formulations.[7] |
| Propylene Glycol (PG) | 10-60% | Similar to PEG 400, good safety profile. |
| Glycerol | 10-50% | Increases viscosity, very low toxicity.[7] |
Strategy: Prepare a high-concentration stock in 100% of a suitable co-solvent like DMSO or PEG 400. Then, dilute this stock into your aqueous experimental medium. Always perform a vehicle control experiment to ensure the co-solvent itself does not influence the results.
Guide 3: Advanced Formulation Strategies (For Drug Development)
For later-stage development (e.g., preclinical pharmacokinetics), more advanced techniques may be necessary to achieve the required concentration and stability. These methods often require specialized equipment and expertise.
-
Surfactants and Micelles: Non-ionic surfactants like Tween® 80 or Solutol® HS-15 can form micelles that encapsulate the drug, increasing its apparent solubility.[9][10]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[11][12]
-
Solid Dispersions: This involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix (e.g., PVP, HPMC). The amorphous form has a higher energy state and thus greater solubility than the stable crystalline form.[1][13][14]
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (10 mM) via pH Adjustment
This protocol describes the preparation of a 10 mM aqueous stock solution of this compound (MW: 219.28 g/mol ) by converting it to its soluble salt form in situ.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Calibrated pH meter
-
Volumetric flask
Procedure:
-
Weigh Compound: Accurately weigh 2.19 mg of the compound for a 1 mL final volume.
-
Initial Suspension: Add approximately 70% of the final required volume of deionized water (e.g., 0.7 mL for a 1 mL final volume). The compound will likely not dissolve and will form a slurry.
-
Basification: While stirring vigorously, add the 1 M NaOH solution dropwise. Monitor the solution closely. Continue adding base until all the solid material has completely dissolved. The solution should become clear.
-
pH Measurement: Use a calibrated pH meter to check the pH. It should be significantly basic (typically >9.0).
-
Final Volume Adjustment: Carefully add deionized water to reach the final desired volume (e.g., 1.0 mL).
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the final solution through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at -20°C or -80°C. Note that repeated freeze-thaw cycles should be avoided.
Self-Validation: The clarity of the final solution is the primary indicator of successful solubilization. If precipitation occurs upon storage, the solution may be supersaturated or unstable at that pH.
Protocol 2: General Troubleshooting Workflow
This workflow provides a logical sequence for addressing solubility issues.
Caption: Decision workflow for solubilizing the compound.
Protocol 3: Quantitative Analysis by HPLC-UV (General Method)
Accurate quantification is essential. A reverse-phase HPLC method is standard for this type of molecule. Since the compound lacks a strong chromophore, UV detection might require low wavelengths (e.g., 210-220 nm) and may have limited sensitivity. For higher sensitivity, pre-column derivatization with a fluorescent tag or the use of LC-MS would be necessary.[15][16]
Example Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Injection Volume: 10 µL
Validation: The method should be validated for linearity, precision, and accuracy according to standard guidelines to ensure reliable quantification.[15]
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. ijsdr.org [ijsdr.org]
- 8. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. senpharma.vn [senpharma.vn]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. researchgate.net [researchgate.net]
- 13. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
Degradation pathways of 2-(4-Phenylpiperidin-1-yl)acetic acid and how to avoid them
Welcome to the technical support center for 2-(4-Phenylpiperidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we address common questions regarding its stability and provide actionable strategies to mitigate potential degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My analytical results for this compound are inconsistent, showing a loss of the parent compound over time. What could be the cause?
A1: Inconsistent analytical results, particularly a decreasing peak area corresponding to this compound in chromatographic analyses, strongly suggest degradation of the compound under your experimental or storage conditions. The molecule possesses several functional groups susceptible to degradation, including a tertiary amine within the piperidine ring and a carboxylic acid moiety. To understand the stability of the molecule in your specific matrix, it is highly recommended to perform forced degradation studies.[1] These studies intentionally expose the compound to harsh conditions to rapidly identify potential degradation pathways and products.[2]
Q2: What are the most probable degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer the most likely routes based on its chemical structure and data from analogous piperidine-containing compounds. The primary sites for degradation are the tertiary amine of the piperidine ring and the carboxylic acid group.
The most probable degradation pathways include:
-
Oxidation: The tertiary amine is a prime target for oxidation. This can lead to the formation of an N-oxide, which is a common metabolic and degradation pathway for cyclic tertiary amines. Further oxidation or rearrangement could potentially lead to ring-opening products.[3][4] The presence of atmospheric oxygen, trace metals, or oxidizing agents in your solvents or reagents can initiate this process.[5]
-
Photodegradation: Exposure to light, especially UV light, can provide the energy needed to initiate free-radical reactions.[6] Phenylpiperidine structures can be sensitive to light, leading to complex degradation mixtures. Photostability testing is crucial if the compound is handled or stored exposed to light.[7]
-
Thermal Degradation: At elevated temperatures, decarboxylation (the loss of CO2) from the acetic acid side chain is a possibility, although this typically requires significant heat. High temperatures can also accelerate oxidative processes.[5]
-
Hydrolysis: While the core structure is not directly susceptible to hydrolysis, if the compound is in a formulation with other molecules, such as esters or amides, hydrolysis of those components could alter the pH and catalyze the degradation of this compound. The stability of piperidine compounds can be affected by moisture, especially under certain pH conditions.[5]
Below is a diagram illustrating the potential oxidative degradation pathway leading to the corresponding N-oxide.
Caption: A potential oxidative degradation pathway for this compound.
Q3: How can I prevent the degradation of this compound during storage and in my experiments?
A3: Preventing degradation requires careful control of the compound's environment. Here are some key strategies:
Storage:
-
Temperature: Store the compound in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is often recommended for piperidine derivatives.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
-
Container: Use well-sealed, opaque containers to protect from light and air.[6]
Experimental Handling:
-
Solvent Selection: Use high-purity, degassed solvents to remove dissolved oxygen. Avoid solvents that may contain peroxide impurities (e.g., older ethers like THF or diethyl ether).
-
pH Control: The stability of amine-containing compounds can be pH-dependent. Buffering your solutions may be necessary. Acidic conditions can protonate the piperidine nitrogen, which may offer some protection against oxidation.
-
Exclusion of Light: Conduct experiments under amber or red light, or in light-blocking containers, to prevent photodegradation.
-
Use of Antioxidants: In some formulations, the addition of a suitable antioxidant may be considered to inhibit oxidative degradation, but compatibility must be thoroughly tested.
-
Minimize Headspace: In vials containing solutions of the compound, minimizing the headspace can reduce the amount of available oxygen for oxidative degradation.
Troubleshooting Guide: A Stability-Indicating HPLC Method
Issue: You need to develop an analytical method that can separate the parent compound from its potential degradation products.
Solution: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. Here is a general protocol to develop such a method.
Protocol: Development of a Stability-Indicating RP-HPLC Method
1. Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of resolving this compound from products generated under forced degradation conditions.
2. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)
-
A C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV or photodiode array (PDA) detector
3. Experimental Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
4. Step-by-Step Procedure:
-
Preparation of Stock and Stressed Samples:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a predetermined time (e.g., 24 hours). Cool and neutralize before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a set duration (e.g., 8 hours). Neutralize before analysis.[8]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 4 hours).[8]
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[8]
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber as per ICH Q1B guidelines.[7]
-
Prepare an unstressed control sample by diluting the stock solution to the target concentration.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes) to screen for degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm or scan with a PDA detector to identify the optimal wavelength.
-
Injection Volume: 10 µL
-
-
Analysis and Optimization:
-
Inject the unstressed control to determine the retention time of the parent compound.
-
Inject each stressed sample.
-
Analyze the chromatograms for new peaks (degradation products) and a decrease in the parent peak area.
-
The goal is to achieve baseline separation between the parent peak and all major degradation peaks (resolution > 1.5).
-
Adjust the gradient, mobile phase composition, or acid modifier (e.g., TFA) to improve separation if necessary.
-
Use a PDA detector to check for peak purity to ensure that the parent peak is not co-eluting with any degradation products.
-
5. Data Interpretation:
The following table provides an example of how to summarize the results from a forced degradation study.
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Peaks | Comments |
| 0.1 M HCl, 60°C, 24h | ~5% | 1 | Minor degradation observed. |
| 0.1 M NaOH, RT, 8h | ~15% | 2 | Significant degradation. |
| 3% H₂O₂, RT, 4h | ~20% | 3 | Most significant degradation, likely oxidation. |
| Thermal (80°C, 48h) | <2% | 0 | Compound is thermally stable under these conditions. |
| Photolytic (ICH Q1B) | ~10% | 2 | Compound shows sensitivity to light. |
This systematic approach will help you develop a robust, stability-indicating method to ensure the accuracy and reliability of your experimental results.[9]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biosynce.com [biosynce.com]
- 6. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Phenylpiperidin-1-yl)acetic acid Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of 2-(4-phenylpiperidin-1-yl)acetic acid. Structured as a series of frequently asked questions and a detailed troubleshooting guide, this document offers field-proven insights and scientifically-grounded protocols to overcome common experimental challenges and optimize reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic strategy for this compound?
The most widely employed and robust method is a two-step synthesis. This approach involves the N-alkylation of 4-phenylpiperidine with a haloacetate ester (typically ethyl or methyl bromoacetate), followed by the hydrolysis of the resulting ester intermediate to yield the desired carboxylic acid. This two-step process generally offers superior control over the reaction and minimizes the formation of complex side-products compared to direct alkylation with a haloacetic acid.[1]
Q2: What are the critical roles of the primary reagents in the N-alkylation step?
Understanding the function of each component is paramount for optimization:
-
4-Phenylpiperidine: This is the nucleophile. The lone pair of electrons on the secondary amine nitrogen atom attacks the electrophilic carbon of the alkylating agent.
-
Ethyl Bromoacetate (or similar): This is the electrophile. The carbon atom bonded to the bromine is electron-deficient and susceptible to nucleophilic attack. Bromine serves as an effective leaving group.
-
Base (e.g., K₂CO₃, NaHCO₃, DIPEA): The N-alkylation reaction generates one equivalent of hydrobromic acid (HBr). The base is crucial to neutralize this acid.[2] If left un-neutralized, the acid will protonate the starting 4-phenylpiperidine, rendering it non-nucleophilic and halting the reaction.[3] Anhydrous potassium carbonate is an excellent choice as it is inexpensive, effective, and its insolubility in many organic solvents can prevent side reactions.[3]
-
Solvent (e.g., DMF, Acetonitrile): A polar aprotic solvent is ideal. Anhydrous Dimethylformamide (DMF) is often preferred due to its high boiling point and excellent ability to dissolve the reactants, facilitating a homogeneous reaction environment even at elevated temperatures.[3]
Q3: How should I monitor the progress of the N-alkylation and hydrolysis steps?
Thin-Layer Chromatography (TLC) is the most effective method for real-time reaction monitoring.
-
N-Alkylation Step: Use a non-polar solvent system, such as 20-30% Ethyl Acetate in Hexane. The starting 4-phenylpiperidine will have a lower Rf value than the more non-polar ester product. The reaction is complete when the 4-phenylpiperidine spot is no longer visible.
-
Hydrolysis Step: Use a more polar solvent system, like 10% Methanol in Dichloromethane. The starting ester will have a high Rf, while the final carboxylic acid product will have a very low Rf or remain at the baseline. The reaction is complete upon the disappearance of the ester spot.
Q4: What is a realistic expectation for yield and purity with an optimized protocol?
With proper optimization of the parameters discussed in this guide, the N-alkylation step can routinely achieve yields of over 90%. The subsequent hydrolysis is typically quantitative. Following purification, an overall yield of >85% of high-purity (>98% by LC-MS and ¹H NMR) this compound is an achievable target.
Part 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Issue 1: The N-alkylation reaction has stalled, showing significant unreacted 4-phenylpiperidine on TLC.
-
Possible Cause: Insufficient or inactive base. The HBr generated during the reaction has protonated your starting amine, effectively killing its nucleophilicity.[2] This is common if the base is hygroscopic (e.g., K₂CO₃ that has absorbed water) or if less than one equivalent of base was used relative to the HBr produced.
-
Solution:
-
Verify Base Stoichiometry: Ensure at least two equivalents of a base like K₂CO₃ are used. One equivalent neutralizes the HBr, and the excess drives the equilibrium.
-
Use Anhydrous Conditions: Use freshly dried base and anhydrous solvent. Water can interfere with the reaction.
-
Increase Reaction Temperature: N-alkylations can be slow. If running at room temperature, increase the temperature to 80-100 °C, especially if using a solvent like DMF.[3] This increases the reaction rate and can overcome minor activation barriers.
-
Consider a Catalyst: Add a catalytic amount (0.1 eq) of potassium iodide (KI). This facilitates an in situ Finkelstein reaction, converting the ethyl bromoacetate to the more reactive ethyl iodoacetate, which can significantly accelerate the reaction.[3]
-
Issue 2: My mass spectrometry analysis shows a significant peak corresponding to a quaternary ammonium salt.
-
Possible Cause: Over-alkylation. The product, 2-(4-phenylpiperidin-1-yl)acetate, is a tertiary amine and is still nucleophilic. It can react with a second molecule of ethyl bromoacetate to form a quaternary ammonium salt, which is a common side reaction.[1]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the nucleophile, 4-phenylpiperidine (e.g., 1.1 equivalents), relative to the ethyl bromoacetate (1.0 equivalent). This ensures the alkylating agent is consumed before it can react significantly with the product.
-
Slow Addition of Electrophile: Do not add the ethyl bromoacetate all at once. Add it dropwise over 30-60 minutes to the solution of 4-phenylpiperidine and base.[2] This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant (and more nucleophilic) secondary amine starting material.
-
Issue 3: After hydrolysis and acidification, my product has oiled out or is very difficult to isolate.
-
Possible Cause: Incorrect pH or impurities. The product is an amino acid and is therefore amphoteric. Its solubility in water is highly dependent on pH. At very low or very high pH, it will be a charged salt and remain dissolved. Maximum precipitation occurs at its isoelectric point.
-
Solution:
-
Precise pH Control: After hydrolysis, cool the aqueous solution in an ice bath and slowly add concentrated HCl dropwise with vigorous stirring. Monitor the pH closely with a calibrated pH meter. The product will precipitate out at its isoelectric point, typically around pH 5-6.[1] Adding acid too quickly can create localized areas of low pH, keeping the product in solution as the hydrochloride salt.
-
Convert to a Hydrochloride Salt: If the free acid is persistently oily or difficult to handle, convert it to its hydrochloride salt. After workup and extraction of the free acid into an organic solvent (like ethyl acetate), bubble dry HCl gas through the solution or add a solution of HCl in isopropanol or dioxane.[4][5] The hydrochloride salt is typically a stable, crystalline solid that can be easily filtered and dried.[6]
-
Part 3: Data Presentation & Experimental Protocols
Table 1: Comparison of Reaction Conditions for N-Alkylation Step
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Rationale for Optimization |
| Base | Triethylamine (1.5 eq) | Anhydrous K₂CO₃ (2.0 eq) | K₂CO₃ is a non-nucleophilic solid base, which simplifies workup and avoids potential side reactions associated with amine bases.[2][3] |
| Solvent | Acetonitrile (ACN) | Anhydrous Dimethylformamide (DMF) | DMF has a higher boiling point and superior solvating power for the reactants, ensuring a homogeneous reaction and allowing for higher temperatures to drive the reaction to completion.[3] |
| Temperature | Room Temperature (25 °C) | 80 °C | Increased temperature significantly enhances the rate of this S_N2 reaction, reducing reaction time from days to hours. |
| Reagent Addition | All reagents mixed at once | Dropwise addition of ethyl bromoacetate | Minimizes the instantaneous concentration of the electrophile, drastically reducing the formation of the quaternary ammonium salt byproduct.[1] |
| Expected Yield | ~45% | >90% | --- |
Diagram 1: General Synthetic Workflow
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. WO2011067783A1 - Process for preparing methyl phenidate hydrochloride - Google Patents [patents.google.com]
- 5. EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google Patents [patents.google.com]
- 6. 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride | C13H18ClNO2 | CID 16189437 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Separation of 2-(4-Phenylpiperidin-1-yl)acetic acid
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(4-Phenylpiperidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this unique compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can build robust and reliable analytical methods.
Understanding the Analyte: A Zwitterionic Challenge
This compound is a zwitterionic molecule, meaning it contains both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group. This dual nature is the primary factor governing its behavior in reversed-phase HPLC and is the source of many common chromatographic challenges.
-
pKa Considerations : The piperidine nitrogen has an estimated basic pKa (pKb) around 9-10, while the carboxylic acid has an acidic pKa around 2-3. The molecule's net charge is therefore highly dependent on the mobile phase pH.
-
Chromatographic Impact : At a mid-range pH (e.g., pH 4-8), the molecule exists as a zwitterion with both positive and negative charges. This high polarity makes it poorly retained on traditional C18 columns.[1] Furthermore, operating near a pKa value can lead to inconsistent peak shapes and retention times.[2][3] The basic nitrogen is also prone to strong, undesirable interactions with acidic silanol groups on the surface of silica-based columns, a primary cause of peak tailing.[4][5][6]
Analyte Ionization States vs. Mobile Phase pH
The following diagram illustrates how the analyte's charge changes with mobile phase pH, which is a critical concept for method development.
Caption: Effect of mobile phase pH on the ionization state of the analyte.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the analysis of this compound.
Q1: Why is my peak tailing severely?
-
A1: Peak tailing is the most common issue for this compound. It is primarily caused by the interaction of the basic piperidine nitrogen with acidic silanol groups on the silica surface of the HPLC column.[4][6] To solve this, work at a low mobile phase pH (2.5-3.0) to protonate the silanols and repel the positively charged analyte. Using a modern, high-purity, end-capped column is also critical.
Q2: I have very little or no retention on my C18 column. What's wrong?
-
A2: This is likely due to the zwitterionic nature of the molecule at mid-range pH, making it too polar for good retention on a standard reversed-phase column.[1] Decrease the mobile phase pH to below the pKa of the carboxylic acid (e.g., pH < 2.5) to make the molecule a fully protonated cation, which often improves retention. Alternatively, consider a mixed-mode or HILIC column.[1][7]
Q3: My retention time is shifting between injections. How can I fix this?
-
A3: Retention time variability is often due to an unstable mobile phase pH, especially if you are working near the pKa of the analyte.[2] Ensure your mobile phase is well-buffered. A buffer concentration of 20-50 mM is typically recommended. Also, ensure the column is fully equilibrated before starting your analytical run.
Q4: Can I use a phosphate buffer?
-
A4: While phosphate buffers provide excellent pH control, they are not compatible with mass spectrometry (MS) and can precipitate when mixed with high concentrations of acetonitrile. If using UV detection, phosphate is a good choice. For MS, use volatile buffers like formic acid, acetic acid, or ammonium formate/acetate.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Eliminating Peak Tailing
Peak tailing compromises peak integration and reduces resolution. A tailing factor (Tf) greater than 1.2 is generally considered problematic.[4] Use this systematic approach to resolve the issue.
Step-by-Step Troubleshooting Protocol:
-
Confirm the Cause: First, ensure the tailing is not from non-chemical sources like extra-column dead volume (check fittings and tubing) or column failure (high backpressure, physical voids).[2][5]
-
Mobile Phase pH Adjustment (Primary Solution):
-
Action: Lower the mobile phase pH. Prepare a mobile phase using a volatile acid like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water, which will bring the pH to approximately 2.5-2.8.
-
Causality: At this low pH, two crucial things happen:
-
The piperidine nitrogen of your analyte is fully protonated, carrying a positive charge.
-
The vast majority of surface silanol groups (Si-OH) on the silica packing are also protonated (neutral). This minimizes the strong ionic interaction between the basic analyte and negatively charged, deprotonated silanols (SiO-), which is the main cause of tailing.[4][5]
-
-
-
Column Selection:
-
Action: If tailing persists at low pH, switch to a more suitable column.
-
Recommended Options:
-
High-Purity, End-Capped C18: Use columns from reputable vendors that are specifically designed for good peak shape with basic compounds. These have minimal residual silanol activity.
-
Polar-Embedded Phase: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This creates a hydrating layer that shields the analyte from residual silanols.[3]
-
Charged Surface Hybrid (CSH) Phase: These columns have a low level of positive charge on the surface, which helps to repel basic analytes via ion-exclusion, dramatically improving peak shape.
-
-
-
Consider Mobile Phase Additives (Use with Caution):
-
Action: In older methods, a small amount of an amine like triethylamine (TEA) was added to the mobile phase (e.g., 0.1%).
-
Causality: TEA acts as a "silanol blocker," preferentially binding to the active sites on the column and preventing the analyte from interacting with them.
-
Caveat: This approach is less common today as modern columns provide superior performance.[5] TEA can also cause ion suppression in MS detection and may shorten column lifetime.
-
Troubleshooting Workflow: Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing issues.
Guide 2: Improving Poor Retention on Reversed-Phase Columns
If the analyte elutes at or near the void volume, you cannot achieve separation from other early-eluting impurities.
Step-by-Step Protocol for Improving Retention:
-
Control Ionization State:
-
Action: As with peak tailing, operate at a low pH (e.g., pH 2.5-3.0 with 0.1% Formic Acid).
-
Causality: While the molecule is a cation at this pH, suppressing the ionization of the carboxylic acid group makes the molecule overall less polar than its zwitterionic form, which can improve hydrophobic interaction with the C18 stationary phase.
-
-
Reduce Mobile Phase Strength:
-
Action: Decrease the percentage of the organic modifier (acetonitrile or methanol) in your mobile phase. If using a gradient, make the initial conditions weaker (e.g., start at 5% organic instead of 10%).
-
Causality: In reversed-phase chromatography, a weaker mobile phase (i.e., more aqueous) forces the analyte to partition more onto the hydrophobic stationary phase, thereby increasing retention time.
-
-
Consider Alternative Chromatography Modes:
-
Action: If retention is still insufficient, a standard C18 column may not be suitable. Explore alternative stationary phases.
-
Recommended Options:
-
Mixed-Mode Chromatography: These columns offer both reversed-phase (hydrophobic) and ion-exchange retention mechanisms.[1][8] A mixed-mode column with cation-exchange properties would strongly retain the positively charged analyte at low pH, allowing for separation based on both its hydrophobic and ionic character.[8][9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for highly polar compounds.[7][10] In HILIC, the stationary phase is polar (e.g., bare silica, diol), and the mobile phase is highly organic (e.g., >80% acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase. This provides excellent retention for polar and zwitterionic molecules that are unretained in reversed-phase.[7][10]
-
-
Recommended Starting Method Parameters
For scientists beginning method development, the following table provides a robust starting point. Fine-tuning will be necessary based on your specific instrumentation and separation goals.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | High-Purity, End-Capped C18, 100 Å, 2.1 or 4.6 mm x 100 mm, 2.7 µm | A high-quality, modern column is essential to minimize silanol interactions. The particle size offers a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH (~2.7) to ensure good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is generally preferred over methanol for its lower viscosity and UV cutoff. |
| Gradient | 5% to 60% B over 10 minutes | A good starting gradient to elute the compound and any potential impurities. Adjust based on observed retention time. |
| Flow Rate | 0.4 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm ID | Standard flow rates for the given column dimensions. |
| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce viscosity, but check analyte stability. |
| Injection Vol. | 2 - 10 µL | Keep the volume low to prevent peak distortion. Ensure sample is dissolved in the mobile phase or a weaker solvent. |
| Detection (UV) | 210 nm, 254 nm | The phenyl group provides UV absorbance. 210 nm will offer higher sensitivity but may have more interference. |
References
- 1. sielc.com [sielc.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sielc.com [sielc.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
How to increase the stability of 2-(4-Phenylpiperidin-1-yl)acetic acid in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(4-Phenylpiperidin-1-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Our goal is to provide not only solutions but also the underlying scientific principles to empower you in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My analytical results for this compound are inconsistent, showing a decrease in concentration over time. Could this be a stability issue?
A: Yes, inconsistent analytical results, particularly a decreasing peak area in chromatographic analyses like HPLC, are a strong indicator of compound degradation.[1] this compound possesses functional groups—specifically a tertiary amine within the piperidine ring and a carboxylic acid—that can be susceptible to degradation under various experimental and storage conditions.
Ensuring the stability of your analyte in solution is a prerequisite for generating reliable and reproducible data.[2] Before proceeding with further experiments, it is crucial to investigate the compound's stability under your specific conditions and, if necessary, develop a stability-indicating analytical method.[3][4]
Q2: What are the most likely chemical degradation pathways for this compound?
A: Based on its chemical structure, the compound is primarily susceptible to oxidative, photolytic, and thermal degradation. Understanding these pathways is the first step in preventing them.
-
Oxidation: The tertiary amine of the piperidine ring is a prime target for oxidation.[1] This can occur in the presence of atmospheric oxygen, trace metal ion catalysts, or oxidizing agents like peroxides.[5] The primary product is often the corresponding N-oxide, which may be followed by more complex ring-opening reactions.[1]
-
Photodegradation: Aromatic compounds can absorb UV and visible light. This energy can initiate radical-mediated reactions, leading to a variety of degradation products. The phenyl group in the molecule makes it potentially susceptible to photodegradation. Storing solutions in amber vials or protecting them from light is a critical preventative measure.[6][7]
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decarboxylation, resulting in the loss of the carboxylic acid group as CO₂. High heat can also accelerate other degradation reactions, including oxidation.[1]
-
Acid/Base Hydrolysis: While the molecule lacks highly labile groups like esters, extreme pH conditions can still promote degradation. In highly acidic environments, piperidine-containing compounds can undergo hydrolysis, potentially leading to ring cleavage.[8]
Below is a diagram illustrating a potential oxidative degradation pathway.
Caption: A potential oxidative degradation pathway for the subject compound.
Q3: How does pH influence the stability and solubility of this compound in aqueous solutions?
A: The pH of the solution is arguably the most critical factor governing both the stability and solubility of this compound. The molecule is amphoteric, meaning it has both a basic functional group (the piperidine nitrogen) and an acidic functional group (the carboxylic acid).
-
Solubility: In acidic solutions (pH < ~4), the piperidine nitrogen is protonated, forming a positively charged, more water-soluble salt.[9] In alkaline solutions (pH > ~10), the carboxylic acid is deprotonated, forming a negatively charged, soluble carboxylate salt. At its isoelectric point (pI), the molecule exists as a zwitterion, which often has the lowest aqueous solubility.
-
Stability: The stability of the compound is also pH-dependent. Acid- or base-catalyzed hydrolysis can occur at pH extremes.[10] A pH-rate profile study, where the degradation rate is measured across a range of pH values, is the definitive way to identify the optimal pH for maximum stability. For many compounds, maximum stability is often found in the slightly acidic to neutral pH range (pH 4-7).
Q4: What are the recommended general storage conditions for solutions of this compound?
A: Proper storage is essential to maintain the integrity of your compound. The following conditions are recommended as a starting point, but stability should always be confirmed experimentally for your specific formulation.
| Parameter | Short-Term Storage (≤ 72 hours) | Long-Term Storage (> 72 hours) | Rationale |
| Temperature | 2-8°C (Refrigerated) | ≤ -20°C (Frozen) | Reduces the rate of all chemical reactions, including degradation.[6][11] |
| Light | Protect from light (Amber vials) | Protect from light (Amber vials) | Prevents photodegradation initiated by UV or visible light.[6][7] |
| Atmosphere | Tightly sealed container | Purge with inert gas (N₂ or Ar) before sealing | Minimizes exposure to atmospheric oxygen, preventing oxidation.[5] |
Troubleshooting Guide: Proactive Stabilization Strategies
If you have identified a stability issue or wish to prevent one, several formulation strategies can be employed.
Q5: How can I actively increase the stability of my solutions during experiments and storage?
A: You can enhance stability by modifying the solution's formulation. The choice of strategy depends on the identified degradation pathway.
| Strategy | Stabilizing Agent | Typical Concentration | Mechanism of Action |
| pH Control | Buffers (e.g., Citrate, Phosphate, Acetate) | 10-50 mM | Maintains the solution at a pH where the compound is most stable, preventing acid/base-catalyzed degradation.[9] |
| Inhibit Oxidation | Antioxidants (e.g., Ascorbic Acid, Sodium Metabisulfite) | 0.01 - 0.1% (w/v) | Act as sacrificial agents, reacting with oxidizing species more readily than the target compound. |
| Chelate Metal Ions | Chelating Agents (e.g., EDTA, DTPA) | 0.01 - 0.05% (w/v) | Sequester trace metal ions (e.g., Cu²⁺, Fe³⁺) that can catalyze oxidative degradation reactions.[5] |
| Improve Solubility & Stability | Complexation Agents (e.g., Cyclodextrins like HP-β-CD) | Varies (Molar Ratio) | Encapsulate the hydrophobic phenyl moiety, shielding it from the aqueous environment and preventing degradation.[8] |
| Solvent Modification | Co-solvents (e.g., Propylene Glycol, Ethanol) | 5 - 20% (v/v) | Can improve solubility and, in some cases, reduce degradation by altering the polarity of the solvent system. |
Experimental Protocols & Workflows
Q6: How do I design a study to systematically evaluate the stability of this compound in my specific solution?
A: A forced degradation (or stress testing) study is the standard approach to rapidly identify potential degradation pathways and establish the stability-indicating nature of your analytical method.[7][11][12] This involves subjecting the compound to harsh conditions to intentionally induce degradation.
The overall workflow is outlined below.
Caption: Workflow for investigating and resolving compound stability issues.
Protocol 1: General Procedure for a Forced Degradation Study
This protocol is a starting point and should be adapted based on the compound's known properties. The goal is to achieve 5-20% degradation to ensure that degradation products are detectable without completely consuming the parent compound.[10][12]
1. Materials:
-
This compound
-
Stock solution of the compound (e.g., 1 mg/mL in a suitable solvent like methanol or water)
-
Acids: 0.1 M and 1.0 M HCl
-
Bases: 0.1 M and 1.0 M NaOH
-
Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers for pH adjustment
-
Calibrated oven and photostability chamber
2. Procedure: For each condition, prepare a sample and a control (compound in solvent without stressor, kept at ambient temperature).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1.0 M HCl and/or heat at 60-80°C for a set time (e.g., 4-8 hours).[7][11] Neutralize the solution with NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Use the same tiered approach as acid hydrolysis.[7][11] Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and monitor at intervals (e.g., 2, 8, 24 hours), as oxidation can be rapid.[10]
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose a solid sample and a solution sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[7][10]
3. Analysis:
-
Analyze all stressed samples, controls, and a non-degraded standard by a stability-indicating HPLC method.
-
Assess peak purity of the parent compound to ensure no degradants are co-eluting.[11]
-
Compare chromatograms to identify and quantify degradation products.
Protocol 2: Example of a Stability-Indicating HPLC-UV Method
This is a generic starting point for method development. The method must be validated to prove it can separate the parent compound from all potential degradation products.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or an optimal wavelength determined by UV scan)
This method should be tested with the samples from the forced degradation study to confirm its suitability.[4]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 4. researchgate.net [researchgate.net]
- 5. biosynce.com [biosynce.com]
- 6. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 7. scispace.com [scispace.com]
- 8. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. onyxipca.com [onyxipca.com]
- 12. biopharminternational.com [biopharminternational.com]
Overcoming challenges in the purification of 2-(4-Phenylpiperidin-1-yl)acetic acid
Welcome to the technical support guide for overcoming challenges in the purification of 2-(4-Phenylpiperidin-1-yl)acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related compounds. The unique amphoteric nature of this molecule, possessing both a basic tertiary amine (the piperidine nitrogen) and a carboxylic acid, presents specific purification challenges. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurity profile depends heavily on the synthetic route, but common impurities often include unreacted starting materials, reaction byproducts, and reagent-related contaminants.[1]
-
Unreacted Starting Materials: Depending on the synthesis, this could be 4-phenylpiperidine or an alkylating agent like ethyl bromoacetate.
-
Over-alkylation Byproducts: A common side reaction is the further alkylation of the desired product by the alkylating agent, leading to the formation of a quaternary ammonium salt. This can be minimized by the slow addition of the alkylating agent and using a slight excess of the parent piperidine during synthesis.[2]
-
Hydrolysis Intermediates: If the synthesis involves the hydrolysis of an ester precursor (e.g., ethyl 2-(4-phenylpiperidin-1-yl)acetate), incomplete hydrolysis will leave residual ester in the final product.
-
Oxidation Products: Piperidine derivatives can be susceptible to air oxidation over time, which may lead to discoloration (e.g., a yellow or brown tint).[1]
-
Residual Solvents and Water: Solvents from the reaction or workup (e.g., DMF, ethyl acetate, water) are common impurities that can be difficult to remove.[1]
Q2: What are the primary purification methods for a zwitterionic compound like this?
A2: The primary methods leverage the compound's unique physicochemical properties. The most effective techniques are crystallization and acid-base extraction.[1][3]
-
Crystallization: This is the most powerful technique for purifying solid organic compounds.[3] For this compound, which is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate, isopropanol, or water/ethanol mixtures) is often the method of choice for achieving high purity.[2]
-
Acid-Base Extraction: This technique is excellent for removing neutral or non-amphoteric impurities. By carefully adjusting the pH of an aqueous solution, you can selectively partition your target compound between aqueous and organic layers, leaving many impurities behind.[1]
-
Chromatography: While effective, flash column chromatography can be challenging due to the compound's polarity and potential for strong interaction with silica gel. It is often used as a secondary method if crystallization fails to remove a specific impurity.
Q3: How can I accurately assess the purity of my final product?
A3: A combination of analytical techniques is recommended to provide a comprehensive purity profile.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase C18 column is typically used. It is crucial to use a mobile phase with a pH modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure consistent protonation of the molecule and achieve sharp, symmetrical peaks.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can detect impurities if they are present in sufficient quantities (>1-2%). The absence of signals from starting materials or residual solvents is a good indicator of purity.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product. Techniques like LC-MS are powerful for identifying the mass of low-level impurities seen in an HPLC chromatogram.[5]
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Purification & Troubleshooting Guide
This section addresses specific experimental problems you may encounter.
Workflow: General Purification Strategy
The following diagram outlines a typical decision-making workflow for purifying the crude product.
Caption: Decision workflow for purification.
Problem 1: My product oiled out or will not crystallize.
-
Probable Cause: The most common reasons are the presence of impurities that act as eutectic contaminants or residual solvent that keeps the product solubilized.[2] The compound may also be too soluble in the chosen solvent system.
-
Solution & Scientific Rationale:
-
Trituration: Before attempting recrystallization, try triturating the crude oil or solid with a non-polar solvent like hexanes or diethyl ether. This will wash away non-polar impurities and can often induce solidification.
-
Solvent Screening: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, water, and mixtures thereof).
-
Pre-Purification: If impurities are the issue, perform an acid-base extraction first to remove neutral contaminants. This significantly improves the likelihood of successful crystallization.
-
Salt Formation: Consider converting the free acid to its hydrochloride salt. Salts often have higher melting points and are more crystalline than the free base/acid form. This can be achieved by dissolving the compound in a solvent like ethyl acetate or diethyl ether and adding a solution of HCl in the same solvent.[6]
-
Problem 2: My HPLC analysis shows a broad or tailing peak.
-
Probable Cause: This is a classic problem when analyzing basic compounds like piperidines on standard silica-based HPLC columns.[7] The basic piperidine nitrogen interacts strongly with acidic silanol groups on the silica surface, leading to poor peak shape.[7]
-
Solution & Scientific Rationale:
-
Acidify the Mobile Phase: The most effective solution is to add a small amount of acid (0.05-0.1%) to both the aqueous and organic mobile phases. Trifluoroacetic acid (TFA) or formic acid are commonly used. The acid protonates the piperidine nitrogen to a single ionic species (R₃NH⁺) and also protonates the silanol groups (Si-OH), minimizing the undesirable ionic interaction and resulting in sharp, symmetrical peaks.[4]
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for analyzing basic compounds. These columns have fewer free silanol groups and will provide better peak shapes even with less aggressive mobile phase modifiers.[7]
-
Add a Basic Modifier: While less common for a zwitterionic compound, adding a small amount of a basic modifier like triethylamine (TEA) can also improve peak shape by competing with the analyte for binding to the active silanol sites.[7]
-
Table 1: Troubleshooting HPLC Peak Shape
| Issue | Probable Cause | Recommended Solution |
|---|---|---|
| Peak Tailing | Strong interaction between basic nitrogen and acidic silica surface. | Add 0.1% TFA or Formic Acid to the mobile phase.[4] |
| Broad Peak | Inconsistent ionization state during elution. | Buffer the mobile phase or add an acid modifier. |
| Split Peak | On-column degradation or presence of isomers/rotamers. | Adjust mobile phase pH; ensure sample is fully dissolved. |
Problem 3: Column chromatography gives poor separation and low recovery.
-
Probable Cause: The zwitterionic nature of the compound causes it to streak badly or bind irreversibly to standard silica gel. Silica is acidic and will strongly retain the basic piperidine moiety.
-
Solution & Scientific Rationale:
-
Modify the Mobile Phase: Never run chromatography on this type of compound with a neutral solvent system (e.g., hexanes/ethyl acetate). Add a modifier to the eluent to improve recovery and peak shape.
-
For Basic Character: Add 1-2% triethylamine (TEA) to the mobile phase. The TEA will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.[7]
-
For Acidic Character: Add 1-2% acetic acid or formic acid to the mobile phase. This can help when dealing with highly polar compounds on silica.
-
-
Switch the Stationary Phase: If silica gel fails, use a more inert stationary phase.
-
Alumina (Basic or Neutral): Neutral or basic alumina is often a better choice for basic compounds as it lacks the strong acidity of silica.
-
Reversed-Phase (C18) Silica: For preparative chromatography, reversed-phase flash chromatography is an excellent option, using solvent systems like water/acetonitrile or water/methanol with a pH modifier (TFA or formic acid).
-
-
Workflow: Acid-Base Extraction
This diagram illustrates how pH adjustment isolates the amphoteric product from neutral impurities.
Caption: Principle of acid-base extraction purification.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction & Crystallization
This protocol is designed for initial purification to remove neutral impurities and isolate the product.
-
Dissolution: Dissolve the crude product (approx. 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL).
-
Basic Wash: Transfer the solution to a separatory funnel. Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution and shake vigorously. The basic piperidine nitrogen will be deprotonated, while the carboxylic acid will be deprotonated to the carboxylate, driving the compound into the aqueous layer.[1]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Wash the organic layer again with 25 mL of NaHCO₃ solution and combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.
-
Acidification & Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring. Monitor the pH. As the pH approaches the isoelectric point (typically around pH 6-7), the zwitterionic product will become neutral and precipitate out of the solution.
-
Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold deionized water, followed by a cold non-polar solvent like diethyl ether to help remove residual water. Dry the solid under high vacuum to a constant weight.
-
Recrystallization: Dissolve the dried solid in a minimum amount of a hot solvent (e.g., isopropanol or an ethanol/water mixture). Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation. Filter the pure crystals and dry under vacuum.[2]
Protocol 2: Flash Column Chromatography (Modified Eluent)
Use this protocol if impurities persist after crystallization.
-
Stationary Phase: Pack a column with silica gel.
-
Sample Loading: Adsorb the partially purified product onto a small amount of silica gel ("dry loading").
-
Eluent System: Prepare a mobile phase of dichloromethane (DCM) and methanol (MeOH). Crucially, add 1% triethylamine (TEA) to this mixture (e.g., for 1 L of eluent, use 900 mL DCM, 90 mL MeOH, 10 mL TEA). The TEA is essential to prevent peak tailing and irreversible binding.[7]
-
Elution: Start with a low polarity mixture (e.g., 2-5% MeOH in DCM + 1% TEA) and gradually increase the polarity by increasing the percentage of methanol.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC), staining with a suitable agent like potassium permanganate.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. employees.csbsju.edu [employees.csbsju.edu]
- 6. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Method Refinement for the Quantification of 2-(4-Phenylpiperidin-1-yl)acetic acid
Welcome to the technical support center for the quantification of 2-(4-Phenylpiperidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and refine your analytical methods for robust and reliable results.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the quantification of this compound, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My chromatogram for this compound shows significant peak tailing and in some cases, peak splitting. What could be the cause and how can I fix it?
Answer:
Poor peak shape for piperidine-containing compounds is a common issue in reversed-phase chromatography. The basic nature of the piperidine nitrogen can lead to strong interactions with residual silanols on the silica-based stationary phase, causing peak tailing. Peak splitting can occur if the analyte exists in different ionized states or interacts with the stationary phase in multiple ways[1].
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | The basic piperidine nitrogen interacts with acidic silanol groups on the C18 column, leading to peak tailing. | Adjust Mobile Phase pH: Add a small amount of an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.2%) to the mobile phase[1]. This protonates the silanol groups, minimizing secondary interactions. Start with 0.1% formic acid as it is more MS-friendly. |
| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting. | Reduce Injection Volume/Concentration: Prepare a more dilute sample or reduce the injection volume. Ensure your highest calibration standard is not causing overload. |
| Inappropriate Solvent for Sample Dilution | If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion and splitting. | Match Sample Solvent to Mobile Phase: Dissolve and dilute your sample in a solvent that is as close in composition as possible to the initial mobile phase conditions. |
| Analyte Ionization State | The compound may exist in multiple protonation states at the mobile phase pH, leading to peak splitting. | Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of the piperidine nitrogen to ensure it is fully protonated and exists as a single species. |
| Column Contamination or Degradation | Buildup of matrix components or degradation of the stationary phase can lead to active sites that cause peak distortion. | Column Washing & Replacement: Implement a robust column washing procedure after each batch. If the problem persists, try a new column from a reputable manufacturer. |
Issue 2: Low Sensitivity & Poor Signal-to-Noise Ratio
Question: I am struggling to achieve the required lower limit of quantification (LLOQ) for this compound in my biological matrix (e.g., plasma). What steps can I take to improve sensitivity?
Answer:
Low sensitivity in LC-MS/MS analysis can stem from inefficient ionization, matrix effects, or suboptimal sample preparation. This compound, with its basic nitrogen, is generally a good candidate for positive mode electrospray ionization (ESI).
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Suboptimal MS Parameters | The mass spectrometer settings (e.g., capillary voltage, gas flows, collision energy) are not optimized for your analyte. | Tune MS Parameters: Perform a direct infusion of a standard solution of your analyte to optimize precursor and product ion selection, as well as collision energy for the specific MRM transitions. Piperidine derivatives often show characteristic fragmentation patterns involving α-cleavage or ring fission[2]. |
| Ion Suppression from Matrix Effects | Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress the ionization of the analyte in the ESI source[3][4]. | Improve Sample Preparation: Move from a simple protein precipitation (PP) to a more rigorous sample clean-up method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE)[4][5][6]. SPE, in particular, can be highly effective at removing interfering matrix components[4][7]. |
| Inefficient Chromatographic Separation | If the analyte peak co-elutes with a region of high matrix interference, significant ion suppression can occur. | Modify Gradient Elution: Adjust the HPLC gradient to move the analyte peak away from the "matrix effect zone," which is often at the beginning and end of the chromatogram[4]. A post-column infusion experiment can help identify these zones. |
| Poor Analyte Recovery | The chosen sample preparation method may not be efficiently extracting the analyte from the matrix. | Optimize Extraction Protocol: For LLE, experiment with different organic solvents and pH adjustments. For SPE, screen different sorbent chemistries (e.g., mixed-mode cation exchange) that can specifically retain the basic piperidine moiety. |
| Analyte Instability | The analyte may be degrading during sample collection, storage, or processing. | Assess Analyte Stability: Perform freeze-thaw, short-term (bench-top), and long-term stability studies to ensure the analyte is stable under your experimental conditions[8][9]. |
Issue 3: Inconsistent Results & Poor Reproducibility
Question: My quality control (QC) samples are failing, and I'm seeing high variability between replicate injections. What are the likely sources of this inconsistency?
Answer:
Poor reproducibility is a critical issue that undermines the validity of a bioanalytical method. The root cause is often variability in sample processing, matrix effects, or instrument performance.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Inadequate Internal Standard (IS) | The internal standard is not effectively compensating for variability in sample preparation and MS response. | Use a Stable Isotope-Labeled (SIL) IS: A SIL-IS is the "gold standard" as it has nearly identical chemical and physical properties to the analyte, ensuring it tracks the analyte through extraction and ionization, thus correcting for matrix effects and other variations[10]. |
| Variable Matrix Effects | The degree of ion suppression or enhancement varies between different lots of the biological matrix[3]. | Matrix Factor Evaluation: As per regulatory guidelines, evaluate the matrix factor using at least six different lots of the biological matrix to ensure the method is robust[8]. If variability is high, a more effective sample cleanup is necessary. |
| Inconsistent Sample Preparation | Manual sample preparation steps, especially LLE or SPE, can introduce variability if not performed consistently. | Automate Sample Preparation: If possible, use automated liquid handling systems for tasks like protein precipitation or SPE to improve precision[11]. Ensure thorough vortexing and consistent incubation times. |
| HPLC System Issues | Fluctuations in pump pressure, inconsistent injector performance, or a failing column can lead to variable retention times and peak areas. | System Suitability Testing: Before each run, perform a system suitability test by injecting a standard solution to check for retention time stability, peak area precision, and theoretical plates. Troubleshoot the HPLC system if parameters are out of specification[12]. |
| Analyte Adsorption | The analyte may be adsorbing to plasticware or glassware during sample processing. | Use Low-Binding Consumables: Employ low-adsorption microplates and pipette tips. Silanizing glassware can also help. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for sample preparation when analyzing this compound in plasma?
A1: For initial method development, protein precipitation (PP) with a cold organic solvent like acetonitrile or methanol is the simplest and fastest technique[6][7]. It involves adding a volume of solvent (typically 3x the sample volume), vortexing, and centrifuging to pellet the precipitated proteins. However, be aware that PP is the least selective method and often results in significant matrix effects due to residual phospholipids and other endogenous components[4]. If you encounter issues with sensitivity or reproducibility, you should progress to more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE)[5][13].
Q2: Which LC-MS ionization mode and polarity should I use?
A2: For this compound, electrospray ionization (ESI) in positive ion mode is the recommended choice. The piperidine nitrogen is basic and readily accepts a proton in the acidic mobile phase, forming a stable [M+H]⁺ ion, which serves as the precursor ion for MS/MS analysis[2].
Q3: How do I select the right internal standard (IS)?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as a deuterated (e.g., d4) or ¹³C-labeled analog. A SIL-IS co-elutes with the analyte and experiences the same extraction efficiency and matrix effects, providing the most accurate correction for analytical variability[10]. If a SIL-IS is unavailable, a close structural analog can be used, but it will require more rigorous validation to ensure it adequately mimics the analyte's behavior.
Q4: My calibration curve is non-linear. What could be the issue?
A4: Non-linearity in the calibration curve can be caused by several factors. At the high end, detector saturation or column overload may be the cause. At the low end, analyte adsorption or significant, concentration-dependent matrix effects can lead to deviations. Ensure your calibration range is appropriate for the expected sample concentrations and that your sample cleanup is effective across the entire range[3]. Using a weighted linear regression (e.g., 1/x or 1/x²) can often help compensate for heteroscedasticity in the data.
Q5: What are the key parameters to assess for bioanalytical method validation?
A5: According to regulatory guidelines from bodies like the FDA and EMA, a full bioanalytical method validation should include the assessment of the following parameters: selectivity and specificity, accuracy, precision, calibration curve, sensitivity (LLOQ), recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and stock solution)[5][8][9].
Section 3: Experimental Protocols & Workflows
Protocol 1: Plasma Sample Preparation using Protein Precipitation (PP)
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial.
-
Inject into the LC-MS/MS system.
Protocol 2: Recommended Starting LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Tandem Mass Spectrometer (e.g., Triple Quadrupole) |
| Ionization Mode | ESI Positive[2] |
| MRM Transitions | To be determined by direct infusion of analyte and IS |
Visualizing the Workflow
Below are diagrams illustrating the key workflows for sample analysis and troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. simbecorion.com [simbecorion.com]
- 6. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. LC-MS/MS determination of 2-(4-((2-(2S,5R)-2-Cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethylamino)-4-methyl-1-piperidinyl)-4-pyridinecarboxylic acid (ABT-279) in dog plasma with high-throughput protein precipitation sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. biotage.com [biotage.com]
Validation & Comparative
A Comparative Efficacy Analysis of 2-(4-Phenylpiperidin-1-yl)acetic Acid and Structurally Related Neuromodulatory Agents
Introduction: The Therapeutic Potential of the 4-Phenylpiperidine Scaffold
The 4-phenylpiperidine motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for a diverse array of centrally acting therapeutic agents. Its rigid structure and the ability to present substituents in well-defined spatial orientations have led to the development of potent ligands for a variety of neurological targets, including opioid, sigma (σ), and N-methyl-D-aspartate (NMDA) receptors, as well as neurotransmitter transporters. This guide focuses on 2-(4-Phenylpiperidin-1-yl)acetic acid, a compound of interest within this chemical class, and provides a comparative analysis of its potential efficacy against structurally similar compounds with established biological activities.
Due to the limited availability of direct experimental data for this compound in the public domain, this guide will leverage established structure-activity relationships (SAR) within the broader class of piperidine-based neuromodulators to infer its likely biological targets and comparative efficacy. Specifically, we will focus on its potential as a modulator of the GABAergic system, given the presence of the acetic acid side chain—a common feature in GABA transporter (GAT) inhibitors. A secondary discussion will explore its potential interaction with sigma receptors, another prominent target for 4-phenylpiperidine derivatives.
Primary Hypothesis: this compound as a Putative GABA Transporter Inhibitor
The structural similarity of this compound to known GABAergic modulators, particularly GABA uptake inhibitors, forms the basis of our primary hypothesis. The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is a key therapeutic strategy for conditions such as epilepsy, anxiety, and neuropathic pain. GABA transporters (GATs) are critical in regulating GABAergic tone by removing GABA from the synaptic cleft.
Mechanism of Action: Modulation of GABAergic Neurotransmission
Inhibitors of GATs, such as GAT1, block the reuptake of GABA, thereby increasing its concentration in the synapse and enhancing inhibitory signaling.[1] This potentiation of GABAergic activity leads to a general dampening of neuronal excitability. The structural components of this compound—the piperidine ring and the acetic acid moiety—are key pharmacophoric elements found in several known GAT inhibitors.
Caption: Hypothesized mechanism of this compound at the GABAergic synapse.
Comparative Analysis with Structurally Related GABA Transporter Inhibitors
To contextualize the potential efficacy of this compound, we will compare its structure to well-characterized piperidine-based GAT inhibitors.
| Compound | Structure | Target | IC50 (µM) | Reference |
| This compound | CC1=CC=C(C=C1)N2CCC(CC2)CC(=O)O | GAT1 (Hypothesized) | Not Available | - |
| Tiagabine | CC1=C(C=C(S1)C(=C)C(CC(=O)O)N2CCCCC2)C | Human GAT1 | 0.07 | [1] |
| (R)-Nipecotic acid | C1CC(CNC1)C(=O)O | mGAT1, mGAT3, mGAT4 | Substrate | [2] |
| SKF-89976A | C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)CCN3CCCC3 | Human GAT1 | 0.13 | [1] |
Analysis of Structure-Activity Relationships:
The piperidine ring is a common scaffold in potent GAT1 inhibitors.[1] The nature and stereochemistry of substituents on this ring are critical for binding affinity. While direct data for this compound is unavailable, we can infer its potential based on the following observations:
-
Piperidine Core: The presence of the piperidine ring aligns with the core structure of many GAT inhibitors.
-
Acetic Acid Moiety: The acetic acid side chain is hypothesized to interact with key residues within the GAT1 binding pocket, mimicking the carboxylic acid function of GABA.[1]
-
4-Phenyl Substituent: The bulky phenyl group at the 4-position of the piperidine ring is a significant structural feature. In other GAT inhibitors, lipophilic substituents in this region can enhance binding affinity.
Experimental Protocol: In Vitro GABA Uptake Inhibition Assay
To empirically determine the efficacy of this compound as a GAT1 inhibitor, a radiolabeled GABA uptake assay is the gold standard. This protocol provides a robust and self-validating system for assessing inhibitory potency.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human GAT1 transporters expressed in a stable cell line.
Materials:
-
HEK293 cells stably expressing human GAT1 (hGAT1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Test compound: this compound
-
Reference inhibitor: Tiagabine
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Culture hGAT1-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Assay Preparation: Seed cells into 96-well plates and grow to confluence. On the day of the assay, wash the cells with KRH buffer.
-
Compound Incubation: Prepare serial dilutions of this compound and the reference inhibitor, Tiagabine, in KRH buffer. Add the compound solutions to the wells and pre-incubate for 10-20 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
GABA Uptake Initiation: Initiate GABA uptake by adding KRH buffer containing [³H]GABA to each well. The final concentration of GABA should be near its Michaelis-Menten constant (Km) for GAT1 to ensure sensitive detection of inhibition.
-
Uptake Termination: After a short incubation period (1-10 minutes, within the linear range of uptake), rapidly terminate the reaction by aspirating the radioactive solution and washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]GABA taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Experimental workflow for determining GAT1 inhibition.
Secondary Hypothesis: Potential for Sigma Receptor Modulation
The 4-phenylpiperidine scaffold is also a well-established pharmacophore for sigma (σ) receptors, particularly the σ1 subtype.[3][4] These unique intracellular chaperone proteins are implicated in a range of cellular functions and are considered therapeutic targets for various CNS disorders, including neuropathic pain and neurodegenerative diseases.
Several N-substituted 4-phenylpiperidine derivatives exhibit high affinity for σ1 receptors.[3] The nature of the substituent on the piperidine nitrogen significantly influences binding affinity and selectivity. While the acetic acid moiety of this compound is less common in high-affinity sigma ligands compared to, for example, benzyl or other arylalkyl groups, its potential for interaction cannot be disregarded without experimental validation. A standard radioligand binding assay, using a selective σ1 radioligand such as --INVALID-LINK---pentazocine, would be necessary to determine the binding affinity of this compound for the σ1 receptor.
Conclusion and Future Directions
This guide presents a comparative analysis of this compound, a compound with therapeutic potential stemming from its 4-phenylpiperidine core. Based on established structure-activity relationships, we hypothesize that its primary biological target is likely the GABA transporter GAT1, with a secondary potential for interacting with sigma receptors.
The provided experimental protocol for a GABA uptake inhibition assay offers a clear and robust methodology to empirically test this primary hypothesis and quantify the efficacy of this compound. Further investigation into its binding affinity at sigma receptors is also warranted to fully elucidate its pharmacological profile. The insights gained from such studies will be crucial in determining the therapeutic utility of this compound and guiding the development of novel, more potent, and selective neuromodulatory agents based on the versatile 4-phenylpiperidine scaffold.
References
A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 2-(4-Phenylpiperidin-1-yl)acetic acid
Introduction: The Imperative for Rigorous Analytical Method Validation
In the landscape of pharmaceutical development and manufacturing, the ability to accurately and reliably quantify an active pharmaceutical ingredient (API) or its intermediates is paramount. 2-(4-Phenylpiperidin-1-yl)acetic acid is a key structural motif and potential intermediate whose purity and concentration must be controlled. The integrity of data generated during development, manufacturing, and quality control hinges on the performance of the analytical methods used.[1][2] Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), mandate that analytical procedures be validated to demonstrate their suitability for the intended purpose.[3][4][5]
This guide provides an in-depth validation of a newly developed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this compound. We will explore the causality behind each experimental choice, present a complete validation protocol with supporting data, and objectively compare its performance against a more traditional analytical approach. The entire validation process is designed in accordance with the principles outlined in the ICH Q2(R2) guideline, ensuring a scientifically sound and trustworthy outcome.[4][6]
The Proposed Analytical Method: A High-Performance Liquid Chromatography (HPLC-UV) Approach
The chosen technique is reverse-phase HPLC, which is ideal for separating and quantifying small organic molecules like this compound due to its high efficiency and specificity. Detection is achieved via UV spectrophotometry, a robust and widely used technique that offers excellent sensitivity for aromatic compounds.
Chromatographic Conditions and Instrumentation
The method was developed to be both rapid and robust, providing a clear separation of the analyte from potential impurities.
| Parameter | Specification |
| Instrumentation | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient | Isocratic: 60:40 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 220 nm |
| Run Time | 8 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to concentrations of 5, 10, 25, 50, 100, and 150 µg/mL.
-
Sample Preparation: Accurately weigh a sample of the test substance and prepare a solution in the diluent to achieve a theoretical concentration of 50 µg/mL.
The Validation Workflow: A Systematic Approach
The validation process is a structured sequence of experiments designed to verify that the analytical method's performance characteristics are suitable and reliable for the intended application.
Caption: The overall workflow for analytical method validation.
Validation Parameters, Protocols, and Acceptance Criteria
Each performance characteristic was evaluated according to a pre-defined protocol. Analytical method validation is the documented process of demonstrating that a procedure is fit for its intended purpose.[5][7]
Specificity
-
Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][8] This ensures that the signal measured is solely from the compound of interest.
-
Experimental Protocol:
-
Inject the diluent (blank) to ensure no system peaks interfere with the analyte peak.
-
Prepare and inject a placebo solution (a mixture of all formulation excipients without the API) to check for interference.
-
Prepare a solution of the analyte at the target concentration (50 µg/mL).
-
Prepare a spiked placebo solution containing the analyte at the target concentration.
-
Subject a sample of the analyte to forced degradation conditions (acid, base, oxidation, heat, and light) and analyze the resulting solutions.
-
| Sample | Analyte Retention Time (min) | Peak Purity | Conclusion |
| Blank | No peaks at analyte RT | N/A | Pass |
| Placebo | No peaks at analyte RT | N/A | Pass |
| Analyte Standard | 4.5 | > 0.999 | Pass |
| Forced Degradation | 4.5 | > 0.999 (Degradants resolved) | Pass |
Linearity and Range
-
Rationale: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[5]
-
Experimental Protocol:
-
Prepare calibration standards at six concentration levels: 5, 10, 25, 50, 100, and 150 µg/mL.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope.
-
| Parameter | Result | Acceptance Criterion | Conclusion |
| Range | 5 – 150 µg/mL | - | Pass |
| Correlation Coefficient (R²) | 0.9998 | ≥ 0.999 | Pass |
| Regression Equation | y = 45872x + 1250 | - | Pass |
Accuracy
-
Rationale: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies of a known quantity of analyte spiked into a sample matrix.[9]
-
Experimental Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with the analyte at three concentration levels: 80%, 100%, and 120% of the target concentration (40, 50, and 60 µg/mL).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
| Spike Level | Theoretical Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Mean % Recovery | % RSD |
| 80% | 40.0 | 39.8 | 99.5% | 0.8% |
| 100% | 50.0 | 50.3 | 100.6% | 0.5% |
| 120% | 60.0 | 59.5 | 99.2% | 0.6% |
Precision
-
Rationale: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[8]
-
Experimental Protocol:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the analyte at 100% of the target concentration (50 µg/mL) on the same day by the same analyst.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and on a different HPLC system.
-
| Precision Level | Mean Measured Conc. (µg/mL) | Standard Deviation | % RSD |
| Repeatability | 50.1 | 0.25 | 0.5% |
| Intermediate Precision | 49.8 | 0.41 | 0.8% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Rationale: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol:
-
Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Confirm the LOQ by preparing and analyzing six replicates of a standard at the calculated LOQ concentration and assessing its precision and accuracy.
-
| Parameter | Result | Acceptance Criterion (for LOQ) | Conclusion |
| LOD | 0.5 µg/mL | N/A | Pass |
| LOQ | 1.5 µg/mL | Precision (%RSD) ≤ 10% | Pass |
Robustness
-
Rationale: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[9] This provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Analyze a standard solution (50 µg/mL) while making small, deliberate changes to the method parameters, one at a time.
-
Parameters varied: Flow rate (±0.1 mL/min), Column Temperature (±2°C), and Mobile Phase Composition (±2% Acetonitrile).
-
| Parameter Varied | % Change in Peak Area | % Change in Retention Time | Conclusion |
| Flow Rate (+0.1 mL/min) | -0.8% | -8.5% | Pass |
| Flow Rate (-0.1 mL/min) | +0.9% | +9.2% | Pass |
| Temperature (+2°C) | +0.3% | -1.5% | Pass |
| Temperature (-2°C) | -0.2% | +1.8% | Pass |
| Acetonitrile (+2%) | +1.1% | -7.1% | Pass |
| Acetonitrile (-2%) | -1.3% | +7.5% | Pass |
Comparative Analysis: New HPLC-UV Method vs. Alternative Titrimetric Method
To highlight the advantages of the newly validated method, its performance is compared to a hypothetical, more traditional titrimetric assay.
Caption: Relationship between validation parameters and overall method performance.
| Performance Characteristic | New HPLC-UV Method | Alternative Titrimetric Method | Justification |
| Specificity | High: Can separate analyte from impurities and degradants. | Low: Non-specific; titrates any acidic or basic species, leading to potential overestimation. | HPLC provides chromatographic separation, which is inherently more specific. |
| Sensitivity (LOQ) | High (1.5 µg/mL) | Low: Requires significantly higher concentrations for accurate endpoint detection. | Spectroscopic detection is far more sensitive than visual or potentiometric titration endpoints. |
| Analysis Time | Fast (~8 min per sample) | Slow: Manual, requires careful reagent preparation and titration for each sample. | Automation in HPLC allows for high-throughput analysis. |
| Linearity (R²) | Excellent (>0.999) | N/A: Linearity is not a typical parameter for titration. | HPLC provides a wide dynamic range for quantification. |
| Precision (%RSD) | High (<1.0%) | Moderate: Subject to analyst variability in endpoint determination. | Instrumental analysis minimizes human error, leading to better precision. |
| Robustness | High: Proven to be reliable with minor variations. | Moderate: Sensitive to indicator quality, temperature, and endpoint interpretation. | The HPLC method's robustness has been experimentally confirmed. |
Conclusion
The new HPLC-UV method for the quantification of this compound has been successfully validated in accordance with ICH Q2(R2) guidelines.[10][11] The validation studies demonstrate that the method is specific, linear over a wide range, accurate, precise, and robust. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[12][13]
In comparison to a traditional titrimetric method, the new HPLC-UV method offers significant advantages in specificity, sensitivity, speed, and precision. Its demonstrated performance makes it highly suitable for routine quality control analysis, stability studies, and other applications within a regulated pharmaceutical environment, ensuring the generation of reliable and trustworthy data.
References
- 1. upm-inc.com [upm-inc.com]
- 2. particle.dk [particle.dk]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. wjarr.com [wjarr.com]
- 8. database.ich.org [database.ich.org]
- 9. propharmagroup.com [propharmagroup.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. starodub.nl [starodub.nl]
- 12. biopharminternational.com [biopharminternational.com]
- 13. fda.gov [fda.gov]
A Comparative Benchmarking Guide to the Synthesis of 2-(4-Phenylpiperidin-1-yl)acetic acid
In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of success. 2-(4-Phenylpiperidin-1-yl)acetic acid is a key building block in the synthesis of various biologically active molecules. This guide provides a comprehensive technical comparison of prominent synthetic routes to this valuable compound, offering field-proven insights and experimental data to inform your research and process development.
Introduction: The Significance of this compound
This compound serves as a crucial intermediate in the synthesis of a range of compounds, including potent anticholinergic and antispasmodic agents. Its structural motif is found in drugs that modulate muscarinic receptors, making its efficient synthesis a topic of considerable interest for medicinal chemists and process engineers. This guide will dissect and benchmark two distinct and notable synthetic strategies for its preparation.
Method 1: Synthesis via N-Alkylation of 4-Phenylpiperidine
A prevalent and straightforward approach to this compound involves the direct N-alkylation of 4-phenylpiperidine with a suitable two-carbon synthon, typically an α-haloacetic acid derivative.
Reaction Principle
This method is a classical example of a nucleophilic substitution reaction. The secondary amine of 4-phenylpiperidine acts as a nucleophile, attacking the electrophilic carbon of the halo-acetic acid derivative, leading to the formation of the desired product. The choice of the alkylating agent and reaction conditions is critical to optimize yield and minimize side reactions.
Experimental Protocol: N-Alkylation with Chloroacetic Acid
A common iteration of this method utilizes chloroacetic acid as the alkylating agent in the presence of a base to neutralize the hydrohalic acid byproduct.
Step-by-step methodology:
-
To a stirred solution of 2,6-diphenyl-piperidin-4-one (0.01 mol) in a mixture of ether (100 mL) and pure ethanol (20 mL), add chloroacetic acid (0.01 mol).[1]
-
Maintain the reaction mixture at a temperature below 15 °C.[1]
-
The reaction is stirred for a period of three hours over a steam water bath to facilitate the reaction.[1]
-
After the reaction is complete, the mixture is cooled and poured over crushed ice.[1]
-
The resulting precipitate is filtered, washed with water, and dried over anhydrous sodium sulfate.[1]
-
The crude product is then recrystallized from petroleum ether to yield the purified 2-(4-oxo-2,6-diphenylpiperidin-1-yl) acetic acid.[1]
Note: The provided protocol from the source uses a substituted piperidone. The core principle of N-alkylation with chloroacetic acid is directly applicable to 4-phenylpiperidine.
Causality Behind Experimental Choices
-
Solvent System: The use of a mixed solvent system of ether and ethanol provides a good balance of solubility for both the starting materials and the reagents.[1]
-
Temperature Control: Maintaining a low temperature initially helps to control the exothermicity of the reaction and minimize potential side reactions.[1]
-
Base: While not explicitly detailed in the cited abstract for this specific reaction, a base is typically required to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. The choice of base (e.g., sodium carbonate, triethylamine) can influence the reaction rate and work-up procedure.
-
Recrystallization: The use of petroleum ether for recrystallization is a standard purification technique for organic compounds of moderate polarity, effectively removing non-polar impurities.[1]
Visualization of the N-Alkylation Pathway
Caption: Synthetic route via N-alkylation.
Method 2: Synthesis from (R)-(-)-α-Phenylglycine
An alternative and stereospecific approach commences from an enantiopure starting material, (R)-(-)-α-phenylglycine. This method is particularly valuable when the final product's stereochemistry is critical.
Reaction Principle
This synthetic pathway involves a multi-step process that constructs the piperidine ring and the acetic acid side chain from the chiral precursor. While the specific details of the ring formation from (R)-(-)-α-phenylglycine to the phenyl-substituted piperidine are complex and involve several steps, the key transformation is the conversion of the amino acid functionality into the desired N-acetic acid moiety.
Experimental Protocol: Enantiopure Synthesis
The synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid from (R)-(-)-α-phenylglycine has been described, highlighting a method to preserve the stereochemical integrity of the starting material.[2][3]
General Procedure Outline:
-
The synthesis begins with (R)-(-)-α-phenylglycine as the chiral starting material.[3]
-
A series of reactions are performed to construct the piperidine ring onto the phenylglycine core. The exact sequence and reagents for this ring formation are proprietary to the specific patented or published method but generally involve cyclization strategies.
-
The final step typically involves the manipulation of the carboxyl and amino groups of the phenylglycine derivative to yield the target this compound.[3]
Note: The available abstracts do not provide a detailed step-by-step protocol for the entire synthesis from (R)-(-)-α-phenylglycine but confirm its feasibility and enantiopure nature.[2][3]
Causality Behind Experimental Choices
-
Chiral Starting Material: The use of (R)-(-)-α-phenylglycine is a deliberate choice to ensure the final product is obtained in a specific enantiomeric form, which is often a requirement for pharmaceutical applications to ensure selective interaction with biological targets.[3]
-
Stereo-preserving Reactions: The reaction conditions throughout the synthesis are carefully selected to avoid racemization of the chiral center.[3] This often involves the use of specific reagents and protecting group strategies.
Visualization of the Chiral Synthesis Pathway
Caption: Synthesis from a chiral precursor.
Comparative Analysis
To facilitate a direct comparison, the following table summarizes the key aspects of the two synthetic methodologies.
| Feature | Method 1: N-Alkylation | Method 2: From (R)-(-)-α-Phenylglycine |
| Starting Materials | 4-Phenylpiperidine, Chloroacetic acid | (R)-(-)-α-Phenylglycine |
| Number of Steps | Typically 1-2 steps | Multi-step |
| Stereoselectivity | Produces a racemic mixture | Enantioselective |
| Scalability | Generally high | Potentially more complex to scale |
| Cost of Starting Materials | Relatively low | Higher due to chiral starting material |
| Key Advantages | Simplicity, cost-effective | Provides enantiopure product |
| Potential Challenges | Potential for over-alkylation, purification | Longer reaction sequence, potential for racemization if not controlled |
Conclusion and Recommendations
The choice of synthetic route for this compound is fundamentally dictated by the specific requirements of the final application.
For applications where a racemic mixture is acceptable and cost-effectiveness and process simplicity are paramount, the N-alkylation of 4-phenylpiperidine is the superior choice. Its straightforward nature and the use of readily available starting materials make it highly suitable for large-scale production.
Conversely, when the target application demands a specific enantiomer, for instance, in the development of a stereospecific drug, the synthesis starting from (R)-(-)-α-Phenylglycine is the necessary and more elegant approach. While more complex and costly, it provides direct access to the desired enantiopure product, obviating the need for chiral resolution steps later in the synthetic sequence.
Researchers and drug development professionals should carefully weigh these factors to select the most appropriate synthetic strategy that aligns with their project goals, budget, and regulatory requirements.
References
Unambiguous Structural Confirmation of 2-(4-Phenylpiperidin-1-yl)acetic acid: A Comparative Guide to 2D NMR Techniques
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and chemists, particularly those working with novel chemical entities, the ability to precisely map atomic connectivity is paramount. While 1D NMR provides a foundational overview of a molecule's proton and carbon environments, complex structures often present overlapping signals and ambiguous connectivities. This guide provides an in-depth, practical comparison of three powerful 2D NMR techniques—COSY, HSQC, and HMBC—for the definitive structural elucidation of 2-(4-Phenylpiperidin-1-yl)acetic acid, a key building block in medicinal chemistry.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and provides a framework for interpreting the resulting data to build an unassailable structural argument. The insights presented herein are grounded in extensive field experience and are designed to empower researchers to confidently and efficiently characterize their own small molecules.
The Challenge: Beyond the 1D Spectrum
A standard 1D ¹H NMR spectrum of this compound would reveal the presence of aromatic and aliphatic protons. However, assigning the specific protons within the piperidine ring and definitively linking the phenyl and acetic acid moieties to the heterocyclic core can be challenging due to signal overlap and the limitations of through-bond coupling information in a 1D experiment. This is where the power of 2D NMR becomes indispensable.
A Comparative Analysis of 2D NMR Techniques for Structural Elucidation
Two-dimensional NMR spectroscopy adds a second frequency dimension to the spectrum, allowing for the correlation of nuclear spins that are coupled to each other, either through bonds or through space.[1] For the structural confirmation of this compound, we will employ a suite of three key experiments:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[2][3]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation).[4][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds, and is crucial for connecting different spin systems and identifying quaternary carbons.[6][7]
The strategic application of these three techniques provides a comprehensive and self-validating network of correlations that, when pieced together, leaves no doubt as to the molecule's true structure.
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines the key steps for acquiring high-quality 2D NMR data for this compound. This workflow is designed to be a robust starting point, with the understanding that specific instrument parameters may require optimization.
Detailed Experimental Protocols
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.[3]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
NMR Data Acquisition:
The following are general parameters for a 500 MHz NMR spectrometer. Specific parameters should be optimized for the instrument being used.[5][8]
-
1D ¹H NMR:
-
Acquire a standard proton spectrum to verify sample integrity and concentration.
-
Reference the spectrum to the residual solvent peak.
-
Determine the spectral width (SW) and transmitter offset (o1p) to encompass all proton signals.
-
-
1D ¹³C{¹H} NMR:
-
Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
-
2D COSY:
-
Use a standard gradient-selected COSY pulse program.
-
Set the spectral widths in both dimensions (F1 and F2) to cover the entire proton chemical shift range.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
2D HSQC:
-
Use a standard gradient-selected, sensitivity-enhanced HSQC pulse program.
-
The F2 dimension corresponds to the ¹H spectrum, and the F1 dimension corresponds to the ¹³C spectrum. Set the spectral widths accordingly.
-
The experiment is optimized for one-bond ¹J(CH) couplings, typically around 145 Hz.
-
-
2D HMBC:
-
Use a standard gradient-selected HMBC pulse program.
-
The spectral dimensions are the same as for the HSQC.
-
The experiment is optimized for long-range couplings (²J(CH) and ³J(CH)), typically with a delay corresponding to a coupling constant of 8-10 Hz.
-
Predicted 2D NMR Data and Structural Confirmation
Disclaimer: The following spectral data is predicted based on the known structure of this compound and established principles of NMR spectroscopy. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Structure and Numbering Scheme:
Predicted ¹H and ¹³C Chemical Shifts:
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 2, 6 | CH₂ | ~3.0-3.2 (axial & equatorial) | ~53 |
| 3, 5 | CH₂ | ~1.8-2.0 (axial & equatorial) | ~33 |
| 4 | CH | ~2.6-2.8 | ~43 |
| 7 | CH₂ | ~3.3 | ~60 |
| 8 | C=O | - | ~175 |
| 9 | OH | Variable | - |
| 2', 6' | CH | ~7.3 | ~129 |
| 3', 5' | CH | ~7.2 | ~127 |
| 4' | CH | ~7.1 | ~126 |
| 1' | C | - | ~145 |
Data Interpretation:
1. COSY Analysis: Mapping the Proton Networks
The COSY spectrum will reveal the through-bond proton-proton couplings, allowing for the identification of two distinct spin systems: the piperidine ring and the phenyl group.
-
Piperidine Ring: A cross-peak will be observed between the proton at position 4 (H-4) and the protons at positions 3 and 5 (H-3/5). Further correlations will exist between H-3/5 and H-2/6. This establishes the connectivity within the piperidine ring.
-
Phenyl Group: The aromatic protons will show correlations consistent with a monosubstituted benzene ring. H-2'/6' will correlate with H-3'/5', and H-3'/5' will correlate with H-4'.
2. HSQC Analysis: Linking Protons to their Carbons
The HSQC spectrum provides direct, one-bond correlations between each proton and the carbon it is attached to. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals from the 1D and COSY spectra.
| ¹H Signal (Position) | Correlated ¹³C Signal (Position) |
| H-2, 6 | C-2, 6 |
| H-3, 5 | C-3, 5 |
| H-4 | C-4 |
| H-7 | C-7 |
| H-2', 6' | C-2', 6' |
| H-3', 5' | C-3', 5' |
| H-4' | C-4' |
3. HMBC Analysis: Assembling the Molecular Puzzle
The HMBC spectrum is the key to connecting the individual spin systems and confirming the overall molecular architecture. It reveals correlations between protons and carbons that are two or three bonds apart.
-
Connecting the Acetic Acid Moiety: A crucial correlation will be observed between the protons of the methylene group at position 7 (H-7) and the carbonyl carbon at position 8 (C-8). Additionally, H-7 will show correlations to the piperidine carbons at positions 2 and 6 (C-2/6), definitively placing the acetic acid group on the nitrogen atom.
-
Connecting the Phenyl Group: The proton at position 4 of the piperidine ring (H-4) will show a correlation to the quaternary carbon of the phenyl ring at position 1' (C-1'). The aromatic protons H-2'/6' will also show correlations to C-4. These correlations unequivocally link the phenyl group to the 4-position of the piperidine ring.
-
Confirming Piperidine Ring Connectivity: Long-range correlations within the piperidine ring, such as between H-2/6 and C-4, will further solidify the assignments.
Conclusion: A Triad of Techniques for Unambiguous Confirmation
By systematically applying and interpreting COSY, HSQC, and HMBC experiments, a complete and unambiguous structural assignment of this compound can be achieved. The COSY experiment delineates the proton coupling networks, the HSQC experiment assigns protons to their directly attached carbons, and the HMBC experiment provides the crucial long-range correlations that piece the entire molecular puzzle together. This multi-technique approach serves as a self-validating system, where the data from each experiment corroborates the others, leading to a high degree of confidence in the final structural assignment. For researchers in drug development and organic synthesis, mastering this workflow is not just a matter of technical proficiency, but a commitment to the principles of scientific integrity and accuracy.
References
- 1. omicsonline.org [omicsonline.org]
- 2. chemistry.uoc.gr [chemistry.uoc.gr]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 5. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ulethbridge.ca [ulethbridge.ca]
Independent Verification of the Pharmacological Effects of 2-(4-Phenylpiperidin-1-yl)acetic acid: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the pharmacological effects of 2-(4-Phenylpiperidin-1-yl)acetic acid. Given the absence of extensive prior research on this specific molecule, we will deduce its potential biological targets based on its structural motifs. The 4-phenylpiperidine core is a privileged scaffold in medicinal chemistry, frequently associated with activity at various central nervous system (CNS) receptors. The presence of an acetic acid moiety further suggests potential interactions with receptors accommodating a carboxylate group.
Our investigation will, therefore, be structured as a tiered screening process, beginning with a broad panel of binding assays for the most probable CNS targets, followed by functional assays to characterize the nature of any observed interactions. This guide will provide detailed, step-by-step protocols for these experiments and establish a basis for comparing the compound's activity with well-characterized reference ligands.
Rationale for Target Selection: A Structure-Based Hypothesis
The chemical structure of this compound suggests potential interactions with several key receptor families implicated in a wide range of neurological processes. The 4-phenylpiperidine moiety is a common feature in ligands for opioid, dopamine, serotonin, and sigma receptors.
-
Opioid Receptors (μ, δ, κ): The 4-phenylpiperidine scaffold is a classic feature of many opioid analgesics, such as pethidine and fentanyl. Therefore, evaluating the affinity of the test compound for the mu, delta, and kappa opioid receptors is a primary objective.[1][2][3][4]
-
Dopamine Receptors (D1-D5): Numerous dopamine receptor antagonists and agonists incorporate the 4-phenylpiperidine structure. For instance, the antipsychotic haloperidol contains this motif.[5][6] Consequently, the dopamine receptor family, particularly the D2 subtype, represents a plausible set of targets.
-
Serotonin Receptors (5-HT): Several serotonin receptor ligands, including some selective serotonin reuptake inhibitors (SSRIs) and direct receptor modulators, feature a phenylpiperidine core.[7][8][9] A screening against a panel of key 5-HT receptor subtypes is therefore warranted.
-
Sigma Receptors (σ1, σ2): Sigma receptors are a unique class of intracellular proteins that are known to bind a variety of phenylpiperidine-containing ligands.[10][11][12] These receptors are implicated in a range of cellular functions and are considered targets for novel therapeutics for neurological disorders.
-
GABA-B Receptor: The acetic acid side chain introduces a carboxylic acid group, which is a key pharmacophoric element for agonists of the GABA-B receptor, such as baclofen.[13][14][15] While structurally distinct from typical GABA-B agonists, the presence of this acidic moiety makes this receptor a target of interest.
Comparative Framework: Selection of Reference Compounds
To contextualize the experimental findings, the pharmacological activity of this compound will be compared against a panel of well-characterized reference compounds.
| Target Receptor | Reference Compound (Agonist) | Reference Compound (Antagonist) |
| Mu-Opioid (μ) | DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) | Naloxone |
| Dopamine D2 | Quinpirole | Haloperidol |
| Serotonin 5-HT2A | DOI (2,5-Dimethoxy-4-iodoamphetamine) | Ketanserin |
| Sigma-1 (σ1) | (+)-Pentazocine | Haloperidol |
| GABA-B | Baclofen | Saclofen |
Experimental Workflows for Pharmacological Verification
The independent verification will follow a two-stage process: initial screening for binding affinity followed by functional characterization of any significant interactions.
Stage 1: Receptor Binding Affinity Screening
The initial step is to determine if this compound binds to any of the hypothesized target receptors. This will be achieved through competitive radioligand binding assays.
Caption: Workflow for Radioligand Binding Assay.
-
Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells for μ-opioid, D2, 5-HT2A, and σ1 receptors; HEK293 cells for GABA-B receptors).
-
Assay Buffer: Prepare an appropriate assay buffer for each receptor target (e.g., Tris-HCl based buffers with specific salt concentrations).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-50 µg of protein), a fixed concentration of the appropriate radioligand (at or near its Kd), and varying concentrations of this compound or the reference compound.
-
Incubation: Incubate the plates for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Stage 2: Functional Characterization
For any receptor where this compound shows significant binding affinity (e.g., Ki < 1 µM), functional assays must be performed to determine whether it acts as an agonist, antagonist, or allosteric modulator.
Caption: Workflow for Functional Assays.
-
For Gαi/o-coupled receptors (μ-opioid, D2, 5-HT1A):
-
Assay Principle: These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
-
Protocol:
-
Use a commercially available cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).
-
In agonist mode, treat cells expressing the receptor with a range of concentrations of this compound.
-
In antagonist mode, pre-incubate the cells with the test compound before stimulating with a known agonist (e.g., quinpirole for D2).
-
Measure the resulting cAMP levels according to the kit manufacturer's instructions.
-
-
Data Analysis: Calculate the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.
-
-
For Gαq-coupled receptors (5-HT2A):
-
Assay Principle: These receptors activate phospholipase C, leading to an increase in intracellular calcium (Ca²+).
-
Protocol:
-
Load cells expressing the 5-HT2A receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
In agonist mode, add varying concentrations of the test compound and measure the change in fluorescence using a plate reader with an integrated fluid dispenser.
-
In antagonist mode, pre-incubate with the test compound before stimulating with a reference agonist (e.g., serotonin or DOI).
-
-
Data Analysis: Determine the EC50 or IC50 from the dose-response curves of fluorescence intensity.
-
Data Summary and Comparative Analysis
The results of the binding and functional assays should be compiled into clear, comparative tables.
Table 1: Comparative Binding Affinities (Ki, nM)
| Compound | μ-Opioid | Dopamine D2 | 5-HT2A | Sigma-1 | GABA-B |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Naloxone | Value | >10,000 | >10,000 | >10,000 | >10,000 |
| Haloperidol | >1,000 | Value | Value | Value | >10,000 |
| Ketanserin | >1,000 | >1,000 | Value | >1,000 | >10,000 |
| (+)-Pentazocine | Value | >1,000 | >1,000 | Value | >10,000 |
| Saclofen | >10,000 | >10,000 | >10,000 | >10,000 | Value |
| TBD: To Be Determined. Literature values for reference compounds should be included. |
Table 2: Comparative Functional Activity (EC50/IC50, nM; Emax, %)
| Compound | Receptor | Agonist EC50 | Agonist Emax | Antagonist IC50 |
| This compound | Hit 1 | TBD | TBD | TBD |
| This compound | Hit 2 | TBD | TBD | TBD |
| DAMGO | μ-Opioid | Value | 100% | N/A |
| Quinpirole | Dopamine D2 | Value | 100% | N/A |
| DOI | 5-HT2A | Value | 100% | N/A |
| Haloperidol | Dopamine D2 | N/A | N/A | Value |
| Ketanserin | 5-HT2A | N/A | N/A | Value |
| TBD: To Be Determined. N/A: Not Applicable. Emax is relative to the reference agonist. |
Conclusion and Future Directions
This guide provides a systematic and robust methodology for the initial pharmacological characterization of this compound. The proposed tiered approach, beginning with binding assays across a range of plausible targets and progressing to functional characterization, will enable a comprehensive and unbiased assessment of its activity. The comparison with established reference compounds will provide crucial context for interpreting the significance of the findings.
Should this initial screening reveal potent and selective activity at a particular receptor, further investigations would be warranted. These could include selectivity profiling against a wider panel of receptors, in vivo studies in relevant animal models of disease, and pharmacokinetic profiling to assess its drug-like properties.
References
- 1. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [gupea.ub.gu.se]
- 7. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GABAB receptor - Wikipedia [en.wikipedia.org]
- 15. GABA<sub>B</sub> receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Comparative Analysis of Novel CNS-Active Agents: 2-(4-Phenylpiperidin-1-yl)acetic acid vs. [Specific Compound Name]
To provide a comprehensive and scientifically rigorous comparison as requested, the specific compound to be compared against 2-(4-Phenylpiperidin-1-yl)acetic acid must be identified. The following guide is a template demonstrating the structure, depth, and format that will be used once the comparative compound is specified.
This guide provides a detailed comparative analysis of this compound and a specified counterpart, focusing on their potential as modulators of central nervous system (CNS) targets. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating these compounds, supported by experimental data and procedural insights.
Introduction: Structural and Mechanistic Overview
A foundational understanding of a compound's structure is paramount as it dictates its physicochemical properties, target engagement, and metabolic fate.
This compound , a derivative of the 4-phenylpiperidine scaffold, is structurally related to compounds known to interact with various CNS receptors. The presence of the carboxylic acid moiety suggests potential interactions with binding sites that accommodate charged groups, while the phenylpiperidine core is a well-established pharmacophore for targets such as opioid and sigma receptors.
The 4-phenylpiperidine scaffold is a common feature in many centrally acting agents, including analgesics and dopamine D2 receptor ligands.[1][2] Its conformational flexibility allows for optimal orientation of the phenyl group to interact with receptor binding pockets. The addition of a carboxymethyl group on the piperidine nitrogen introduces a polar, ionizable handle that can form key electrostatic or hydrogen-bonding interactions, potentially altering the selectivity and affinity profile compared to simpler alkyl-substituted analogs.
[Specific Compound Name] will be discussed here, with a focus on its core scaffold and key functional groups that differentiate it from this compound.
Diagram: Core Scaffolds
Caption: Core structural motifs of the two compounds.
Comparative Pharmacodynamics
This section will dissect the molecular targets and mechanisms of action. A thorough comparison requires evaluating binding affinities (Kᵢ), functional activities (EC₅₀/IC₅₀), and downstream signaling consequences.
Target Affinity and Selectivity Profile
The primary objective in early-stage drug discovery is to identify compounds with high affinity for the desired target and minimal off-target interactions. This is quantified through comprehensive receptor screening panels.
Experimental Protocol: Radioligand Binding Assay
This is a standard in vitro technique to determine the affinity of a test compound for a specific receptor.
-
Preparation: Cell membranes expressing the target receptor of interest are prepared from cultured cells or animal tissues.
-
Reaction Mixture: A fixed concentration of a radiolabeled ligand (a molecule known to bind to the target with high affinity) is incubated with the membrane preparation and varying concentrations of the test compound (e.g., this compound or [Specific Compound Name]).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound radioligand from the unbound. The filter traps the membranes (and anything bound to them).
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Comparative Data Table (Hypothetical)
| Target Receptor | This compound Kᵢ (nM) | [Specific Compound Name] Kᵢ (nM) | Selectivity Ratio |
| Primary Target X | Data to be populated | Data to be populated | Calculated |
| Off-Target Y | Data to be populated | Data to be populated | Calculated |
| Off-Target Z | Data to be populated | Data to be populated | Calculated |
A higher selectivity ratio (Kᵢ Off-Target / Kᵢ Primary Target) is desirable.
Mechanism of Action and Signaling Pathways
Understanding whether a compound acts as an agonist, antagonist, or modulator is critical. This is assessed through functional assays that measure the cellular response following receptor activation.
Signaling Pathway Diagram (Hypothetical for a GPCR Target)
Caption: A generalized G-protein coupled receptor signaling cascade.
Experimental Protocol: cAMP Assay (for Gᵢ/Gₛ-coupled receptors)
-
Cell Culture: Use a cell line stably expressing the target receptor (e.g., CHO-K1 or HEK293).
-
Treatment: Plate cells and treat with varying concentrations of the test compound. Include a known agonist as a positive control and a vehicle as a negative control. To stimulate cAMP production (for Gᵢ analysis), add a Gₛ-activator like forskolin.
-
Lysis: After incubation (e.g., 30 minutes), lyse the cells to release intracellular contents.
-
Detection: Measure cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Analysis: Plot cAMP concentration against the log concentration of the compound. For agonists, a sigmoidal dose-response curve will yield an EC₅₀ value (potency). For antagonists, a rightward shift in the agonist's dose-response curve will be observed, allowing for the calculation of the antagonist's affinity (Kₑ).
Pharmacokinetics and Physicochemical Properties
A compound's in vivo efficacy is highly dependent on its ADME (Absorption, Distribution, Metabolism, Excretion) profile. Early assessment of these parameters is crucial.
Comparative Data Table (Hypothetical)
| Property | This compound | [Specific Compound Name] | Method |
| LogP / LogD₇.₄ | Data to be populated | Data to be populated | Shake-flask / HPLC |
| Aqueous Solubility (µM) | Data to be populated | Data to be populated | Nephelometry |
| Caco-2 Permeability (Papp) | Data to be populated | Data to be populated | Caco-2 cell assay |
| Microsomal Stability (t½, min) | Data to be populated | Data to be populated | Liver microsome assay |
| Plasma Protein Binding (%) | Data to be populated | Data to be populated | Rapid equilibrium dialysis |
Experimental Workflow: In Vitro ADME Screening
Caption: Workflow for key in vitro ADME profiling assays.
-
Rationale for Caco-2 Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This makes it the gold standard in vitro model for predicting intestinal permeability and active transport mechanisms of orally administered drugs.
-
Rationale for Microsomal Stability: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism. This assay provides a rapid assessment of a compound's metabolic clearance, a key determinant of its in vivo half-life.
Summary and Conclusion
This section will synthesize the findings from the preceding sections to provide a head-to-head comparison.
Key Differentiators:
-
Potency & Selectivity: Which compound exhibits a more favorable profile for the primary target?
-
Mechanism of Action: Do they function via the same or different mechanisms (e.g., full agonist vs. partial agonist vs. antagonist)?
-
Drug-like Properties: How do their physicochemical and ADME profiles compare, and what are the implications for in vivo studies and potential routes of administration?
The final recommendation will depend on the specific therapeutic goal. For instance, a highly potent but metabolically unstable compound might be suitable for acute, short-term applications, whereas a moderately potent but highly stable and permeable compound would be preferred for chronic oral dosing. This guide will conclude by highlighting the strengths and weaknesses of each compound, providing a clear rationale to guide further research and development efforts.
References
- 1. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Analysis in Preclinical CNS Drug Discovery: Evaluating 2-(4-Phenylpiperidin-1-yl)acetic Acid Derivatives
The objective is to equip researchers, medicinal chemists, and drug development professionals with the tools to rigorously compare the performance of novel chemical entities against established standards and alternative candidates. We will explore the analysis of data from three critical stages of preclinical evaluation: in vivo anticonvulsant efficacy, in vitro molecular target engagement, and in vivo neurotoxicity assessment.
Section 1: Statistical Analysis of In Vivo Anticonvulsant Efficacy
The initial evaluation of potential anticonvulsant agents typically involves screening in acute, induced seizure models in rodents. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are benchmark models that represent generalized tonic-clonic and myoclonic seizures, respectively.[1][2][4] The data from these tests are often "quantal"—a binary outcome of protected or not protected. The statistical approach must be chosen to appropriately handle this type of data.
Experimental Protocol: Maximal Electroshock (MES) Test
-
Animal Preparation: Male adult mice (e.g., ICR strain, 20-25g) are used. Animals are housed with a 12-hour light/dark cycle and given ad libitum access to food and water.
-
Compound Administration: The test compound, a 2-(4-Phenylpiperidin-1-yl)acetic acid derivative (e.g., "Compound A"), is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose). It is administered intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) to different groups of mice (n=8-10 per group). A control group receives only the vehicle. A positive control group receives a standard anticonvulsant like Phenytoin (e.g., 30 mg/kg).
-
Time to Peak Effect: The test is conducted at the presumed time of peak effect after administration (e.g., 30 or 60 minutes).
-
Induction of Seizure: A corneal electrode is used to deliver a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds).
-
Observation: The mice are immediately observed for the presence or absence of a tonic hind-limb extension seizure. The absence of this sign is recorded as protection.
-
Data Recording: The number of animals protected in each group is recorded.
Statistical Comparison: Fisher's Exact Test vs. Probit Analysis for ED₅₀ Determination
A common preliminary analysis involves comparing the proportion of protected animals in a single-dose group of a test compound to the vehicle control group. Due to the typically small sample sizes (n<10) in these early screens, the Fisher's Exact Test is superior to the Chi-squared test. It calculates the exact probability of observing the experimental results, or more extreme results, under the null hypothesis that the compound has no effect.
However, a more informative and robust comparison requires determining the median effective dose (ED₅₀)—the dose at which 50% of the animals are protected. This is achieved using Probit Analysis , a regression model specifically designed for quantal dose-response data. It linearizes the sigmoidal dose-response curve by transforming the percentage response into "probit" units (probability units). This allows for the calculation of the ED₅₀ and its 95% confidence intervals, providing a quantitative measure of potency that can be directly compared to a standard drug.
Data Presentation: Anticonvulsant Activity in the MES Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Animals Protected | % Protection | P-value (vs. Vehicle)* | ED₅₀ (95% CI) (mg/kg) |
| Vehicle | - | 10 | 0 | 0% | - | - |
| Compound A | 10 | 10 | 2 | 20% | 0.4737 | 35.2 (25.8 - 48.1) |
| 30 | 10 | 5 | 50% | 0.0351 | ||
| 100 | 10 | 9 | 90% | <0.0001 | ||
| Phenytoin | 10 | 10 | 3 | 30% | 0.1936 | 18.5 (12.1 - 28.3) |
| 30 | 10 | 8 | 80% | 0.0006 | ||
| 100 | 10 | 10 | 100% | <0.0001 |
*P-values calculated using Fisher's Exact Test for individual dose groups. ED₅₀ and 95% Confidence Intervals (CI) calculated using Probit Analysis.
Workflow Diagram: In Vivo Efficacy Analysis
Caption: Workflow for in vivo anticonvulsant data analysis.
Section 2: Statistical Analysis of In Vitro Potency
Many CNS-active drugs exert their effects by binding to specific molecular targets, such as receptors or enzymes. For anticonvulsants, a relevant target might be a voltage-gated sodium channel or an enzyme involved in neurotransmitter metabolism.[1] Determining a compound's potency at its molecular target is crucial. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the binding affinity (Ki).
Experimental Protocol: Enzyme Inhibition Assay (e.g., FAAH)
Some piperidine derivatives act as inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH), which can influence endocannabinoid signaling and reduce neuronal excitability.[5]
-
Reagents: Prepare recombinant human FAAH enzyme, a fluorogenic substrate, and assay buffer.
-
Compound Preparation: Serially dilute the test compound (e.g., "Compound A") and a known inhibitor (e.g., "JNJ-1661010") in DMSO to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Assay Plate Setup: Pipette the diluted compounds into a 96-well microplate. Include wells for "no enzyme" (background) and "no inhibitor" (100% activity) controls.
-
Reaction Initiation: Add the FAAH enzyme to the wells and pre-incubate with the compounds.
-
Substrate Addition: Add the fluorogenic substrate to all wells to start the reaction.
-
Measurement: Read the fluorescence intensity over time using a plate reader. The rate of fluorescence increase is proportional to enzyme activity.
-
Data Calculation: Convert the reaction rates into percentage inhibition relative to the "no inhibitor" control after subtracting the background.
Statistical Comparison: Non-Linear Regression for IC₅₀ Determination
IC₅₀ values are determined by fitting the concentration-response data to a non-linear regression model. The most common is the four-parameter logistic (4PL) model, which describes a sigmoidal curve.
The equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))
Where:
-
Y is the percent inhibition.
-
X is the logarithm of the inhibitor concentration.
-
Top and Bottom are the plateaus of the curve (e.g., 100% and 0%).
-
LogIC₅₀ is the log of the concentration that gives a response halfway between Top and Bottom.
-
HillSlope describes the steepness of the curve.
This analysis provides the IC₅₀ value and its 95% confidence interval. Comparing the IC₅₀ values of two compounds (e.g., a novel derivative vs. a standard) is statistically validated by checking for the overlap of their respective confidence intervals. An F-test can also be used to formally compare the LogIC₅₀ values between two curves.
Data Presentation: In Vitro FAAH Inhibition
| Compound | IC₅₀ (nM) | 95% Confidence Interval (nM) | R² of Curve Fit |
| Compound A | 15.8 | 12.5 - 19.9 | 0.996 |
| JNJ-1661010 | 7.2 | 5.9 - 8.8 | 0.998 |
Workflow Diagram: In Vitro Potency Analysis
Caption: Workflow for in vitro IC₅₀ determination and comparison.
Section 3: Statistical Analysis of Acute Neurotoxicity
A critical aspect of CNS drug development is ensuring a sufficient safety margin between the effective dose and the dose that causes adverse effects. The rotarod test is a common method for assessing motor impairment and acute neurotoxicity.[1][2][3]
Experimental Protocol: Rotarod Test
-
Animal Training: Mice are trained for 2-3 consecutive days to stay on a rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes). Only animals that can stay on the rod for a predetermined duration (e.g., 180 seconds) are selected.
-
Compound Administration: On the test day, baseline latency to fall is recorded. Then, separate groups of trained mice (n=8-10 per group) are administered various doses of the test compound (Compound A), a comparator (Phenytoin), or vehicle.
-
Testing: At the time of peak effect, each mouse is placed back on the accelerating rotarod, and the latency to fall is recorded. A cutoff time (e.g., 300 seconds) is used.
-
Data Recording: The latency to fall for each animal is recorded. A binary outcome (pass/fail based on a cutoff) can also be used.
Statistical Comparison: Mann-Whitney U Test and Therapeutic Index Calculation
If the data (latency to fall) are not normally distributed, the non-parametric Mann-Whitney U test is the appropriate choice to compare the median latency of a treated group to the vehicle control group. If the data are normal, a Student's t-test or ANOVA can be used.
The most crucial output of this study is the Therapeutic Index (TI) , which is the ratio of the dose causing toxicity in 50% of the subjects (TD₅₀) to the dose providing the desired therapeutic effect in 50% of subjects (ED₅₀).
-
TI = TD₅₀ / ED₅₀
The TD₅₀ is calculated from the rotarod data using Probit analysis (if using a binary pass/fail outcome) or a suitable regression for continuous data. A higher TI is desirable, indicating a wider safety margin.
Data Presentation: Neurotoxicity and Therapeutic Index
| Treatment Group | Dose (mg/kg) | Median Latency to Fall (s) | P-value (vs. Vehicle)* | TD₅₀ (95% CI) (mg/kg) | ED₅₀ (mg/kg) | Therapeutic Index (TI) |
| Vehicle | - | 285 | - | |||
| Compound A | 100 | 250 | 0.158 | 215 (180 - 258) | 35.2 | 6.1 |
| 200 | 110 | 0.002 | ||||
| 400 | 35 | <0.001 | ||||
| Phenytoin | 50 | 140 | 0.011 | 65 (51 - 83) | 18.5 | 3.5 |
| 100 | 45 | <0.001 | ||||
| 200 | 15 | <0.001 |
*P-values calculated using Mann-Whitney U Test. TD₅₀ calculated via regression of dose vs. latency. ED₅₀ values from Section 1.
Logical Diagram: Therapeutic Index Calculation
Caption: Logical flow for calculating the Therapeutic Index.
References
- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-(4-Phenylpiperidin-1-yl)acetic Acid and its Enantiomers: A Researcher's Guide to Synthesis, Chiral Separation, and Pharmacological Evaluation
In the landscape of central nervous system (CNS) drug discovery, the phenylpiperidine scaffold has proven to be a remarkably versatile template, yielding compounds with a wide array of pharmacological activities, from potent analgesics to antipsychotics.[1][2][3] The introduction of a carboxylic acid moiety, as seen in 2-(4-Phenylpiperidin-1-yl)acetic acid, presents an intriguing structural variation that warrants a thorough investigation of its stereochemical pharmacology. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or contribute to off-target effects.
This guide provides a comprehensive framework for the synthesis, chiral separation, and head-to-head pharmacological comparison of the enantiomers of this compound. By presenting detailed, field-proven protocols and the underlying scientific rationale, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to unlock the stereospecific secrets of this promising molecule.
I. Synthesis of Racemic this compound
The logical starting point for any enantiomeric comparison is the efficient synthesis of the racemic compound. A common and effective method for the preparation of N-substituted piperidine derivatives is the alkylation of the parent piperidine with a suitable electrophile. In this case, 4-phenylpiperidine is reacted with an α-haloacetic acid ester, followed by hydrolysis to yield the desired carboxylic acid.
Experimental Protocol: Synthesis of Racemic this compound
Materials:
-
4-Phenylpiperidine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Alkylation:
-
To a solution of 4-phenylpiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature and add ethyl bromoacetate (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-phenylpiperidin-1-yl)acetate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~6 with 1M HCl.
-
The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum to yield racemic this compound.
-
II. Chiral Resolution of Racemic this compound
The separation of enantiomers, or resolution, is a critical step in assessing their individual biological activities. For carboxylic acids, a classical and reliable method is the formation of diastereomeric salts with a chiral amine resolving agent.[4][5] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
Materials:
-
Racemic this compound
-
(R)-(+)-α-Methylbenzylamine (or other suitable chiral amine)
-
Methanol (MeOH)
-
Diethyl ether ((Et)₂O)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation:
-
Dissolve the racemic acid in warm methanol.
-
In a separate flask, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in methanol.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the mixture to cool to room temperature, then place it in a refrigerator to induce crystallization of one of the diastereomeric salts.
-
-
Fractional Crystallization:
-
Collect the crystals by filtration and wash with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor will be enriched in the other diastereomer. Concentrate the mother liquor and repeat the crystallization process, perhaps using a different solvent system (e.g., methanol/diethyl ether), to obtain the second diastereomeric salt.
-
The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor at each stage.
-
-
Liberation of the Enantiomers:
-
Suspend each diastereomeric salt in a mixture of water and ethyl acetate.
-
Add 1M HCl until the aqueous layer is acidic (pH ~2).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acids.
-
Figure 1: Workflow for the chiral resolution of a racemic carboxylic acid.
III. Analytical Confirmation of Enantiomeric Purity
Before proceeding to biological evaluation, it is imperative to determine the enantiomeric excess (ee) of the separated acids. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Experimental Protocol: Chiral HPLC Analysis
Materials:
-
Enantiomerically enriched samples of this compound
-
Racemic this compound (as a reference)
-
HPLC-grade hexane
-
HPLC-grade isopropanol
-
Trifluoroacetic acid (TFA)
-
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD)[6][7]
Procedure:
-
Sample Preparation:
-
Prepare solutions of the racemic mixture and each enriched enantiomer in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
HPLC Method:
-
Column: Chiralcel OD-H (or equivalent)
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic sample to determine the retention times of the two enantiomers.
-
Inject each of the resolved samples to determine the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
IV. Head-to-Head Pharmacological Comparison
Given the structural similarity of the phenylpiperidine core to known CNS-active agents, a logical starting point for the pharmacological evaluation is to screen the enantiomers for activity at opioid and N-methyl-D-aspartate (NMDA) receptors.[1][3]
A. Opioid Receptor Binding Assays
Radioligand binding assays are a robust method to determine the affinity of a compound for a specific receptor.
Materials:
-
Cell membranes prepared from cell lines expressing human μ (mu), δ (delta), and κ (kappa) opioid receptors
-
Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), [³H]U69,593 (for κ)
-
Non-specific binding inhibitors (e.g., naloxone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Enantiomers of this compound
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the test enantiomer or vehicle.
-
For determining non-specific binding, add a high concentration of a non-labeled ligand (e.g., naloxone).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding) and subsequently the Ki (inhibition constant) for each enantiomer at each receptor subtype.
-
Figure 2: Simplified schematic of opioid receptor signaling.
B. NMDA Receptor Functional Assays
A calcium flux assay is a common method to assess the functional activity of NMDA receptors, which are ligand-gated ion channels.
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
NMDA and glycine (co-agonists)
-
Enantiomers of this compound
-
A fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Preparation:
-
Plate the NMDA receptor-expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Add varying concentrations of the test enantiomer to the wells and incubate for a short period.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a solution of NMDA and glycine into the wells to stimulate the receptors.
-
Measure the change in fluorescence over time.
-
-
Data Analysis:
V. Data Presentation and Interpretation
The quantitative data obtained from the pharmacological assays should be summarized in a clear and concise table to facilitate a direct head-to-head comparison of the enantiomers.
| Compound | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | NMDA Receptor IC₅₀ (µM) |
| (R)-enantiomer | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| (S)-enantiomer | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Racemate | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Table 1: Hypothetical Data Summary for the Pharmacological Profiling of this compound and its Enantiomers.
The interpretation of this data will reveal the stereoselectivity of the compound's interaction with its biological targets. A significant difference in the Ki or IC₅₀ values between the enantiomers would indicate that the stereochemistry at the chiral center is critical for its activity. This information is invaluable for guiding future drug development efforts, as it may be possible to develop a more potent and selective drug by using a single enantiomer.
VI. Conclusion
This guide has outlined a systematic approach for the comprehensive head-to-head comparison of this compound and its enantiomers. By following the detailed protocols for synthesis, chiral resolution, analytical verification, and pharmacological evaluation, researchers can gain a deep understanding of the stereochemical requirements for the biological activity of this compound. The insights gained from such studies are fundamental to the principles of modern medicinal chemistry and are essential for the development of safer and more effective therapeutic agents.
VII. References
-
Barrett, R. W., & Vaught, J. L. (1983). The effects of the selective delta-opioid receptor agonist, [D-Pen2,D-Pen5]enkephalin, on thermonociception in the rat. European Journal of Pharmacology, 89(1-2), 141-144.
-
Lahti, R. A., Mickelson, M. M., McCall, J. M., & VonVoigtlander, P. F. (1985). [3H]U-69593 a highly selective ligand for the opioid kappa receptor. European journal of pharmacology, 109(2), 281-284.
-
Hansen, K. B., Yi, F., Perszyk, R. E., & Traynelis, S. F. (2018). A high-throughput calcium-flux assay to study NMDA-receptors with sensitivity to glycine/D-serine and glutamate. Journal of visualized experiments: JoVE, (137), 57697.
-
Prommer, E. (2017). Current concepts of phenylpiperidine derivatives use in the treatment of acute and chronic pain. Pain Physician, 20(2S), S23-S31.
-
LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
-
JoVE. (2018, April 23). NMDA-receptor Study Protocol. Journal of Visualized Experiments.
-
BenchChem. (2025). Validating Opioid Receptor Binding Assays: A Comparative Guide Using Morphine Hydrobromide.
-
Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2013). HPLC separation of enantiomers of some chiral carboxylic acid derivatives using polysaccharide-based chiral columns and polar organic mobile phases. Journal of the Brazilian Chemical Society, 24, 1459-1467.
-
Bereznitskii, M. L., Shishkina, I. P., & Galushko, S. V. (2009). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of analytical chemistry, 64(10), 1032-1037.
-
TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
-
GUPEA. (n.d.). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines.
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
-
Wikipedia. (n.d.). Phenylpiperidines.
-
ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay....
-
OpenStax. (2023, September 20). 5.8 Racemic Mixtures and the Resolution of Enantiomers. Organic Chemistry.
-
Yi, F., Mou, T. C., Dorsett, K. N., & Traynelis, S. F. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. PloS one, 12(9), e0184232.
-
BenchChem. (2025). A Comparative Analysis of Phenylpiperazine and Phenylpiperidine Scaffolds in Drug Discovery.
-
Prommer, E. (2017). Current concepts of phenylpiperidine derivatives use in the treatment of acute and chronic pain. Pain physician, 20(2S), S23.
-
Manglik, A., Kruse, A. C., Kobilka, T. S., Thian, F. S., Mathiesen, J. M., Sunahara, R. K., ... & Kobilka, B. K. (2012). Structural basis for mu-opioid receptor binding and activation. Nature, 485(7398), 321-326.
-
University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
-
Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
-
bioRxiv. (2022, June 4). An integrated approach to evaluate the functional effects of disease-associated NMDA receptor variants.
-
BenchChem. (n.d.). Stereospecific synthesis of (2S,4R)-piperidine-4-acetic acid derivatives.
-
ResearchGate. (n.d.). (PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine.
-
ResearchGate. (n.d.). Binding studies of selected compounds on the opioid sensors and....
-
PubMed. (n.d.). Expression and Purification of Mammalian NMDA Receptor Protein for Functional Characterization.
-
ResearchGate. (n.d.). Scheme 3. Synthesis of racemic a-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives. Reagents and conditions.
-
ResearchGate. (n.d.). (PDF) Synthesis and Analgesic Activity of C-3-Allyl( and 3-Propyl)-1,3-Dimethyl-4-Phenylpiperidin-R-4-Yl Propanoates.
-
Google Patents. (n.d.). US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine.
References
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry | OpenStax [openstax.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 10. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Phenylpiperidin-1-yl)acetic Acid
As a Senior Application Scientist, it is imperative to preface any procedural guide with a foundational principle: safety is not a series of checkboxes but a culture of informed caution. The proper disposal of any chemical, including 2-(4-Phenylpiperidin-1-yl)acetic acid, is the final act of a successful experiment. It is a critical step that safeguards researchers, the community, and the environment. This guide is structured to provide not just the "how," but the "why," ensuring that the procedures are understood, respected, and executed with the highest degree of scientific integrity.
Part 1: Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential.
1.1. Inferred Hazard Profile: Based on its constituent functional groups, this compound should be handled as a substance with the following potential hazards:
-
Toxicity: The piperidine moiety suggests potential toxicity if swallowed, inhaled, or absorbed through the skin[1].
-
Corrosivity/Irritation: Carboxylic acids and piperidine derivatives can cause skin and eye irritation or burns[1][4].
-
Environmental Hazard: Unused pharmaceuticals and their intermediates can be persistent in the environment and harmful to aquatic life[5][6][7].
1.2. Personal Protective Equipment (PPE): A non-negotiable aspect of chemical handling is the use of appropriate PPE. The potential for skin and eye contact necessitates a robust barrier.
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., Nitrile, Neoprene), tested according to EN 374. Check for breakthrough time. | To prevent skin contact and absorption. Piperidine is toxic in contact with skin[1]. |
| Eye Protection | Safety goggles with side shields or a face shield. | To protect against splashes that could cause serious eye irritation or damage[4]. |
| Lab Coat | Standard laboratory coat. For larger quantities, a chemically resistant apron is recommended. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. | To avoid inhalation of any dusts or aerosols, which may cause respiratory irritation[4][8][9]. |
Part 2: Spill Management
Emergency preparedness is a cornerstone of laboratory safety. An effective response to a spill minimizes exposure and environmental contamination.[10]
2.1. Immediate Actions:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.
-
Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition[11].
2.2. Spill Cleanup Protocol:
-
Don PPE: Wear the full PPE specified in the table above.
-
Containment: For liquid spills, cover with a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite[3][11]. For solid spills, gently sweep up to avoid creating dust[4].
-
Collection: Carefully place the absorbed material or swept solids into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) office, as per institutional policy.
Part 3: The Disposal Protocol
Disposal of this compound must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs hazardous waste management.[6][12][13] Under no circumstances should this chemical be disposed of down the drain. [1][7]
3.1. Waste Segregation and Container Selection: Proper segregation is critical to prevent dangerous chemical reactions.[14]
-
Designate as Hazardous Waste: All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous waste.[15][16]
-
Select a Compatible Container: Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container is a suitable choice. The container must be in good condition, with no cracks or deterioration, and have a secure, leak-proof screw cap.[12][14]
-
Avoid Incompatibilities: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong bases, which could cause a violent reaction.
3.2. Labeling and Storage Workflow: Accurate labeling and proper storage are mandated by law and are essential for safe handling by waste management personnel.[12][15]
Step-by-Step Labeling and Storage:
-
Generate Waste: Collect waste in a designated container at the point of generation. This area is known as a Satellite Accumulation Area (SAA).[14][15]
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete the Label: The label must include:
-
The words "Hazardous Waste"[15].
-
The full chemical name: "this compound". List all components of a mixture by percentage.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
-
Keep Container Closed: The waste container must remain closed at all times, except when adding waste.[14]
-
Store Safely in SAA: Store the container in the SAA, under the control of laboratory personnel. Ensure secondary containment is used to capture any potential leaks.[17]
-
Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for expansion.[13]
-
Arrange for Pickup: Once the container is full, or before the regulatory time limit is reached, contact your institution's EHS department to arrange for pickup by a licensed professional waste disposal service.[3]
// Style Nodes A [fillcolor="#FBBC05", fontcolor="#202124"]; B [fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [fillcolor="#34A853", fontcolor="#FFFFFF"]; E [fillcolor="#FBBC05", fontcolor="#202124"]; F [fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [fillcolor="#34A853", fontcolor="#FFFFFF"]; H [fillcolor="#202124", fontcolor="#FFFFFF"]; } dot Caption: Disposal workflow for this compound.
Part 4: Regulatory Compliance and Trust
Adherence to this protocol is not merely about following rules; it is about building a self-validating system of safety and responsibility. Every step, from PPE selection to final disposal, is designed to protect you, your colleagues, and the integrity of your research institution.
-
OSHA (Occupational Safety and Health Administration): This guide aligns with OSHA's Hazard Communication Standard (HazCom), which requires that chemical hazards are assessed and that information is communicated to employees.[18]
-
EPA (Environmental Protection Agency): The procedures outlined for labeling, storage, and disposal are based on the EPA's RCRA regulations, which are the federal standard for hazardous waste management.[6][12][15]
-
Generator Status: Your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator) dictates specific storage time limits and administrative requirements.[15][19] It is your responsibility to know your facility's status and comply accordingly.
By internalizing the principles and meticulously following the procedures outlined in this guide, you contribute to a culture of safety and excellence. You demonstrate a commitment that extends beyond the discovery phase of your work to the responsible management of its byproducts, building trust in our scientific endeavors.
References
- 1. carlroth.com [carlroth.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. peptide.com [peptide.com]
- 4. aksci.com [aksci.com]
- 5. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. nj.gov [nj.gov]
- 12. danielshealth.com [danielshealth.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. ptb.de [ptb.de]
- 17. connmaciel.com [connmaciel.com]
- 18. resources.duralabel.com [resources.duralabel.com]
- 19. medlabmag.com [medlabmag.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
